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Phocaecholic acid

Cat. No.: B020179
CAS No.: 105369-89-9
M. Wt: 408.6 g/mol
InChI Key: SLDVWYDDPPFGHK-WEZRZJDESA-N
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Description

Phocaecholic acid, systematically named (3α,5β,7α,23R)-3,7,23-trihydroxycholan-24-oic acid, is a steroid and a trihydroxy bile acid with the molecular formula C24H40O5 . It is characterized by its specific stereochemistry at the 3α, 5β, and 7α positions, and an additional (23R)-hydroxyl group on its side chain . This structure is very similar to that of Chenodeoxycholic acid (CDCA), differing primarily by the presence of this 23-hydroxyl group . This bile acid is naturally occurring and has been identified as a characteristic component in certain marine mammals, as well as a major constituent, representing over 36% of total bile acids, in duck bile . Its primary research value lies in its role as a versatile chemical precursor for the synthesis of other significant bile acids. A key application, demonstrated in a 2024 study, is the practical and efficient large-scale synthesis of Chenodeoxycholic Acid (CDCA) from this compound . This synthetic pathway involves a series of steps including methyl esterification, selective tosylation, bromination, and reduction, achieving a high total yield of up to 72% . CDCA is a critical compound in steroid research due to its role in cholesterol metabolism and its clinical applications in dissolving cholesterol gallstones . Researchers value this compound for investigating the enterohepatic circulation, bile acid transport, and the physical chemistry of micelle formation . As with many bile acids, its amphipathic nature makes it a subject of interest in studies of lipid digestion and solubility . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O5 B020179 Phocaecholic acid CAS No. 105369-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDVWYDDPPFGHK-WEZRZJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909467
Record name 3,7,23-Trihydroxycholan-24-oic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105369-89-9
Record name (3α,5β,7α,23R)-3,7,23-Trihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105369-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phocaecholic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,23-Trihydroxycholan-24-oic acid
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Foundational & Exploratory

Natural Sources of Phocaecholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phocaecholic acid, a C-24 trihydroxy bile acid, has garnered interest in the scientific community for its unique structure and potential physiological roles. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and characterization, and an exploration of its potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating bile acid metabolism, exploring novel therapeutic agents, and those involved in drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a significant component of the bile acid pool in select avian and marine mammal species. The primary documented natural sources are various species of ducks and the harp seal (Phoca groenlandica).

Quantitative Distribution of this compound

The concentration of this compound can vary between species and is influenced by factors such as age and diet. The following table summarizes the available quantitative data on the prevalence of this compound in its primary natural sources.

SpeciesCommon NameSample TypeMethod of AnalysisRelative Abundance of this compoundOther Major Bile Acids DetectedReference
Phoca groenlandicaHarp SealBile13C NMR Spectroscopy, TLC21.4% (± 4.0%)Cholic acid (60.5%), Chenodeoxycholic acid (18.1%)[1]
Anas platyrhynchosMallard DuckBileHPLC, FAB-MSPredominant trihydroxy bile acidTaurochenodeoxycholic acid[2][3]
Anas platyrhynchosMallard DuckBileNot specified"A large amount"Not specified[4]
Various Duck SpeciesDucksBileGas-Liquid ChromatographyNot explicitly quantified, but presentChenodeoxycholic acid (59%), Lithocholic acid (17%), Cholic acid (16%)[5]

Experimental Protocols

The isolation and characterization of this compound from its natural sources require a multi-step process involving extraction, purification, and structural analysis.

Extraction of Total Bile Acids from Bile

A general procedure for the extraction of total bile acids from bile involves alkaline hydrolysis to deconjugate the bile acids from their taurine (B1682933) or glycine (B1666218) attachments.

Protocol 1: Alkaline Hydrolysis of Bile

  • Saponification: To a known volume of bile, add a solution of 2.5 M sodium hydroxide (B78521) (NaOH). The mixture is then heated under reflux for a minimum of 6 hours to ensure complete hydrolysis of the conjugated bile acids.

  • Acidification: After cooling, the saponified mixture is acidified, typically using a strong acid like hydrochloric acid (HCl), to a pH of approximately 3.0-4.0. This protonates the bile acids, causing them to precipitate out of the aqueous solution.

  • Extraction: The precipitated bile acids can then be extracted using an organic solvent such as chloroform (B151607) or ethyl acetate. The organic layer containing the free bile acids is separated from the aqueous layer.

  • Drying and Concentration: The organic extract is washed with water to remove any remaining water-soluble impurities, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude total bile acid extract.

Purification of this compound

The crude bile acid extract, a mixture of different bile acids, requires further purification to isolate this compound. Column chromatography is a widely used and effective technique for this purpose.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: A variety of stationary phases can be employed, including silica (B1680970) gel, macroporous resins (e.g., HZ-802, CG161M), or non-ionic resins like Amberlite XAD-7. The choice of resin will depend on the specific properties of the bile acids being separated.

  • Mobile Phase: A gradient elution system is typically used. For macroporous resins, a stepwise gradient of ethanol (B145695) in water is effective. For instance, after loading the sample in a lower concentration of ethanol (e.g., 40%), impurities can be washed away. This compound can then be eluted by increasing the ethanol concentration.

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process. Each fraction is analyzed by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the highest concentration of pure this compound.

  • Crystallization: The purified this compound fractions are pooled, and the solvent is evaporated. The resulting solid can be further purified by crystallization from an appropriate solvent system (e.g., ethyl acetate) to obtain high-purity crystals.

Characterization of this compound

The identity and purity of the isolated this compound must be confirmed using spectroscopic techniques.

Protocol 3: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure of this compound. The chemical shifts and coupling constants provide information about the stereochemistry of the hydroxyl groups and the steroid backbone.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in tandem MS (MS/MS) can further confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Signaling Pathways

While the specific signaling pathways of this compound are still under active investigation, existing research on bile acids in general, coupled with in-silico studies on this compound itself, provides a basis for postulating its potential mechanisms of action.

Interaction with Bile Acid Receptors

Bile acids are known to act as signaling molecules by activating nuclear receptors, primarily the Farnesoid X Receptor (FXR), and G-protein coupled receptors, such as TGR5 (GPBAR1). Activation of these receptors leads to the regulation of genes involved in bile acid, lipid, and glucose metabolism. While direct experimental evidence of this compound's interaction with FXR and TGR5 is pending, its structural similarity to other bile acids suggests it may also function as a ligand for these receptors.

Putative Role in Insulin (B600854) Signaling

A molecular docking study has suggested that both alpha- and beta-phocaecholic acid exhibit a high binding affinity for the Insulin Receptor Tyrosine Kinase (IRTK). This suggests a potential role for this compound in modulating insulin signaling. Other bile acids have been shown to enhance the activity of the insulin receptor and downstream signaling components.

The following diagram illustrates a hypothetical signaling pathway for this compound, integrating the known bile acid signaling pathways with the putative interaction with the insulin receptor.

Phocaecholic_Acid_Signaling PhCA This compound FXR FXR PhCA->FXR Binds TGR5 TGR5 PhCA->TGR5 Binds IR Insulin Receptor PhCA->IR Potentially Binds & Activates Gene_Expression Regulation of Gene Expression FXR->Gene_Expression Activates GLP1 GLP-1 Secretion TGR5->GLP1 Stimulates PI3K_AKT PI3K/Akt Pathway IR->PI3K_AKT Activates Metabolism Lipid & Glucose Metabolism Gene_Expression->Metabolism Regulates GLP1->Metabolism Impacts Glucose_Uptake Glucose Uptake PI3K_AKT->Glucose_Uptake Promotes Experimental_Workflow Bile Bile Sample (e.g., from Duck or Seal) Saponification Alkaline Hydrolysis (Saponification) Bile->Saponification Extraction Acidification & Solvent Extraction Saponification->Extraction Crude_Extract Crude Bile Acid Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Macroporous Resin) Crude_Extract->Chromatography Fractions Collect & Analyze Fractions (TLC/HPLC) Chromatography->Fractions Purified_PhCA Purified this compound Fractions->Purified_PhCA Crystallization Crystallization Purified_PhCA->Crystallization Pure_Crystals High-Purity this compound Crystals Crystallization->Pure_Crystals Characterization Structural Characterization (NMR, MS, IR) Pure_Crystals->Characterization

References

Phocaecholic Acid: A Comprehensive Technical Review of its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phocaecholic acid (PCA), a trihydroxy bile acid, has garnered interest within the scientific community due to its unique chemical structure and potential physiological roles. This technical guide provides an in-depth overview of the discovery, history, and key scientific milestones associated with this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its physicochemical properties, synthesis, and interactions with key bile acid signaling pathways. This document summarizes quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this bile acid.

Introduction

This compound, systematically known as 3α,7α,23R-trihydroxy-5β-cholan-24-oic acid, is a C24 bile acid distinguished by a hydroxyl group at the C-23 position of the side chain.[1] Its discovery and structural elucidation mark important steps in the broader history of bile acid chemistry. As our understanding of bile acid signaling pathways, particularly those mediated by the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5), has expanded, the unique properties of modified bile acids like this compound have become a subject of renewed interest. This review aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Discovery and History

The history of this compound is rooted in the early explorations of bile acid diversity across different animal species.

  • Initial Isolation: The discovery of this compound is credited to the Swedish chemist Olof Hammarsten in the late 19th and early 20th centuries. He isolated this novel bile acid from the bile of marine mammals belonging to the family Phocidae (seals), from which the compound derives its name ("phoca" being Latin for seal).[1]

  • Structural Elucidation: The precise chemical structure of this compound was later established by the Nobel laureate Adolf Windaus and his colleague van Schoor. Through meticulous chemical degradation and analysis, they identified it as a 23-hydroxy derivative of chenodeoxycholic acid (CDCA).[1] Further stereochemical studies confirmed that the naturally occurring isomer is the (23R)-epimer.[1]

  • Natural Occurrence: Beyond its initial discovery in seals, this compound has been identified in the bile of other marine mammals.[1] Subsequent research has also revealed its presence in various avian species, including wading birds, songbirds, and ducks.[1][2] In the bile of harp seals (Phoca groenlandica), this compound constitutes a significant portion of the total bile acids.[3]

Physicochemical Properties

The introduction of a hydroxyl group at the C-23 position imparts distinct physicochemical characteristics to this compound compared to its parent compound, chenodeoxycholic acid.

PropertyValue/DescriptionReference
Systematic Name 3α,7α,23R-trihydroxy-5β-cholan-24-oic acid[4]
Molecular Formula C₂₄H₄₀O₅
Molecular Weight 408.57 g/mol
pKa 3.8[4]
Critical Micellar Concentration (CMC) Similar to that of cholic acid, indicating comparable self-aggregation properties in aqueous solution.[4]
Hydrophilicity Considered a relatively hydrophilic bile acid, similar to naturally occurring trihydroxy bile acids like cholic acid.[4]
Biliary Secretion Efficiently secreted into bile, with over 80% recovered in its unmodified form in animal models. It does not require conjugation for secretion.[4]

Table 1: Physicochemical Properties of this compound

The lower pKa of this compound compared to common bile acids (typically around 5.0) is a direct consequence of the electron-withdrawing effect of the adjacent hydroxyl group on the carboxylic acid moiety.[4] This increased acidity influences its solubility and transport across biological membranes.

Synthesis and Isolation

Historical Isolation Methods
  • Saponification: The bile was treated with a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) and heated to hydrolyze the amide bonds of conjugated bile acids (glycine and taurine (B1682933) conjugates), yielding the free bile acids.

  • Acidification: The saponified mixture was then acidified to precipitate the free bile acids, which are poorly soluble in acidic aqueous solutions.

  • Extraction: The precipitated bile acids were extracted into an organic solvent.

  • Crystallization: The crude bile acid mixture was then subjected to repeated crystallization from various solvents to purify the individual components.

This classical approach, while effective, was often laborious and required large quantities of starting material.

Modern Synthetic Approaches

Modern organic synthesis provides more controlled and efficient routes to this compound and its stereoisomers. A notable method involves the α-oxygenation of silylalkenes derived from chenodeoxycholic acid.[4] This approach allows for the stereoselective introduction of the hydroxyl group at the C-23 position.

A recently developed practical synthesis of chenodeoxycholic acid from this compound highlights the chemical manipulability of the 23-hydroxyl group. The process involves:[1]

  • Methyl Esterification: Protection of the carboxylic acid as a methyl ester.

  • Ts-Protection: Selective protection of the 23-hydroxyl group as a tosylate.

  • Bromination: Replacement of the tosyl group with a bromine atom.

  • Reduction: Removal of the bromine atom.

  • Hydrolysis: Deprotection of the methyl ester to yield chenodeoxycholic acid.

This retro-synthetic perspective underscores the chemical strategies that can be employed to access this compound and its derivatives.

Biological Activity and Signaling Pathways

Bile acids are now recognized as important signaling molecules that regulate a variety of metabolic processes, primarily through the activation of the nuclear receptor FXR and the membrane-bound receptor TGR5.

Farnesoid X Receptor (FXR) Signaling

Upon activation by a bile acid ligand, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in:

  • Bile Acid Synthesis: Downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5] This occurs via the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 19 (FGF19) in the intestine.

  • Bile Acid Transport: Upregulation of transporters involved in bile acid efflux, such as the bile salt export pump (BSEP).

FXR_Signaling cluster_hepatocyte Hepatocyte cluster_enterocyte Enterocyte BA Bile Acid (e.g., this compound) FXR FXR BA->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (on DNA) FXR_RXR->FXRE binds to Target_Genes Target Gene Transcription FXRE->Target_Genes regulates SHP SHP (Small Heterodimer Partner) Target_Genes->SHP induces (Liver) FGF19 FGF19 (Intestine) Target_Genes->FGF19 induces (Intestine) BSEP BSEP (Bile Acid Efflux) Target_Genes->BSEP induces CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 inhibits FGF19->CYP7A1 inhibits Hepatocyte Hepatocyte Enterocyte Enterocyte

Figure 1: Simplified FXR Signaling Pathway.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by various bile acids, with secondary bile acids like lithocholic acid (LCA) being among the most potent agonists.[7] Activation of TGR5 leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA) and other downstream signaling cascades.[2]

The effects of TGR5 activation are pleiotropic and include:

  • Energy Metabolism: Increased energy expenditure in brown adipose tissue and muscle.

  • Glucose Homeostasis: Stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells, which in turn enhances insulin (B600854) secretion.

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in macrophages.

As with FXR, the specific potency of this compound as a TGR5 agonist has not been extensively characterized. However, its structural similarity to other TGR5-activating bile acids suggests it may also modulate this pathway.

TGR5_Signaling BA Bile Acid (e.g., this compound) TGR5 TGR5 Receptor BA->TGR5 binds to G_protein Gαs Protein TGR5->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Downstream Downstream Effects (e.g., GLP-1 secretion, anti-inflammatory response) CREB->Downstream

Figure 2: Simplified TGR5 Signaling Pathway.

Experimental Protocols

General Protocol for Bile Acid Extraction from Biological Samples

This protocol provides a general workflow for the extraction of bile acids from biological matrices such as bile or serum for subsequent analysis.

Extraction_Workflow start Start: Biological Sample (e.g., Bile, Serum) saponification Saponification (Alkaline Hydrolysis) (Optional, for total bile acids) start->saponification acidification Acidification (to pH ~1) saponification->acidification extraction Liquid-Liquid or Solid-Phase Extraction (e.g., with C18 cartridge) acidification->extraction wash Wash to Remove Impurities extraction->wash elution Elution of Bile Acids (e.g., with Methanol) wash->elution drydown Dry Down Eluate (under Nitrogen) elution->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis Analysis (LC-MS/MS, GC-MS) reconstitute->analysis

Figure 3: General Bile Acid Extraction Workflow.

Detailed Steps:

  • Sample Preparation: Thaw biological samples on ice. For total bile acid analysis, perform alkaline hydrolysis (saponification) by adding NaOH and heating to cleave conjugated bile acids.

  • Acidification: Adjust the pH of the sample to approximately 1 using a strong acid (e.g., HCl) to protonate the bile acids.

  • Extraction:

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and then water. Load the acidified sample onto the cartridge.

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate) to the acidified sample and vortex thoroughly.

  • Wash: Wash the SPE cartridge with water to remove polar impurities. For LLE, separate the organic layer.

  • Elution: Elute the bile acids from the SPE cartridge using methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for chromatographic analysis.

FXR Reporter Gene Assay

This cell-based assay is commonly used to determine the ability of a compound to activate FXR.

Principle:

Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple FXR response elements (FXREs). If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to FXR activation.

Abbreviated Protocol:

  • Cell Culture: Plate HEK293T cells in a 96-well plate.

  • Transfection: Transfect the cells with an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound) and a known agonist (e.g., CDCA or GW4064) as a positive control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value.

Quantitative Data Summary

While specific quantitative data for this compound's interaction with nuclear receptors is limited, the following table provides comparative data for its parent compound, CDCA, and other relevant bile acids.

Bile AcidReceptorAssay TypeEC50 (µM)Reference
Chenodeoxycholic Acid (CDCA)FXRReporter Assay17 - 50[5][8]
Chenodeoxycholic Acid (CDCA)FXRCo-activator Recruitment11.7[5]
Deoxycholic Acid (DCA)FXRCo-activator Recruitment19.0[5]
Lithocholic Acid (LCA)TGR5cAMP Production0.53[7]
Deoxycholic Acid (DCA)TGR5cAMP Production1.0[7]
Chenodeoxycholic Acid (CDCA)TGR5cAMP Production4.4[7]
Cholic Acid (CA)TGR5cAMP Production7.7[7]

Table 2: Comparative Receptor Activation Data for Key Bile Acids

Conclusion and Future Directions

This compound represents an interesting structural variation of the common primary bile acid, chenodeoxycholic acid. Its discovery and characterization have contributed to our understanding of the chemical diversity of bile acids in the animal kingdom. The presence of the 23-hydroxyl group alters its physicochemical properties, leading to increased acidity and efficient, conjugation-independent biliary secretion.

While it is presumed to interact with FXR and TGR5 signaling pathways in a manner similar to its parent compound, a significant gap in the current knowledge is the lack of specific quantitative data on its receptor binding affinities and activation potencies. Future research should focus on elucidating these parameters to fully understand its biological role. Such studies would clarify whether the 23-hydroxyl modification enhances or diminishes its activity on these key regulatory receptors, potentially opening new avenues for the design of selective bile acid receptor modulators for therapeutic applications in metabolic and inflammatory diseases. The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers to pursue these and other questions related to the biology of this compound.

References

An In-Depth Technical Guide to the Biosynthesis of Phocaecholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phocaecholic acid, systematically known as (23R)-3α,7α,23-trihydroxy-5β-cholan-24-oic acid, is a C24 trihydroxy bile acid. It is structurally an analogue of chenodeoxycholic acid (CDCA) with an additional hydroxyl group at the C-23 position. While not a common bile acid in mammals, this compound has been identified as a major biliary bile acid in certain avian species, particularly in ducks (Anas platyrhynchos)[1]. Its unique structure and species-specific prevalence make its biosynthetic pathway a subject of interest for comparative biochemistry and for understanding the diversity of bile acid metabolism. This guide provides a detailed overview of the proposed biosynthesis of this compound, including its enzymatic basis, quantitative aspects, and relevant experimental protocols.

I. The Biosynthetic Pathway of this compound

The biosynthesis of this compound is understood to be a continuation of the primary bile acid synthesis pathway, culminating in a species-specific hydroxylation event. The pathway can be divided into two main stages: the synthesis of the precursor molecule, chenodeoxycholic acid (CDCA), and the subsequent 23-hydroxylation to form this compound.

Stage 1: Biosynthesis of Chenodeoxycholic Acid (CDCA)

The formation of CDCA from cholesterol is a well-characterized process that occurs in the liver and involves a series of enzymatic reactions. This pathway is common to many vertebrates, including birds[2]. The key steps are:

  • 7α-hydroxylation of Cholesterol: The pathway is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), which introduces a hydroxyl group at the 7α position of cholesterol.

  • Modification of the Steroid Nucleus: A series of reactions catalyzed by enzymes including 3β-hydroxy-Δ5-C27-steroid oxidoreductase and 3-oxo-Δ4-steroid 5β-reductase modify the steroid ring structure.

  • Side-Chain Oxidation and Shortening: The cholesterol side chain is oxidized and shortened by three carbons, a process involving the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and peroxisomal β-oxidation.

  • Formation of Chenodeoxycholoyl-CoA: The shortened side chain is activated to a CoA ester, forming chenodeoxycholoyl-CoA.

  • Conjugation: Chenodeoxycholoyl-CoA is then typically conjugated with either glycine (B1666218) or taurine (B1682933) to form glycochenodeoxycholic acid (GCDCA) or taurochenodeoxycholic acid (TCDCA), respectively. In ducks, the taurine conjugate is predominant[3][4].

Stage 2: 23-Hydroxylation of Chenodeoxycholic Acid

The final and defining step in the biosynthesis of this compound is the hydroxylation of the CDCA side chain at the C-23 position.

  • Substrate: Chenodeoxycholic acid (or its taurine conjugate).

  • Product: this compound ((23R)-hydroxy CDCA).

  • Enzymatic System: This hydroxylation is catalyzed by a cytochrome P450 (CYP) enzyme. While the specific CYP isoform responsible for this reaction in ducks has not been definitively identified, studies have shown the presence and activity of several CYP families in duck liver microsomes, including CYP1A1/2, CYP2A6, and CYP3A4[3][4][5][6]. These enzymes are known to be involved in the metabolism of a wide range of endogenous and exogenous compounds, including the hydroxylation of steroids and bile acids[7]. It is therefore highly probable that a member of the cytochrome P450 superfamily in the duck liver is responsible for this species-specific 23-hydroxylation.

The proposed biosynthetic pathway is illustrated in the diagram below.

Phocaecholic_Acid_Biosynthesis cluster_primary_synthesis Primary Bile Acid Synthesis cluster_final_step Species-Specific Hydroxylation Cholesterol Cholesterol CDCA Chenodeoxycholic Acid (CDCA) Cholesterol->CDCA Multiple Enzymatic Steps (e.g., CYP7A1, CYP27A1) Phocaecholic_Acid This compound ((23R)-hydroxy CDCA) CDCA->Phocaecholic_Acid 23-Hydroxylation (putative Cytochrome P450)

Proposed biosynthetic pathway of this compound.

II. Quantitative Data

Quantitative data on the specific enzymatic conversion of CDCA to this compound are limited. However, analysis of the bile acid composition in ducks provides an indication of the significance of this pathway.

Bile AcidPercentage in Duck Bile (%)
Chenodeoxycholic acid (and its taurine conjugate)Predominant[3][4]
This compound (and its taurine conjugate)Major component[1][3][4]
Cholic acidMinor component[3]
Lithocholic acidMinor component[3]
Deoxycholic acidMinor component[3]

Note: The exact percentages can vary depending on factors such as diet and analytical methodology.

III. Experimental Protocols

In Vitro Assay for this compound Biosynthesis

This protocol describes a method for demonstrating the in vitro conversion of chenodeoxycholic acid to this compound using duck liver microsomes.

Objective: To determine the 23-hydroxylase activity in duck liver microsomes.

Materials:

  • Duck liver microsomes (prepared from fresh or frozen duck liver by differential centrifugation)

  • Chenodeoxycholic acid (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol)

  • Internal standard for LC-MS/MS analysis (e.g., deuterated this compound or a structurally similar bile acid not present in the sample)

  • LC-MS/MS system

Procedure:

  • Microsome Preparation: Prepare duck liver microsomes from fresh or frozen liver tissue using standard ultracentrifugation techniques. Determine the protein concentration of the microsomal preparation (e.g., by Bradford or BCA assay).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • MgCl2 (5 mM)

    • Duck liver microsomes (e.g., 0.5 mg/mL protein)

    • Chenodeoxycholic acid (substrate, e.g., 50 µM, dissolved in a small volume of ethanol (B145695) or DMSO)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 3 volumes of ethyl acetate).

  • Extraction: Add the internal standard. Vortex vigorously to extract the bile acids into the organic phase. Centrifuge to separate the phases.

  • Sample Preparation for Analysis: Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

  • LC-MS/MS Analysis: Analyze the sample for the presence and quantity of this compound.

Controls:

  • No NADPH: A reaction mixture without the NADPH regenerating system to control for non-enzymatic conversion.

  • No Microsomes: A reaction mixture without microsomes to control for substrate degradation.

  • Time-zero: Terminate the reaction immediately after adding the NADPH regenerating system to establish a baseline.

In_Vitro_Assay_Workflow start Start microsomes Prepare Duck Liver Microsomes start->microsomes reaction_mix Prepare Reaction Mixture (Buffer, MgCl2, Microsomes, CDCA) microsomes->reaction_mix pre_incubation Pre-incubate at 37°C reaction_mix->pre_incubation initiation Initiate with NADPH Regenerating System pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate Reaction (add organic solvent) incubation->termination extraction Extract Bile Acids (add internal standard, vortex, centrifuge) termination->extraction sample_prep Prepare Sample for Analysis (evaporate, reconstitute) extraction->sample_prep analysis LC-MS/MS Analysis (Quantify this compound) sample_prep->analysis end End analysis->end

Workflow for the in vitro biosynthesis assay of this compound.
Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of this compound and other bile acids in biological samples such as bile or liver homogenates.

Objective: To accurately quantify the concentration of this compound in a biological matrix.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • This compound analytical standard

  • Deuterated this compound (or other suitable internal standard)

  • Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Formic acid or ammonium (B1175870) acetate (for mobile phase modification)

  • C18 reversed-phase UHPLC column

Procedure:

  • Sample Preparation:

    • Bile: Dilute the bile sample in an appropriate solvent (e.g., methanol/water).

    • Liver Tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Internal Standard Spiking: Add a known amount of the internal standard to all samples, calibrators, and quality controls.

    • Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

    • Final Preparation: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • UHPLC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient Elution: Develop a gradient elution program to achieve optimal separation of this compound from other bile acids and matrix components.

    • Flow Rate: e.g., 0.3 mL/min.

    • Column Temperature: e.g., 40°C.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard by infusing the analytical standards into the mass spectrometer.

      • Hypothetical transition for this compound (M-H)-: m/z 407.3 -> [fragment ion]

    • Optimization: Optimize MS parameters such as collision energy and cone voltage for each transition to maximize sensitivity.

  • Quantification:

    • Calibration Curve: Prepare a calibration curve using the analytical standard of this compound at various concentrations.

    • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of this compound in the samples by interpolating from the calibration curve.

IV. Conclusion

The biosynthesis of this compound represents a fascinating example of species-specific modification in bile acid metabolism. While the pathway to its precursor, chenodeoxycholic acid, is well-established, the final 23-hydroxylation step, likely catalyzed by a cytochrome P450 enzyme in the duck liver, warrants further investigation to identify the specific enzyme and characterize its kinetics. The experimental protocols outlined in this guide provide a framework for researchers to explore this unique biosynthetic pathway, contributing to a deeper understanding of the diversity of bile acid synthesis and function in the animal kingdom. Such knowledge may have implications for drug development, particularly in the areas of hepatic metabolism and toxicology.

References

A Technical Guide to the Physicochemical Properties of β-Phocaecholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phocaecholic acid, a C-23 hydroxylated bile acid, is a naturally occurring cholestatic agent found in the bile of certain avian species. Its unique structure, characterized by a hydroxyl group on the side chain, imparts distinct physicochemical properties that influence its biological activity and potential therapeutic applications. This technical guide provides an in-depth overview of the known physicochemical characteristics of β-phocaecholic acid, detailed experimental protocols for their determination, and an illustrative representation of a key signaling pathway through which bile acids exert their effects.

Physicochemical Properties

The following table summarizes the key physicochemical properties of β-phocaecholic acid.

PropertyValueReference
Molecular Formula C₂₄H₄₀O₅[1]
Molecular Weight 408.6 g/mol [1]
Physical State Solid[1]
Melting Point Not explicitly reported
pKa 3.8[2]
Solubility ≥10 mg/mL in DMSO and Ethanol[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of bile acids. Below are generalized protocols based on established methods for characterizing compounds like β-phocaecholic acid.

Determination of Melting Point

Protocol:

  • A small, dry sample of β-phocaecholic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For reference, the melting point of the structurally related bile acid, cholic acid, is 198 °C.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the absorption and distribution of a drug candidate. Potentiometric titration is a common and accurate method for its determination.

Protocol:

  • A standard solution of β-phocaecholic acid (e.g., 0.01 M) is prepared in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility.

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

  • The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing for equilibration.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility

The solubility of β-phocaecholic acid in various solvents is a key factor in formulation development. A common method for solubility determination is the shake-flask method.

Protocol:

  • An excess amount of solid β-phocaecholic acid is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

  • The mixture is agitated (e.g., using a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of β-phocaecholic acid in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Signaling Pathway

Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G-protein coupled receptors, thereby regulating various metabolic processes. One of the key receptors for bile acids is the Takeda G-protein coupled receptor 5 (TGR5). While the specific interaction of β-phocaecholic acid with TGR5 has not been extensively detailed, a general understanding of this signaling pathway provides a framework for its potential mechanism of action.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bile_Acid β-Phocaecholic Acid (or other Bile Acid) TGR5 TGR5 Receptor Bile_Acid->TGR5 Binds to AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: General signaling pathway of bile acid activation of the TGR5 receptor.

Conclusion

This technical guide provides a consolidated overview of the currently available physicochemical data for β-phocaecholic acid. While key parameters such as molecular weight, pKa, and solubility in organic solvents have been established, further experimental determination of properties like its precise melting point and aqueous solubility is warranted. The provided experimental protocols offer a foundation for such characterization studies. Understanding these fundamental properties is essential for advancing the research and development of β-phocaecholic acid and other hydroxylated bile acids as potential therapeutic agents. The elucidation of its specific interactions with signaling pathways, such as the TGR5 pathway, will be critical in uncovering its full pharmacological potential.

References

The In Vivo Biological Function of Phocaecholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2, 2025

Executive Summary

Phocaecholic acid (PCA), also known as β-phocaecholic acid or (23R)-hydroxy chenodeoxycholic acid, is a C-23 hydroxylated derivative of the primary bile acid chenodeoxycholic acid (CDCA).[1][2] While direct interventional studies on the therapeutic efficacy of PCA in specific disease models are limited in publicly available literature, its structural relationship to CDCA, a potent natural agonist of the Farnesoid X Receptor (FXR), suggests a significant role in the regulation of bile acid, lipid, and glucose homeostasis.[3][4]

This technical guide summarizes the current understanding of PCA's biological function in vivo, focusing on its unique metabolic fate in rodents, which distinguishes it from other primary bile acids. We extrapolate its likely mechanism of action through the well-characterized FXR signaling pathway and provide quantitative data on its parent compound, CDCA, to serve as a proxy for potential biological activity. Detailed experimental protocols and workflow visualizations are provided to support future research in this area.

In Vivo Metabolism and Pharmacokinetics of this compound

Unlike its parent compound CDCA, which is almost entirely conjugated with taurine (B1682933) or glycine (B1666218) in the liver before biliary secretion, PCA exhibits a unique metabolic profile.[5] The presence of a hydroxyl group at the C-23 position significantly increases the acidity of the molecule, lowering its pKa.[5] This physicochemical property allows for its efficient secretion into the bile in an unmodified, unconjugated form.[5]

Studies in biliary fistula rats and hamsters have quantified the hepatic biotransformation of intravenously administered PCA. A significant portion of the compound is secreted unchanged, while a notable fraction undergoes α-oxidation to form nor-chenodeoxycholic acid (nor-CDCA).[1]

Table 1: Quantitative Summary of this compound Metabolism in Rodents
ParameterSpeciesDoseBiliary Recovery (% of infused dose)Unchanged PCA in Bile (% of recovered radioactivity)α-Oxidation to nor-CDCA (% of administered dose)Reference
Biliary ExcretionRat1, 3, or 5 µmol/kg/min (IV)50-70%25-50% (dose-dependent)20 ± 5%[1]
Hamster3 µmol/kg/min (IV)Not specifiedNot specified35 ± 8%[1]
Unconjugated RecoveryRatNot specified (IV)>80% (unmodified)>80%Not specified[5]

Postulated Mechanism of Action: FXR Agonism

Bile acids are the natural ligands for the nuclear hormone receptor FXR.[4] CDCA is recognized as the most potent endogenous FXR agonist.[6] Activation of FXR initiates a transcriptional cascade that governs bile acid homeostasis, protecting hepatocytes from the cytotoxic effects of bile acid accumulation, a hallmark of cholestatic liver diseases.[3][7] Given that PCA is a derivative of CDCA, it is strongly presumed to act as an FXR agonist.

The activation of FXR leads to two primary feedback mechanisms to suppress bile acid synthesis:

  • Short Heterodimer Partner (SHP) Pathway (Liver): In hepatocytes, activated FXR induces the expression of SHP, which in turn inhibits the activity of key transcription factors (LRH-1 and HNF4α) required for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[7]

  • Fibroblast Growth Factor 19 (FGF19) Pathway (Gut-Liver Axis): In the intestine, FXR activation induces the expression and secretion of FGF19 (FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor (FGFR4), activating a signaling cascade that also represses CYP7A1 expression.[7]

Simultaneously, FXR activation upregulates the expression of transporters involved in bile acid efflux from the hepatocyte, such as the Bile Salt Export Pump (BSEP), further reducing intracellular bile acid concentrations.[7]

FXR_Signaling_Pathway Fig 1. This compound's Postulated FXR Signaling Pathway cluster_hepatocyte Hepatocyte cluster_enterocyte Enterocyte (Ileum) PCA This compound (PCA) (Presumed Agonist) FXR FXR PCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Short Heterodimer Partner) FXR_RXR->SHP Induces Expression BSEP BSEP Gene FXR_RXR->BSEP Induces Expression CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription FGF19 FGF19 Gene (Intestine) FGF19_Protein FGF19 Secretion FGF19->FGF19_Protein FGFR4 FGFR4 Receptor (Hepatocyte) FGF19_Protein->FGFR4 Travels via Portal Vein and Binds FGFR4->CYP7A1 Inhibits Transcription PCA_gut PCA FXR_gut FXR PCA_gut->FXR_gut FXR_RXR_gut FXR-RXR FXR_gut->FXR_RXR_gut RXR_gut RXR RXR_gut->FXR_RXR_gut FXR_RXR_gut->FGF19 Induces Expression

Fig 1. This compound's Postulated FXR Signaling Pathway

In Vivo Efficacy Data (via Parent Compound CDCA)

While specific efficacy data for PCA in liver disease models is unavailable, studies on CDCA provide a basis for predicting its potential effects. Dose-response studies in mice have characterized the hepatotoxicity profile of various bile acids, which is crucial for determining a therapeutic window.

Table 2: Dose-Response of Bile Acids on Hepatotoxicity Markers in Mice (7-Day Feeding Study)
Bile Acid FedConcentration in Diet (%)Lowest Concentration Causing Hepatotoxicity (%)Relative Hepatotoxicity RankingReference
Chenodeoxycholic Acid (CDCA)0.01 - 3.00.33rd (UDCA < CA < CDCA )[8]
Cholic Acid (CA)0.01 - 3.00.32nd[8]
Deoxycholic Acid (DCA)0.01 - 3.00.14th[8]
Lithocholic Acid (LCA)0.01 - 3.00.035th (Most Toxic)[8]
Ursodeoxycholic Acid (UDCA)0.01 - 3.0>3.0 (Not Toxic at tested doses)1st (Least Toxic)[8]

Hepatotoxicity was determined by measuring serum alanine (B10760859) aminotransferase (ALT) levels and liver histology.[8] These data suggest that while CDCA (and likely PCA) has therapeutic potential through FXR agonism, dosing must be carefully managed to avoid intrinsic toxicity.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic and Biotransformation Study of this compound in Rats

This protocol is adapted from methodologies described for studying the hepatic biotransformation of hydroxylated bile acids in rodents.[1][5][9]

Objective: To determine the biliary recovery, conjugation profile, and metabolic fate of intravenously administered this compound.

Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (200-250g).

  • Housing: Housed under standard conditions (12-h light/dark cycle, 22°C, ad libitum access to standard chow and water).

  • Acclimatization: Minimum 7 days prior to experimentation.

Surgical Procedure:

  • Anesthetize the rat (e.g., sodium thiobarbital, 0.1 g/kg, IP).

  • Perform a midline laparotomy to expose the common bile duct.

  • Cannulate the common bile duct with PE-10 tubing to establish a biliary fistula for bile collection.

  • Cannulate the jugular vein for intravenous infusion of PCA.

  • Maintain body temperature at 37°C throughout the procedure using a heating pad.

PCA Administration:

  • Prepare a solution of this compound in a suitable vehicle (e.g., sodium bicarbonate solution).

  • Infuse the PCA solution intravenously via the cannulated jugular vein at a constant rate (e.g., 1-5 µmol/kg/min) using a syringe pump.

  • Collect a baseline bile sample for 30 minutes prior to infusion.

  • Following the start of the infusion, collect bile in pre-weighed tubes at 15-minute intervals for a total of 2-3 hours.

Sample Analysis:

  • Record the weight of bile collected in each interval to determine bile flow rate.

  • Store bile samples at -80°C until analysis.

  • Thaw samples and extract bile acids using solid-phase extraction (SPE).

  • Analyze the bile acid composition using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Quantify the concentrations of unmodified PCA, taurine-conjugated PCA, glycine-conjugated PCA, and potential metabolites such as nor-CDCA.

Experimental_Workflow Fig 2. Experimental Workflow for PCA Biotransformation Study acclimatization 1. Animal Acclimatization (Male Wistar Rats, 7 days) anesthesia 2. Anesthesia & Surgery (Bile Duct & Jugular Vein Cannulation) acclimatization->anesthesia baseline 3. Baseline Bile Collection (30 min) anesthesia->baseline infusion 4. IV Infusion of PCA (e.g., 3 µmol/kg/min) baseline->infusion collection 5. Timed Bile Collection (2-3 hours) infusion->collection analysis 6. Sample Analysis (UPLC-MS/MS) collection->analysis quantification 7. Data Quantification analysis->quantification

Fig 2. Experimental Workflow for PCA Biotransformation Study

Conclusion and Future Directions

This compound is a unique bile acid characterized by its efficient, unconjugated biliary secretion in vivo. While its direct role as a therapeutic agent for cholestatic or metabolic liver diseases has yet to be explored, its structural similarity to the potent FXR agonist CDCA provides a strong rationale for its investigation. Future in vivo studies should focus on:

  • Confirming FXR Agonism: Directly assessing the ability of PCA to activate FXR and modulate its target genes (SHP, FGF15, BSEP) in animal models of liver disease.

  • Therapeutic Efficacy: Evaluating the efficacy of PCA in established preclinical models of non-alcoholic steatohepatitis (NASH) and cholestatic liver injury (e.g., bile duct ligation model).

  • Dose-Response and Safety: Establishing a clear dose-response relationship for both therapeutic effects and potential hepatotoxicity to define a therapeutic window.

A deeper understanding of PCA's biological activity will clarify its potential as a novel therapeutic agent for a range of metabolic and liver-related disorders.

References

Phocaecholic Acid Metabolism in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding of phocaecholic acid (PCA) metabolism, primarily focusing on data from rodent models. This compound, a C-23 hydroxylated bile acid, exhibits unique metabolic properties compared to more common primary and secondary bile acids. This document details its pharmacokinetics, biotransformation, and interactions with key signaling pathways. It includes quantitative data, detailed experimental protocols, and visualizations of metabolic and signaling pathways to serve as a resource for researchers in bile acid physiology and drug development.

Introduction to this compound

This compound (PCA), specifically the β-epimer (3α,7α,23R-trihydroxy-5β-cholan-24-oic acid), is a trihydroxy bile acid distinguished by a hydroxyl group on its side chain at the C-23 position.[1] It is naturally found in the bile of certain animal species, such as ducks.[2] The unique structural feature of PCA influences its physicochemical and biological properties, including its metabolism and excretion, making it a subject of interest in the study of bile acid physiology and its potential therapeutic applications. Animal models, particularly rats, have been instrumental in elucidating the metabolic fate of this bile acid.

Pharmacokinetics and Metabolism of this compound in Rats

Studies in rat models have provided the most detailed insights into the in vivo processing of this compound. A key characteristic is its resistance to the extensive conjugation typical for other bile acids.

Quantitative Data Summary

The following table summarizes the key quantitative findings from pharmacokinetic studies of this compound administered to rats.

Parameter Animal Model Administration Route Key Findings Reference
Biliary Recovery Bile fistula ratsIntravenous>80% of the administered dose was recovered unmodified in the bile.[1]
Conjugation Bile fistula ratsIntravenousPCA was poorly conjugated with taurine (B1682933) or glycine, unlike analogs lacking the C-23 hydroxyl group which were almost completely conjugated.[1]
Biotransformation RatsNot specifiedCan be partially decarboxylated to form nor-chenodeoxycholic acid.[2]
Intestinal Metabolism In vitro (intestinal bacteria)Not applicableMetabolized by intestinal bacteria to the corresponding 7-dehydroxylated compound.
Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Bile Fistula Rats

This protocol outlines the methodology used to study the biliary secretion and metabolism of intravenously administered this compound in rats.

  • Animal Model: Male Wistar rats are used.

  • Surgical Preparation:

    • Animals are anesthetized (e.g., with ether or isoflurane).

    • A midline abdominal incision is made to expose the common bile duct.

    • The bile duct is cannulated with polyethylene (B3416737) tubing to allow for the external collection of bile. The cannula is secured to prevent leakage.

    • A separate cannula may be placed in the femoral vein for intravenous administration of the test compound.

  • Compound Administration:

    • Synthesized this compound is dissolved in a suitable vehicle (e.g., saline, sodium bicarbonate solution).

    • The solution is administered as a single bolus via the femoral vein cannula.

  • Sample Collection:

    • Bile is collected in pre-weighed tubes at timed intervals (e.g., every 15-30 minutes) for a period of several hours (e.g., 4-6 hours) to capture the full excretion profile.

    • The volume and weight of the collected bile are recorded.

  • Sample Analysis:

    • Bile samples are analyzed to identify and quantify the parent compound and any potential metabolites.

    • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed to separate and measure the concentrations of this compound and its conjugated or dehydroxylated forms.

Visualization of Experimental Workflow

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis animal Select Male Wistar Rats anesthesia Anesthetize Animal animal->anesthesia surgery Cannulate Common Bile Duct & Femoral Vein anesthesia->surgery admin Intravenous Administration of this compound surgery->admin collect Collect Bile at Timed Intervals admin->collect process Measure Bile Volume/Weight collect->process analyze LC-MS/MS Analysis for PCA & Metabolites process->analyze quantify Quantify Recovery & Conjugation analyze->quantify

Caption: Workflow for studying PCA metabolism in bile fistula rats.

Interaction with Bile Acid Signaling Pathways

While direct studies on this compound's interaction with key bile acid receptors like Farnesoid X Receptor (FXR) and Takeda G protein-coupled Receptor 5 (TGR5) in animal models are limited, understanding these pathways is crucial as they govern the biological effects of most bile acids.

Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor that acts as a primary sensor for bile acids in hepatocytes and enterocytes. Its activation regulates bile acid synthesis, transport, and overall homeostasis. Activation of FXR by bile acid agonists typically leads to the transcriptional regulation of numerous genes. For example, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.

cluster_genes Target Gene Regulation BA Bile Acids (e.g., CDCA) FXR FXR BA->FXR binds & activates RXR RXR FXR->RXR heterodimerizes with FXRE FXRE (DNA Response Element) RXR->FXRE binds to SHP SHP Transcription (Repressor Protein) FXRE->SHP BSEP BSEP Transcription (Bile Salt Export ↑) FXRE->BSEP CYP7A1 CYP7A1 Repression (Bile Acid Synthesis ↓) SHP->CYP7A1 represses

Caption: Simplified FXR signaling pathway in a hepatocyte.

Takeda G protein-coupled Receptor 5 (TGR5) Pathway

TGR5 is a cell-surface G protein-coupled receptor that mediates distinct signaling actions of bile acids, particularly secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA). TGR5 is expressed in various tissues, including enteroendocrine L-cells, gallbladder, and certain immune cells. Its activation, often in the gut, stimulates the release of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism.

BA Bile Acids (e.g., LCA, DCA) TGR5 TGR5 Receptor (GPCR) BA->TGR5 activates AC Adenylate Cyclase TGR5->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates GLP1 GLP-1 Secretion PKA->GLP1 promotes

Caption: TGR5 signaling leading to GLP-1 secretion in an L-cell.

Comparative Bile Acid Metabolism: Key Rodent-Human Differences

Extrapolating data from animal models to humans requires an understanding of fundamental species differences in bile acid metabolism. The most notable distinction is the composition of the primary bile acid pool in mice.

Mice, unlike humans, express the enzyme Cyp2c70, which converts chenodeoxycholic acid (CDCA), a potent FXR agonist, into α- and β-muricholic acids (MCAs). MCAs are significantly more hydrophilic and function as FXR antagonists. This difference profoundly impacts the regulation of bile acid synthesis and overall metabolic signaling in mice compared to humans, whose primary bile acids are cholic acid (CA) and CDCA.

cluster_human Human Pathway cluster_mouse Mouse Pathway Cholesterol Cholesterol CYP7A1_H CYP7A1 Cholesterol->CYP7A1_H CYP7A1_M CYP7A1 Cholesterol->CYP7A1_M CDCA CDCA (FXR Agonist) CYP7A1_H->CDCA CYP8B1_H CYP8B1 CYP7A1_H->CYP8B1_H CA Cholic Acid CYP8B1_H->CA CDCA_M CDCA CYP7A1_M->CDCA_M CYP8B1_M Cyp8b1 CYP7A1_M->CYP8B1_M CYP2C70 Cyp2c70 CDCA_M->CYP2C70 MCA Muricholic Acids (FXR Antagonist) CYP2C70->MCA CA_M Cholic Acid CYP8B1_M->CA_M

Caption: Key species differences in primary bile acid synthesis.

Conclusion and Future Directions

Research in animal models, particularly rats, has established that this compound follows a distinct metabolic path characterized by efficient, unconjugated biliary excretion. Its unique C-23 hydroxyl side chain appears to shield it from the extensive conjugation that is typical for other bile acids. However, significant knowledge gaps remain. Future research should focus on:

  • Pharmacokinetics in Mice: Conducting studies in wild-type and relevant knockout mouse models (e.g., Fxr-/-) to understand its metabolism and signaling in the context of a different bile acid pool.

  • Receptor Affinity: Directly assessing the binding affinity and functional activity of this compound and its metabolites on key receptors like FXR and TGR5.

  • Therapeutic Potential: Investigating whether its unique properties, such as high biliary secretion without depleting taurine pools, could be leveraged for therapeutic benefit in cholestatic conditions.

A deeper understanding of this compound's metabolism and biological activity will enhance our overall knowledge of bile acid physiology and may uncover novel therapeutic strategies.

References

Phocaecholic Acid: A Technical Deep Dive into its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phocaecholic acid (PCA), a naturally occurring bile acid found in duck bile, is the 23R-hydroxy epimer of chenodeoxycholic acid (CDCA). While direct experimental evidence detailing its specific mechanism of action is limited, its structural similarity to CDCA, a well-characterized regulator of metabolic and inflammatory pathways, strongly suggests that PCA functions as a signaling molecule primarily through the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). This technical guide synthesizes the current understanding of bile acid signaling and presents a hypothetical, yet scientifically grounded, mechanism of action for this compound. We will explore its presumed interactions with key nuclear and cell surface receptors, delineate the downstream signaling cascades, and discuss the potential physiological consequences. All quantitative data for related compounds are summarized for comparative analysis, and detailed experimental protocols for studying bile acid activity are provided.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now recognized as pleiotropic signaling molecules that regulate a wide array of physiological processes, including glucose homeostasis, lipid metabolism, and inflammation.[1][2] this compound (PCA) is a C-24 bile acid distinguished by a hydroxyl group at the 23R position.[3][4] Studies on its physicochemical properties reveal that this hydroxylation increases its acidity and hydrophilicity, leading to efficient biliary secretion, largely unconjugated.[5][6] This unique characteristic may influence its systemic and tissue-specific signaling activities.

This document will construct a detailed, albeit inferred, mechanism of action for PCA, drawing parallels from its parent compound, chenodeoxycholic acid (CDCA), a known endogenous ligand for both FXR and TGR5.

Core Signaling Pathways: A Hypothetical Framework for this compound

Based on its structural analogy to CDCA, PCA is postulated to exert its biological effects through two primary receptor systems: the nuclear receptor FXR and the cell surface G-protein coupled receptor TGR5.

Farnesoid X Receptor (FXR) Activation

FXR is a ligand-activated transcription factor highly expressed in the liver and intestine, serving as a central regulator of bile acid, lipid, and glucose metabolism.

Hypothetical Interaction: this compound is presumed to bind to the ligand-binding domain of FXR. The presence of the 23-hydroxyl group may modulate its binding affinity and activation potential compared to CDCA. Upon binding, PCA would induce a conformational change in FXR, leading to the dissociation of corepressors and recruitment of coactivators. This activated PCA-FXR complex then forms a heterodimer with the retinoid X receptor (RXR). The PCA-FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream Effects of FXR Activation:

  • Bile Acid Homeostasis: Activation of FXR in hepatocytes is expected to induce the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism to control the size of the bile acid pool. In the intestine, FXR activation is predicted to induce the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver to suppress CYP7A1 expression.

  • Lipid Metabolism: FXR activation is anticipated to decrease serum triglycerides by inducing the expression of genes involved in fatty acid oxidation and inhibiting lipogenesis.

  • Glucose Homeostasis: PCA-mediated FXR activation may improve glucose tolerance by suppressing hepatic gluconeogenesis.

  • Inflammation: FXR activation is known to have anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCA This compound (PCA) FXR FXR PCA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to SHP SHP Transcription FXRE->SHP FGF19 FGF19 Transcription (Intestine) FXRE->FGF19 Gene_Expression Modulation of Target Gene Expression FXRE->Gene_Expression

Figure 1: Hypothetical FXR Signaling Pathway for this compound.
Takeda G-protein-coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor expressed in various tissues, including the gallbladder, intestine (L-cells), and certain immune cells. Its activation is linked to metabolic regulation and anti-inflammatory responses.

Hypothetical Interaction: this compound is expected to act as an agonist at the TGR5 receptor. Upon binding, it would induce a conformational change in TGR5, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

Downstream Effects of TGR5 Activation:

  • GLP-1 Secretion: In intestinal L-cells, the rise in cAMP is predicted to promote the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and promotes satiety.

  • Energy Expenditure: TGR5 activation in brown adipose tissue and muscle could potentially increase energy expenditure through the induction of deiodinase 2 (Dio2), an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3).

  • Anti-inflammatory Effects: In macrophages, TGR5 activation and subsequent cAMP elevation are expected to inhibit the production of pro-inflammatory cytokines.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PCA This compound (PCA) TGR5 TGR5 PCA->TGR5 Binds and Activates AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Reporter_Assay_Workflow A Culture HEK293T or HepG2 cells B Transfect with plasmids: - Receptor (FXR/TGR5) - Reporter (FXRE/CRE-Luc) - Control (Renilla) A->B C Treat with varying concentrations of PCA B->C D Incubate for 18-24 hours C->D E Lyse cells and measure luciferase activity D->E F Normalize data and calculate EC50 E->F

References

The Role of Obeticholic Acid in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Phocaecholic acid" mentioned in the initial topic is not a recognized scientific term. This technical guide will focus on Obeticholic Acid (OCA) , a well-researched synthetic bile acid analogue with significant effects on lipid metabolism, which is presumed to be the intended subject.

Executive Summary

Obeticholic acid (OCA) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.[1][2][3] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for various metabolic and liver diseases.[2][4] OCA, a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), is approximately 100 times more potent than its natural counterpart in activating FXR. This enhanced activity allows OCA to exert significant effects on lipid metabolism, including the regulation of cholesterol, triglycerides, and lipoproteins. This guide provides an in-depth technical overview of the mechanisms of action of OCA on lipid metabolism, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Obeticholic Acid and Farnesoid X Receptor (FXR) Activation

Obeticholic acid's primary mechanism of action is the potent and selective activation of the Farnesoid X Receptor (FXR). FXR is a central regulator of genes involved in the synthesis, transport, and metabolism of bile acids, which are derived from cholesterol. The activation of FXR by OCA initiates a cascade of transcriptional events that collectively impact lipid homeostasis.

Regulation of Bile Acid Synthesis and Cholesterol Metabolism

Upon activation by OCA, FXR modulates the expression of several key genes involved in bile acid and cholesterol metabolism:

  • Inhibition of CYP7A1: FXR activation leads to the transcriptional induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine. SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol. FGF19, secreted from enterocytes, travels to the liver and also suppresses CYP7A1 expression. By downregulating CYP7A1, OCA effectively reduces the conversion of cholesterol into bile acids, thereby lowering the total bile acid pool.

  • Regulation of Bile Acid Transport: OCA-mediated FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a canalicular transporter responsible for effluxing bile acids from hepatocytes into the bile. This enhances the removal of bile acids from the liver, protecting hepatocytes from their potentially toxic effects.

Direct Effects on Lipid Metabolism

Beyond its role in bile acid homeostasis, FXR activation by OCA directly influences lipid metabolism through several pathways:

  • Triglyceride Metabolism: FXR activation has been shown to decrease triglyceride synthesis. This is partly achieved through the repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.

  • Cholesterol and Lipoprotein Metabolism: The effects of OCA on cholesterol and lipoprotein profiles are complex and can vary between preclinical models and humans. In human clinical trials, OCA has been associated with an increase in low-density lipoprotein cholesterol (LDL-C) and a decrease in high-density lipoprotein cholesterol (HDL-C). The underlying mechanisms are thought to involve the regulation of genes such as the scavenger receptor class B type I (SR-BI), which is involved in HDL cholesterol uptake by the liver.

Quantitative Data on the Effects of Obeticholic Acid on Lipid Profiles

The following tables summarize the quantitative effects of obeticholic acid on key lipid parameters from notable clinical and preclinical studies.

Table 1: Effects of Obeticholic Acid on Lipid Profiles in Patients with Non-alcoholic Steatohepatitis (NASH) - FLINT Trial

ParameterObeticholic Acid (25 mg/day)Placebo
Change in LDL-Cholesterol (mg/dL) +23-5
Change in HDL-Cholesterol (mg/dL) -7+2
Change in Total Cholesterol (mg/dL) +15-5
Change in Triglycerides (mg/dL) -20+10

Data from the FLINT (Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment) trial, a multicenter, randomized, placebo-controlled study in patients with non-cirrhotic NASH.

Table 2: Effects of Obeticholic Acid on Lipid Profiles in Patients with NASH and Fibrosis - REGENERATE Trial (18-Month Interim Analysis)

ParameterObeticholic Acid (10 mg/day)Obeticholic Acid (25 mg/day)Placebo
Change in LDL-Cholesterol (mg/dL) +22.6+24.1-4.9
Change in HDL-Cholesterol (mg/dL) -4.6-5.8+0.4
Change in Triglycerides (mg/dL) -28.3-38.1+1.9

Data from the REGENERATE (Randomized Global Phase 3 Study to Evaluate the Impact on NASH with Fibrosis of Obeticholic Acid Treatment) trial.

Table 3: Effects of Obeticholic Acid in a Hyperlipidemic Hamster Model

ParameterObeticholic Acid (10 mg/kg/day)Vehicle Control
Change in Serum Total Cholesterol (%) -40-
Change in Serum HDL-Cholesterol (%) -44-
Hepatic SR-BI mRNA Expression (fold change) 1.91.0
Hepatic SR-BI Protein Expression (fold change) 1.81.0

Data from a study investigating the effects of OCA in male golden Syrian hamsters fed a high-cholesterol, high-fat diet.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of obeticholic acid.

OCA_Signaling_Pathway cluster_cell Hepatocyte cluster_outcomes Metabolic Outcomes OCA Obeticholic Acid (OCA) FXR FXR OCA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP induces SREBP1c SREBP-1c FXR_RXR->SREBP1c represses BSEP BSEP FXR_RXR->BSEP induces SR_BI SR-BI FXR_RXR->SR_BI regulates CYP7A1 CYP7A1 SHP->CYP7A1 inhibits BileAcid_Synthesis ↓ Bile Acid Synthesis CYP7A1->BileAcid_Synthesis Triglyceride_Synthesis ↓ Triglyceride Synthesis SREBP1c->Triglyceride_Synthesis BileAcid_Export ↑ Bile Acid Export BSEP->BileAcid_Export HDL_Uptake ↑ HDL-C Uptake SR_BI->HDL_Uptake Cholesterol_Catabolism ↓ Cholesterol Catabolism BileAcid_Synthesis->Cholesterol_Catabolism

Caption: Signaling pathway of Obeticholic Acid in hepatocytes.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Hepatocytes Primary Human Hepatocytes (Sandwich Culture) or HepG2 cells OCA_Treatment_vitro OCA Treatment (Dose-response & Time-course) Hepatocytes->OCA_Treatment_vitro Analysis_vitro Analysis: - Gene Expression (qPCR) - Protein Expression (Western Blot) - Lipid Content (Oil Red O) - Bile Acid Profiling (LC-MS/MS) OCA_Treatment_vitro->Analysis_vitro Animal_Model Animal Model (e.g., Hyperlipidemic Hamster) OCA_Treatment_vivo OCA Administration (Oral Gavage) Animal_Model->OCA_Treatment_vivo Sample_Collection Sample Collection: - Blood (Serum/Plasma) - Liver Tissue - Feces OCA_Treatment_vivo->Sample_Collection Analysis_vivo Analysis: - Lipid Profile (Enzymatic Assays) - Gene/Protein Expression - Histology Sample_Collection->Analysis_vivo

Caption: General experimental workflow for studying OCA.

Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the effects of obeticholic acid on lipid metabolism. It is important to note that while these descriptions are based on published literature, highly detailed, step-by-step protocols are often not fully disclosed in primary research articles.

In Vitro Studies: Sandwich-Cultured Human Hepatocytes

Objective: To investigate the direct effects of OCA on gene expression and bile acid homeostasis in a human-relevant in vitro system.

Methodology Overview:

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded on collagen-coated plates. After attachment, a second layer of collagen or Matrigel is overlaid to create a "sandwich" configuration, which helps maintain hepatocyte polarity and function.

  • OCA Treatment: Hepatocytes are treated with varying concentrations of OCA (e.g., 0.00316 to 3.16 µmol/L) or vehicle control (e.g., DMSO) for a specified duration, typically 72 hours, with daily media changes.

  • RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is isolated from the cultured hepatocytes using a commercial kit (e.g., Qiagen RNeasy).

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using gene-specific primers and probes for target genes (e.g., CYP7A1, SHP, BSEP, SREBP-1c, SR-BI) and a housekeeping gene for normalization (e.g., GAPDH).

  • Protein Analysis (Western Blot):

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific to the proteins of interest (e.g., SR-BI) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.

    • Protein bands are visualized and quantified.

  • Bile Acid Profiling (LC-MS/MS):

    • Endogenous and exogenously added labeled bile acids are extracted from cell lysates and culture media.

    • The concentrations of different bile acid species are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Studies: Hyperlipidemic Hamster Model

Objective: To evaluate the effects of OCA on plasma lipid profiles and hepatic gene and protein expression in a preclinical model that recapitulates human-like lipoprotein metabolism.

Methodology Overview:

  • Animal Model: Male golden Syrian hamsters are fed a high-cholesterol, high-fat diet for a period (e.g., 2 weeks) to induce a hyperlipidemic phenotype.

  • OCA Administration: Animals are randomly assigned to receive daily oral gavage of either OCA (e.g., 10 mg/kg) or a vehicle control for a specified duration (e.g., 14 days).

  • Sample Collection:

    • Blood samples are collected at baseline and at various time points during the study for lipid analysis.

    • At the end of the study, animals are euthanized, and liver tissue and feces are collected.

  • Lipid Analysis:

    • Serum or plasma is analyzed for total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using enzymatic colorimetric assays.

    • Lipoprotein profiles can be further detailed using techniques like fast-performance liquid chromatography (FPLC).

  • Hepatic Gene and Protein Expression:

    • RNA and protein are extracted from liver tissue.

    • qRT-PCR and Western blotting are performed as described for the in vitro studies to analyze the expression of target genes and proteins.

  • Fecal Sterol Analysis: Fecal samples are analyzed to quantify the excretion of neutral and acidic sterols as a measure of cholesterol elimination.

Clinical Trials: FLINT and REGENERATE

Objective: To assess the efficacy and safety of OCA in patients with non-alcoholic steatohepatitis (NASH), including its effects on lipid profiles.

Methodology Overview:

  • Study Design: These are multicenter, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients with biopsy-proven NASH and fibrosis are enrolled.

  • Intervention: Patients are randomized to receive a daily oral dose of OCA (e.g., 10 mg or 25 mg) or a matching placebo for an extended period (e.g., 72 weeks for FLINT, with a longer-term follow-up for REGENERATE).

  • Lipid Profile Assessment:

    • Fasting blood samples are collected at baseline and at specified intervals throughout the trial.

    • A standard lipid panel (total cholesterol, HDL-C, triglycerides) is measured using standard clinical laboratory methods.

    • LDL-C is typically calculated using the Friedewald equation, unless triglycerides are elevated, in which case direct measurement may be performed.

  • Efficacy and Safety Monitoring:

    • The primary endpoints typically involve histological improvements in the liver (e.g., reduction in fibrosis, resolution of NASH).

    • Safety is monitored through the recording of adverse events, physical examinations, and other laboratory tests.

Conclusion

Obeticholic acid, through its potent activation of the Farnesoid X Receptor, exerts significant and complex effects on lipid metabolism. Its ability to modulate bile acid synthesis and directly influence pathways governing triglyceride and cholesterol homeostasis underscores its therapeutic potential in metabolic liver diseases. While the impact of OCA on lipoprotein profiles, particularly the observed increase in LDL-C and decrease in HDL-C in human studies, requires careful consideration and management in a clinical setting, ongoing research continues to elucidate the intricate mechanisms underlying these effects. The experimental models and protocols outlined in this guide provide a framework for the continued investigation of OCA and other FXR agonists in the context of lipid metabolism and the development of novel therapies for metabolic disorders.

References

Endogenous levels of Phocaecholic acid in ducks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Endogenous Phocaecholic Acid in Ducks

Introduction

This compound (PCA), specifically β-phocaecholic acid, is a C24 trihydroxy bile acid with the chemical structure (23R)-3α,7α,23-trihydroxy-5β-cholan-24-oic acid.[1] It is recognized as a primary bile acid found in significant quantities in the bile of certain avian species, most notably ducks (Anas platyrhynchos).[1][2][3] Unlike the more common primary bile acids in mammals, cholic acid and chenodeoxycholic acid (CDCA), this compound is characterized by an additional hydroxyl group at the C-23 position of the steroid side chain. Its presence and high concentration in duck bile highlight unique aspects of avian bile acid metabolism and physiology. This guide provides a comprehensive overview of the endogenous levels, biosynthesis, analytical methodologies, and potential physiological roles of this compound in ducks for researchers and professionals in drug development.

Endogenous Levels of this compound in Ducks

This compound is a major component of the biliary bile acid profile in ducks. Studies have consistently shown that duck bile is predominantly composed of taurine-conjugated bile acids, with phocaecholyltaurine and chenodeoxycholyltaurine being the most abundant.[4] While absolute concentrations in bile can vary, the relative abundance indicates that PCA is a key product of hepatic cholesterol metabolism in this species. In contrast, the bile of chickens and turkeys is dominated by taurocholic acid and taurochenodeoxycholic acid, with this compound being absent.

One study identified a large amount of β-phocaecholic acid in the bile of Anas platyrhynchos. Another analysis reported that the primary bile acids in ducks are predominantly chenodeoxycholyltaurine and phocaecholyltaurine. This distinct bile acid profile underscores the species-specific nature of bile acid synthesis and metabolism among domestic fowl.

Table 1: Comparative Summary of Major Biliary Bile Acids in Domestic Fowl

SpeciesPrimary Bile AcidsThis compound PresenceReference
Duck (Anas platyrhynchos) Chenodeoxycholyltaurine, PhocaecholyltaurinePredominant
Chicken (Gallus domesticus) Chenodeoxycholyltaurine, CholyltaurineNot Detected
Turkey (Meleagris gallopavo) Chenodeoxycholyltaurine, CholyltaurineNot Detected

Biosynthesis and Metabolism

Primary bile acids are synthesized in the liver from cholesterol through a series of enzymatic reactions. The synthesis pathway in birds shares fundamental steps with mammals, beginning with the modification of the steroid nucleus and shortening of the cholesterol side chain. This compound is understood to be a derivative of chenodeoxycholic acid (CDCA), a primary bile acid found across many vertebrate species. The biosynthesis of PCA involves the hydroxylation of the CDCA precursor at the C-23 position. While the specific enzymes responsible for this 23-hydroxylation step in ducks are not fully characterized, the overall pathway follows the classical route to CDCA formation.

G cluster_pathway Simplified Bile Acid Biosynthesis Pathway cholesterol Cholesterol hydroxycholesterol 7α-hydroxycholesterol cholesterol->hydroxycholesterol CYP7A1 cholestenone 7α-hydroxy-4-cholesten-3-one hydroxycholesterol->cholestenone cdca_precursor Intermediate Steps (Steroid Ring Modification) cholestenone->cdca_precursor cdca Chenodeoxycholic Acid (CDCA) cdca_precursor->cdca pca This compound (PCA) cdca->pca C-23 Hydroxylation (Duck-specific) conjugation Conjugation with Taurine pca->conjugation secreted Secretion into Bile conjugation->secreted G cluster_workflow Experimental Workflow for PCA Analysis sample 1. Bile Sample Collection (from Duck Gallbladder) extract 2. Extraction (Solvent or SPE) sample->extract hplc 3. HPLC Separation (Reverse-Phase C18 Column) extract->hplc ms 4. MS Detection (ESI-MS/MS) hplc->ms data 5. Data Analysis (Quantification using MRM) ms->data G cluster_signaling Generalized Bile Acid Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pca This compound (PCA) (or other Bile Acids) tgr5 TGR5 Receptor pca->tgr5 fxr FXR Receptor pca->fxr Enters Cell & Binds camp cAMP Production tgr5->camp Activates pka PKA Signaling camp->pka response Metabolic Regulation (Lipids, Glucose, Energy) pka->response gene Target Gene Expression fxr->gene Regulates gene->response

References

Phocaecholic Acid: A Technical Overview of a Novel Bile Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phocaecholic acid, also known as (23R)-hydroxy Chenodeoxycholic acid, is a bile acid that has garnered interest within the scientific community for its unique structure and potential physiological roles.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, metabolic context, and potential signaling activities. While research on this specific bile acid is still emerging, this document consolidates the available data to support further investigation and drug development efforts.

Chemical Identity and Synonyms

This compound is structurally related to chenodeoxycholic acid (CDCA), with a hydroxyl group at the 23R position.[3] This structural modification influences its physicochemical properties and may confer distinct biological activities.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier Type Identifier
Systematic Name 3α,5β,7α,23R-trihydroxy-cholan-24-oic acid[2]
Common Synonyms (23R)-hydroxy CDCA, (23R)-hydroxy Chenodeoxycholic Acid, PhCA, β-Phocaecholic Acid[2]
CAS Number 105369-89-9
Molecular Formula C₂₄H₄₀O₅
Molecular Weight 408.6 g/mol

Physicochemical and Biological Properties

Limited quantitative data is available for this compound. The following table summarizes its known properties. Further research is required to fully characterize its biological activity profile, including its potency at relevant receptors and its pharmacokinetic and toxicological profiles.

Table 2: Physicochemical and Biological Properties of this compound

Property Value Notes
Melting Point 223-224 °C
Solubility Soluble in DMSO (≥10 mg/ml) and Ethanol (B145695) (≥10 mg/ml)A stock solution can be prepared in these solvents.
pKa 3.8The presence of the C-23 hydroxyl group increases acidity compared to common bile acids.
Biliary Secretion Efficiently recovered in bile (>80% unmodified) in bile fistula rats when administered intravenously.This suggests it is a good substrate for biliary transport without extensive conjugation.
Metabolism Partially decarboxylated to nor-chenodeoxycholic acid in rats.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and biological evaluation of this compound are not extensively published. However, general methodologies for the extraction, synthesis, and analysis of bile acids can be adapted.

Extraction of Bile Acids from Bile

A general procedure for extracting bile acids from bile, which can be adapted for the isolation of this compound from duck bile, is as follows:

  • Saponification: The bile sample is hydrolyzed with a strong base (e.g., 2.5 M NaOH) at an elevated temperature for several hours to deconjugate the bile acids.

  • Acidification and Extraction: The hydrolyzed mixture is acidified to protonate the bile acids, which are then extracted into an organic solvent.

  • Purification: The crude extract can be purified using techniques such as column chromatography on a macroporous resin. Elution with a gradient of ethanol can separate different bile acids based on their polarity.

  • Crystallization: The purified this compound can be crystallized from an appropriate solvent system to obtain a high-purity product.

Chemical Synthesis

A detailed, multi-step synthesis of chenodeoxycholic acid (CDCA) from this compound has been reported, demonstrating the chemical reactivity of the 23-hydroxyl group. The key steps in this process include:

  • Methyl Esterification: Protection of the carboxylic acid group.

  • Ts-protection: Protection of the hydroxyl groups.

  • Bromination: Conversion of the 23-hydroxyl group to a bromide.

  • Reduction: Removal of the bromine atom.

  • Hydrolysis: Deprotection of the hydroxyl and carboxylic acid groups to yield CDCA.

While this protocol describes the conversion of this compound, a de novo synthesis would require a different strategic approach, likely starting from a common steroid precursor.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

The quantification of this compound in biological matrices can be achieved using a validated LC-MS/MS method. A general workflow is outlined below:

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Liquid-Liquid or Solid-Phase Extraction: For more complex matrices like tissue homogenates or feces, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.

  • Chromatographic Separation:

    • A C18 reversed-phase column is typically used for the separation of bile acids.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is employed to resolve the different bile acid species.

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.

    • Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored.

Signaling Pathways

The direct interaction of this compound with key bile acid signaling pathways has not yet been definitively characterized. However, based on its structural similarity to chenodeoxycholic acid, a known potent agonist of the Farnesoid X Receptor (FXR), it is plausible that this compound may also modulate FXR activity. Furthermore, many bile acids are known to activate the G-protein coupled receptor TGR5.

Potential Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by bile acids in the liver and intestine initiates a transcriptional cascade that controls the expression of genes involved in bile acid synthesis, transport, and metabolism.

FXR_Signaling Phocaecholic_Acid This compound (Hypothesized) FXR FXR Phocaecholic_Acid->FXR RXR RXR FXR->RXR FXRE FXR Response Element (FXRE) in DNA RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes SHP SHP (Small Heterodimer Partner) Target_Genes->SHP BSEP BSEP (Bile Salt Export Pump) Target_Genes->BSEP CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1

Caption: Hypothesized FXR signaling pathway for this compound.

Potential TGR5 Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (cAMP) production, leading to various metabolic effects, including improved glucose homeostasis and reduced inflammation.

TGR5_Signaling Phocaecholic_Acid This compound (Hypothesized) TGR5 TGR5 Receptor Phocaecholic_Acid->TGR5 Binds to G_Protein Gαs Protein TGR5->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Metabolic Effects PKA->Downstream_Effects Phosphorylates targets leading to

Caption: Hypothesized TGR5 signaling pathway for this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, bile acid. Its unique C-23 hydroxylation suggests it may possess distinct biological activities compared to more common bile acids. The current body of knowledge provides a foundation for its chemical synthesis and analysis. However, significant research is needed to elucidate its specific interactions with key nuclear and cell surface receptors, to quantify its biological efficacy and potency, and to determine its pharmacokinetic and safety profiles. Such studies will be crucial in determining the potential of this compound as a therapeutic agent for metabolic and inflammatory diseases. The experimental workflows and signaling pathway diagrams presented in this guide are intended to serve as a framework for future research in this promising area.

References

Methodological & Application

Synthesis of Phocaecholic Acid for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phocaecholic acid (PCA), a trihydroxy bile acid, is a fascinating molecule for researchers in the fields of hepatology, gastroenterology, and pharmacology. As a structural analog of chenodeoxycholic acid (CDCA) with an additional hydroxyl group at the C-23 position, PCA exhibits unique physicochemical and biological properties that make it a valuable tool for investigating bile acid signaling, metabolism, and potential therapeutic applications.[1][2] This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound and its subsequent use in in vitro research settings.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective use in research.

PropertyValueReference
IUPAC Name (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7,23-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Molecular Formula C₂₄H₄₀O₅
Molecular Weight 408.57 g/mol
CAS Number 105369-89-9
Appearance White to off-white solid
pKa ~3.8[1]
Critical Micellar Concentration (CMC) Similar to trihydroxy bile acids like cholic acid[1]
Solubility Soluble in methanol, ethanol, DMSO

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a readily available bile acid precursor, such as chenodeoxycholic acid (CDCA). A key transformation involves the stereoselective introduction of a hydroxyl group at the C-23 position of the side chain. One efficient method reported for this is the α-oxygenation of a silylalkene intermediate.[1]

Workflow for the Synthesis of this compound:

CDCA Chenodeoxycholic Acid (CDCA) Esterification Methyl Esterification CDCA->Esterification Protection Hydroxyl Protection (e.g., TBDMS) Esterification->Protection Silylalkene_Formation Silylalkene Formation Protection->Silylalkene_Formation Oxygenation alpha-Oxygenation Silylalkene_Formation->Oxygenation Deprotection Deprotection Oxygenation->Deprotection Hydrolysis Hydrolysis Deprotection->Hydrolysis PCA This compound (PCA) Hydrolysis->PCA

Caption: A generalized workflow for the synthesis of this compound from Chenodeoxycholic acid.

Detailed Protocol:

  • Step 1: Methyl Esterification of Chenodeoxycholic Acid.

    • Dissolve chenodeoxycholic acid in anhydrous methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or acetyl chloride) and reflux the mixture until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the methyl ester with an organic solvent.

    • Purify the product by column chromatography.

  • Step 2: Protection of Hydroxyl Groups.

    • Protect the 3α and 7α hydroxyl groups of the methyl chenodeoxycholate using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole.

    • The reaction is typically carried out in an aprotic solvent like DMF.

    • Monitor the reaction by TLC and purify the di-protected product.

  • Step 3: Formation of the Silylalkene.

    • This step involves the conversion of the C-24 carboxylic acid ester to a silylalkene. This can be achieved through various methods, such as the Shapiro reaction or by using silylcuprates. A detailed protocol would involve the formation of a hydrazone from the corresponding ketone (if starting from an oxidized precursor) followed by treatment with an organolithium reagent and a silyl (B83357) halide.

  • Step 4: α-Oxygenation of the Silylalkene.

    • The key step of introducing the C-23 hydroxyl group is achieved by the oxidation of the silylalkene. Reagents like m-chloroperoxybenzoic acid (m-CPBA) can be used for this epoxidation, followed by ring-opening to yield the α-hydroxy silane.

  • Step 5: Deprotection of the Silyl Ether.

  • Step 6: Hydrolysis of the Methyl Ester.

    • The final step is the hydrolysis of the methyl ester at C-24 to the free carboxylic acid. This is usually carried out by treatment with a base like lithium hydroxide (B78521) in a mixture of THF and water, followed by acidic workup.

    • The final product, this compound, is then purified by crystallization or chromatography.

Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, reagent quantities, and purification methods.

Application Notes: In Vitro Research

This compound can be utilized in a variety of in vitro assays to explore its biological activities. Below are protocols for assessing its effects on key cellular signaling pathways and functions.

a. Farnesoid X Receptor (FXR) Activation Assay

This protocol describes a cell-based reporter assay to determine if this compound is an agonist of the Farnesoid X Receptor (FXR).

Workflow for FXR Activation Assay:

Cell_Culture Culture HEK293T cells Transfection Co-transfect with FXR expression vector and FXR-responsive reporter plasmid (e.g., pGL4.29[luc2P/CRE/HSE]) Cell_Culture->Transfection Treatment Treat cells with varying concentrations of this compound Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis Analyze data and determine EC50 Luciferase_Assay->Data_Analysis

Caption: Workflow for determining FXR agonism of this compound using a reporter assay.

Protocol:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Seed cells in a 96-well plate. Co-transfect with an FXR expression vector and an FXR-responsive reporter plasmid containing a luciferase gene under the control of an FXR response element.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

b. Takeda G-protein-coupled Receptor 5 (TGR5) Activation Assay

This protocol outlines a method to assess the activation of TGR5 by this compound using a cAMP-based assay.

Protocol:

  • Cell Culture: Use a cell line stably expressing TGR5, such as CHO-K1 or HEK293 cells.

  • Treatment: Seed the cells in a 96-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of this compound. A known TGR5 agonist (e.g., INT-777) should be used as a positive control.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

c. In Vitro Hepatotoxicity Assay

This protocol provides a method to evaluate the potential cytotoxicity of this compound on liver cells.

Protocol:

  • Cell Culture: Culture HepG2 cells in a 96-well plate until they reach confluency.

  • Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or the LDH release assay, which measures membrane integrity.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value.

d. Macrophage Cytokine Release Assay

This protocol describes how to investigate the immunomodulatory effects of this compound by measuring cytokine release from macrophages.

Protocol:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex cytokine assay.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the effect of this compound on cytokine release.

Signaling Pathways

Bile acids are known to act as signaling molecules that activate nuclear receptors and G protein-coupled receptors. The primary receptors implicated in bile acid signaling are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).

Bile Acid Signaling through FXR and TGR5:

cluster_0 Cell Membrane cluster_1 Cytoplasm/Nucleus TGR5 TGR5 AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression_TGR5 Gene Expression CREB->Gene_Expression_TGR5 Regulates FXR FXR RXR RXR FXR->RXR Heterodimerizes with FXR_RXR FXR-RXR Heterodimer RXR->FXR_RXR FXRE FXR Response Element FXR_RXR->FXRE Binds to Gene_Expression_FXR Gene Expression FXRE->Gene_Expression_FXR Regulates Phocaecholic_Acid This compound Phocaecholic_Acid->TGR5 Activation Phocaecholic_Acid->FXR Activation

Caption: this compound potentially activates both the membrane receptor TGR5 and the nuclear receptor FXR, leading to downstream signaling cascades and changes in gene expression.

Drug Development Applications

The unique properties of this compound make it a compound of interest for drug development. Its potential to modulate FXR and TGR5 signaling pathways opens up possibilities for therapeutic interventions in various diseases.

  • Cholestatic Liver Diseases: As a hydrophilic bile acid, PCA may have cytoprotective effects in the liver and could be investigated for its potential to treat cholestatic conditions by promoting bile flow and reducing the accumulation of more toxic hydrophobic bile acids.

  • Metabolic Disorders: The activation of FXR and TGR5 is known to play a role in regulating glucose and lipid metabolism. Therefore, PCA could be explored as a potential therapeutic agent for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

  • Inflammatory Bowel Disease (IBD): TGR5 activation has been shown to have anti-inflammatory effects in the gut. Investigating the effects of PCA on intestinal inflammation could reveal its potential for the treatment of IBD.

Further research is necessary to fully elucidate the therapeutic potential of this compound and its derivatives. The protocols provided in this document offer a starting point for researchers to synthesize and investigate this promising bile acid.

References

Application Notes and Protocols for the Practical Synthesis of Chenodeoxycholic Acid from Phocaecholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and procedural framework for the chemical synthesis of chenodeoxycholic acid (CDCA) from phocaecholic acid (PCA). The information is based on a recently developed, efficient five-step synthetic route that offers a high overall yield, making it a practical approach for laboratory and potential large-scale production.

Introduction

Chenodeoxycholic acid is a primary bile acid with significant physiological roles and therapeutic applications, including the dissolution of gallstones and the treatment of certain liver diseases. This compound, a naturally occurring bile acid, serves as a viable and cost-effective starting material for the synthesis of CDCA. The protocol outlined below follows a streamlined pathway involving methyl esterification, selective protection of the C23 hydroxyl group, subsequent bromination, reductive debromination, and final hydrolysis to yield the target molecule, chenodeoxycholic acid. This method has been reported to achieve a high total yield of up to 72%.[1]

Quantitative Data Summary

While the full experimental details providing precise yields for each intermediate step are not publicly available at this time, the overall reported yield for the five-step synthesis is a significant advancement in the practical production of CDCA from PCA.

Reaction Step Transformation Reported Overall Yield (%)
1-5This compound (PCA) to Chenodeoxycholic Acid (CDCA)72[1]

Further detailed quantitative data for each synthetic step will be updated as it becomes publicly available.

Experimental Workflow

The synthesis of chenodeoxycholic acid from this compound can be visualized as a five-step process. This workflow diagram illustrates the logical progression from the starting material to the final product.

G PCA This compound (PCA) Step1 Methyl Esterification PCA->Step1 Intermediate1 This compound Methyl Ester Step1->Intermediate1 Step2 Ts-Protection Intermediate1->Step2 Intermediate2 23-O-Tosyl-Phocaecholic Acid Methyl Ester Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Intermediate3 23-Bromo-chenodeoxycholic Acid Methyl Ester Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 Chenodeoxycholic Acid Methyl Ester Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 CDCA Chenodeoxycholic Acid (CDCA) Step5->CDCA

Caption: Synthetic pathway from this compound to Chenodeoxycholic Acid.

Experimental Protocols

The following are generalized protocols for the key transformations in the synthesis of CDCA from PCA. These are based on established chemical reactions for similar bile acid modifications and will be updated with specific details from the primary literature as available.

Step 1: Methyl Esterification of this compound

  • Objective: To protect the carboxylic acid group of PCA as a methyl ester.

  • General Procedure: this compound is dissolved in an anhydrous alcohol, typically methanol (B129727), in the presence of an acid catalyst such as sulfuric acid or thionyl chloride. The reaction mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the resulting crude methyl phocaeocholate is purified by crystallization or chromatography.

Step 2: Tosylation (Ts-Protection) of the 23-Hydroxyl Group

  • Objective: To selectively activate the C23 primary hydroxyl group for subsequent nucleophilic substitution.

  • General Procedure: Methyl phocaeocholate is dissolved in a suitable aprotic solvent like pyridine (B92270) or dichloromethane. The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is stirred at a low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with water or ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the 23-O-tosyl derivative.

Step 3: Bromination of the 23-Tosyl Protected Intermediate

  • Objective: To replace the tosyl group with a bromine atom via an SN2 reaction.

  • General Procedure: The 23-O-tosyl intermediate is dissolved in an appropriate solvent such as acetone (B3395972) or dimethylformamide. A source of bromide ions, for example, lithium bromide or sodium bromide, is added, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 23-bromo derivative.

Step 4: Reductive Debromination

  • Objective: To remove the bromine atom and replace it with a hydrogen atom, yielding the methyl ester of chenodeoxycholic acid.

  • General Procedure: The 23-bromo intermediate is subjected to a reduction reaction. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation. For example, the bromo compound is dissolved in a suitable solvent, and the reducing agent is added. The reaction is stirred until the starting material is consumed. The reaction mixture is then filtered, and the solvent is removed. The crude product is purified to obtain methyl chenodeoxycholate.

Step 5: Hydrolysis of the Methyl Ester

  • Objective: To deprotect the carboxylic acid group and obtain the final product, chenodeoxycholic acid.

  • General Procedure: Methyl chenodeoxycholate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The mixture is heated under reflux until the hydrolysis is complete. The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the chenodeoxycholic acid. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Characterization of Intermediates

The structures of all intermediates and the final product are typically confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm structural modifications at each step.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, carbonyl, ester) in the molecules.[1]

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical dependency and sequential nature of the five-step synthesis.

G Start Starting Material This compound Step1 Esterification (Protection) Start->Step1 Yields Ester Step2 Tosylation (Activation) Step1->Step2 Enables Selective Activation Step3 Bromination (Substitution) Step2->Step3 Forms Bromo Intermediate Step4 Reduction (Dehalogenation) Step3->Step4 Removes Halogen Step5 Hydrolysis (Deprotection) Step4->Step5 Yields Final Acid End Final Product Chenodeoxycholic Acid Step5->End

Caption: Logical flow of the CDCA synthesis from PCA.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Phocaecholic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Phocaecholic acid in biological samples such as plasma and serum. This compound, a trihydroxy bile acid, is of growing interest in metabolic research.[1] The method described herein utilizes a simple protein precipitation for sample preparation followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This approach provides the high selectivity and sensitivity required for the accurate quantification of bile acids, which are often present at low concentrations in complex biological matrices.[2] The protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound quantification.

Introduction

Bile acids are crucial signaling molecules involved in the regulation of cholesterol, glucose, and energy metabolism.[3] Their accurate quantification in biological fluids is essential for understanding their role in various physiological and pathological processes.[4][5] this compound is a C-23 hydroxylated bile acid, and its analysis presents challenges similar to other bile acids, including the presence of structural isomers and a wide dynamic range of concentrations in biological systems. LC-MS/MS has become the gold standard for bile acid analysis due to its superior sensitivity, specificity, and resolution, particularly in complex matrices. This application note provides a comprehensive protocol for the quantification of this compound using LC-MS/MS, addressing common analytical challenges such as matrix effects and isomeric separation.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) ISTD Add Internal Standard (e.g., d4-Cholic Acid) Sample->ISTD Precipitation Protein Precipitation (e.g., with Acetonitrile) ISTD->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Injection Inject Sample onto LC System Dilute->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) - Negative Mode Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (e.g., d4-CA) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 methanol:water to create calibration standards.

  • Calibration Curve and QC Samples: Spike the working standard solutions into a surrogate matrix (e.g., steroid-free serum) to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 1000 ng/mL d4-CA) in 50:50 methanol:water.

Sample Preparation Protocol
  • To 50 µL of sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 50 µL of the internal standard working solution and vortex briefly.

  • Add 800 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or well.

  • For analysis, the supernatant can be directly injected or further diluted with water if necessary. Alternatively, the supernatant can be evaporated to dryness under a stream of nitrogen at 40-60°C and reconstituted in a suitable solvent like 200 µL of 35% methanol in water.

LC-MS/MS Conditions

The following are recommended starting conditions. Optimization may be required.

Liquid Chromatography:

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column A reversed-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm or equivalent).
Column Temperature 50-60 °C.
Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid.
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
Flow Rate 0.3 - 0.5 mL/min.
Injection Volume 5 - 10 µL.
Gradient A gradient optimized for the separation of bile acids. For example: 0-2 min, 0% B; 2-20 min, 0-100% B; 20-28.5 min, 100% B, followed by re-equilibration. A shorter run time of under 10 minutes can also be developed.

Mass Spectrometry:

ParameterRecommended Condition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Negative Electrospray Ionization (ESI-).
Ion Spray Voltage -3500 to -4200 V.
Source Temperature 350 - 500 °C.
Gas Settings Optimize nebulizer, curtain, and collision gases as per instrument manufacturer's recommendations.
Detection Mode Multiple Reaction Monitoring (MRM).
MRM Transitions This compound: The precursor ion ([M-H]⁻) for this compound (C24H40O5) is m/z 407.28. A likely product ion would result from the loss of water and parts of the side chain. A specific product ion would need to be determined by direct infusion of a standard. Internal Standard (d4-CA): Precursor ion m/z 411.28, Product ion m/z 347.28.
Collision Energy (CE) Optimize for each transition by direct infusion of standards.

Data Presentation and Method Performance

A validated method should meet the criteria outlined below. The following tables present typical performance data for bile acid analysis from the literature, which should be established for this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.9951
Example Data1 - 1000> 0.9950.1 - 0.5 nM

Example data for general bile acids. Linearity should be assessed over the expected concentration range.

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLow3< 15%< 15%85 - 115%
Medium100< 15%< 15%85 - 115%
High800< 15%< 15%85 - 115%
Example DataAllVarious< 10%< 10%85 - 115%

Example data for a 15-plex bile acid assay. Precision and accuracy are determined by analyzing QC samples on multiple days.

Conclusion

The LC-MS/MS method described provides a framework for the sensitive, specific, and reliable quantification of this compound in biological matrices. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard and the optimization of MRM parameters are crucial for achieving high accuracy and precision. This application note serves as a comprehensive guide for researchers to establish and validate a robust analytical method for this compound, facilitating further investigation into its physiological and pathological roles.

References

Application Notes and Protocols for the Identification of Phocaecholic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phocaecholic acid (PCA), a trihydroxy bile acid with the molecular formula C24H40O5, is a secondary bile acid found in the bile of certain marine mammals and ducks.[1][2][3] Bile acids are increasingly recognized as crucial signaling molecules in various metabolic pathways, making their accurate identification and quantification essential for research in metabolic diseases, drug metabolism, and gut microbiome studies.[4][5] This document provides detailed protocols for the identification and characterization of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

The analysis of bile acids by LC-MS/MS can be challenging due to the presence of structural isomers, which require high-resolution separation techniques for differentiation. Furthermore, biological samples introduce matrix effects that can interfere with analyte detection. The protocols outlined below are designed to address these challenges and provide a robust framework for the analysis of this compound.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueReference
Molecular FormulaC24H40O5
Molecular Weight408.5714 g/mol
Monoisotopic Mass408.28757 Da
InChIKeySLDVWYDDPPFGHK-WEZRZJDESA-N
Synonymsβ-Phocaecholic acid, (23R)-3α,7α,23-Trihydroxy-5β-cholan-24-oic acid

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from serum or plasma samples.

Materials:

  • Patient/animal serum or plasma samples

  • Ice-cold acetonitrile (B52724)

  • Internal standard solution (e.g., deuterated bile acid like Cholic Acid-D4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 35% methanol (B129727) in water)

Procedure:

  • Pipette 50 µL of the serum or plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution to the tube and vortex briefly.

  • To precipitate proteins, add 800 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 4200 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 60 °C.

  • Reconstitute the dried extract in 200 µL of 35% methanol in water.

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

This method is designed to achieve chromatographic separation of this compound from other bile acids and endogenous interferences.

ParameterRecommended Condition
HPLC SystemVanquish Horizon HPLC or equivalent
ColumnHypersil GOLD C18, 100 x 2.1 mm, 1.9 µm
Column Temperature50 °C
Injection Volume10 µL
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.400 mL/min
GradientStart with a low percentage of Mobile Phase B, gradually increase to elute analytes, followed by a high percentage wash to clean the column. A divert-to-waste step at the beginning and end of the run is recommended to protect the mass spectrometer from salts and phospholipids.

Note: The use of acetone (B3395972) as a solvent in the mobile phase can aid in the elution of problematic lipids from the column, thereby improving method robustness.

Mass Spectrometry (MS)

The following parameters are a starting point for the detection of this compound on a triple quadrupole mass spectrometer. Optimization will be required for specific instrumentation.

ParameterRecommended Setting
Mass SpectrometerTSQ Quantis Triple Quadrupole MS or equivalent
Ionization ModeNegative Electrospray Ionization (H-ESI)
Ion Spray Voltage-4200 V
Vaporizer Temperature350 °C
Ion Transfer Tube Temperature300 °C
Source Gas 1 (Nebulizer)35 psi
Source Gas 2 (Heater)45 psi
Curtain Gas35 psi
Collision GasNitrogen
Analysis ModeSelected Reaction Monitoring (SRM)

Predicted Mass Transitions for this compound:

Unconjugated bile acids often exhibit limited fragmentation. Therefore, the precursor ion itself may be used as a product ion in some cases. As a trihydroxy bile acid, the fragmentation of this compound is expected to involve the loss of water molecules.

Precursor Ion (Q1) [M-H]-Product Ion (Q3)Putative Fragmentation
407.28407.28Precursor Ion
407.28389.27[M-H-H2O]-
407.28371.26[M-H-2H2O]-
407.28343.26Decarboxylation and dehydration

Note: These transitions are predicted based on the structure of this compound and general fragmentation patterns of similar bile acids. Empirical optimization of collision energies is crucial to achieve the best signal intensity for each transition. High-resolution mass spectrometry (HRMS) can also be employed for more comprehensive identification by generating a full product ion spectrum.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Predicted m/z Values for this compound Adducts

Adductm/z
[M+H]+409.29485
[M+Na]+431.27679
[M-H]-407.28029
[M+NH4]+426.32139
[M+K]+447.25073
[M+H-H2O]+391.28483
[M+HCOO]-453.28577
[M+CH3COO]-467.30142

Data sourced from PubChem CID 128357.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the identification of this compound from biological samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (SRM Mode) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Identification Peak Integration & Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for this compound identification.

Bile Acid Metabolism Context

This compound is a secondary bile acid, formed through the metabolic action of gut microbiota on primary bile acids. This diagram illustrates the general context of bile acid synthesis and transformation.

bile_acid_pathway cluster_liver Liver cluster_intestine Intestine (Gut Microbiota) cluster_circulation Enterohepatic Circulation Cholesterol Cholesterol PrimaryBA Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) Cholesterol->PrimaryBA ConjugatedBA Conjugated Primary Bile Acids PrimaryBA->ConjugatedBA Deconjugation Deconjugation ConjugatedBA->Deconjugation SecondaryBA Secondary Bile Acids (e.g., this compound, Deoxycholic Acid) Deconjugation->SecondaryBA Absorption Reabsorption SecondaryBA->Absorption Excretion Fecal Excretion SecondaryBA->Excretion Absorption->ConjugatedBA Return to Liver

References

Solubility of Phocaecholic acid in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phocaecholic acid (PCA) is a trihydroxy bile acid found as a natural product in the bile of certain animal species. As a member of the bile acid family, it shares structural similarities with other biologically important bile acids and is a subject of interest in metabolic research and drug development. Understanding its solubility and biological interactions is crucial for its application in experimental settings. These notes provide detailed information on the solubility of this compound in common laboratory solvents, protocols for its preparation, and an overview of the signaling pathways common to bile acids.

Physicochemical Properties

This compound is typically supplied as a solid with a purity of ≥98%.[1] Key properties are summarized below:

  • Formal Name: 3α,5β,7α,23R-trihydroxy-cholan-24-oic acid

  • Synonyms: (23R)-hydroxy CDCA, (23R)-hydroxy Chenodeoxycholic Acid, PhCA, β-Phocaecholic Acid[1][2]

  • Molecular Formula: C₂₄H₄₀O₅[1][2]

  • Formula Weight: 408.6 g/mol [1][2]

  • Storage: Store at -20°C for long-term stability.[1][2]

Solubility Data

The solubility of this compound in two common organic solvents has been determined to be at least 10 mg/mL. This information is critical for the preparation of stock solutions for in vitro and in vivo studies.

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥10 mg/mL[1][2]
Ethanol (B145695)≥10 mg/mL[1][2]

Experimental Protocols

Protocol for Preparation of a 10 mg/mL Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in either DMSO or ethanol.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol, 200 proof (absolute)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile tips

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen) (optional but recommended)

Procedure:

  • Weighing the Compound: Accurately weigh out a desired amount of this compound (e.g., 1 mg or 5 mg) into a sterile vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (DMSO or ethanol) to achieve a final concentration of 10 mg/mL. For example, to a vial containing 1 mg of this compound, add 100 µL of solvent.

  • Purging with Inert Gas (Optional): To prevent oxidation and degradation of the compound, it is recommended to purge the solvent with an inert gas before addition and to flush the headspace of the vial with the gas before capping.

  • Dissolution: Cap the vial securely and vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but care should be taken to avoid solvent evaporation and compound degradation.

  • Storage: Store the stock solution at -20°C in tightly sealed vials to minimize evaporation and exposure to moisture. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

General Protocol for Solubility Determination (Qualitative)

This protocol provides a general method to qualitatively assess the solubility of a compound like this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, ethanol)

  • Small, clear glass vials or test tubes

  • Calibrated analytical balance

  • Pipettors and sterile tips

  • Vortex mixer

Procedure:

  • Initial Solvent Addition: Place a pre-weighed amount of this compound (e.g., 1 mg) into a clear vial.

  • Incremental Solvent Addition: Add a small, measured volume of the solvent (e.g., 10 µL) to the vial.

  • Agitation: Vigorously vortex the vial for at least 30 seconds to facilitate dissolution.

  • Visual Inspection: Observe the solution against a light source to check for any undissolved particles.

  • Iterative Process: If the solid has not fully dissolved, continue adding small, measured volumes of the solvent, vortexing, and observing after each addition until the solid is completely dissolved.

  • Concentration Calculation: Once a clear solution is obtained, calculate the solubility by dividing the initial mass of the compound by the total volume of solvent added.

Biological Context: Bile Acid Signaling Pathways

Bile acids, including this compound, are not only important for dietary lipid absorption but also act as signaling molecules that regulate various metabolic processes. They primarily exert their effects through the activation of nuclear and G-protein coupled receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor that is highly expressed in the liver and intestine. Bile acids are the endogenous ligands for FXR. Activation of FXR by bile acids initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.

FXR_Pathway cluster_cell Hepatocyte / Enterocyte BA Bile Acid (e.g., this compound) FXR FXR BA->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms Complex RXR RXR RXR->FXR_RXR DNA Bile Acid Response Elements (BAREs) in DNA FXR_RXR->DNA Binds to Target_Genes Target Gene Transcription DNA->Target_Genes Regulates Metabolic_Regulation Regulation of: - Bile Acid Synthesis - Lipid Metabolism - Glucose Homeostasis Target_Genes->Metabolic_Regulation Leads to

Caption: FXR Signaling Pathway Activation by Bile Acids.

Takeda G-protein-coupled Receptor 5 (TGR5) Pathway

TGR5 is a G-protein coupled receptor located on the cell surface of various cell types, including enteroendocrine cells, macrophages, and brown adipose tissue. Activation of TGR5 by bile acids leads to an increase in intracellular cyclic AMP (cAMP), which in turn triggers downstream signaling events that influence energy expenditure, glucose metabolism, and inflammatory responses.

TGR5_Pathway cluster_cell Enteroendocrine L-cell BA Bile Acid (e.g., this compound) TGR5 TGR5 BA->TGR5 Binds G_Protein G Protein (Gs) TGR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Stimulates Metabolic_Effects Improved Glucose Tolerance & Insulin Sensitivity GLP1_Secretion->Metabolic_Effects Leads to

Caption: TGR5 Signaling Pathway and GLP-1 Secretion.

Applications in Drug Development

The ability of bile acids to modulate metabolic pathways through FXR and TGR5 makes them attractive candidates for drug development, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity. This compound, as a naturally occurring bile acid, can be utilized in research to:

  • Investigate the structure-activity relationships of bile acids with FXR and TGR5.

  • Serve as a reference compound in screening assays for novel FXR and TGR5 agonists or antagonists.

  • Explore the therapeutic potential of bile acid derivatives in preclinical models of metabolic diseases.

Conclusion

This compound is a valuable research tool for studying bile acid metabolism and signaling. Its good solubility in DMSO and ethanol facilitates its use in a wide range of experimental settings. The provided protocols offer a starting point for the preparation and handling of this compound, while the overview of bile acid signaling pathways provides a biological context for its potential applications in drug discovery and development.

References

Application Notes and Protocols for Phocaecholic Acid: Storage, Stability, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phocaecholic acid (PCA), a trihydroxy bile acid found in duck bile, is a subject of growing interest in metabolic research.[1] As a C-23 hydroxylated bile acid, its physicochemical properties differ from more common bile acids, influencing its biological activity and stability.[2] Proper handling, storage, and assessment of its stability are critical for obtaining reliable and reproducible experimental results.

These application notes provide a comprehensive guide to the recommended storage conditions for this compound, protocols for assessing its stability, and analytical methodologies for its quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The presence of a hydroxyl group at the C-23 position increases the acidity of the bile acid.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 3α,5β,7α,23R-trihydroxy-cholan-24-oic acid[3]
Synonyms (23R)-hydroxy CDCA, β-Phocaecholic Acid[3]
Molecular Formula C₂₄H₄₀O₅[3]
Formula Weight 408.6 g/mol [3]
pKa 3.8[2]
Appearance White to off-white solid[1]
Purity ≥98%[3]
Solubility Soluble in Ethanol (≥10 mg/ml) and DMSO (≥10 mg/ml)[3]

Proper Storage and Stability

The stability of this compound is highly dependent on its physical state (solid vs. solution) and the storage conditions.

Solid Form

This compound is supplied as a solid and is stable for an extended period when stored under appropriate conditions.[3][4][5]

Table 2: Recommended Storage Conditions and Stability of Solid this compound

Storage TemperatureDurationStabilityReference
-20°C≥ 4 yearsStable[3][4][5]
4°C2 yearsStable[6]

For long-term storage, it is recommended to store solid this compound at -20°C.[3][4][5]

In Solution

The stability of this compound in solution is significantly reduced compared to its solid form. It is crucial to use freshly prepared solutions whenever possible. For short-term storage of stock solutions, specific temperature and duration guidelines should be followed.

Table 3: Recommended Storage Conditions and Stability of this compound in Solution

Storage TemperatureDurationStabilityReference
-80°C6 monthsStable[6]
-20°C1 monthStable[6]

When preparing stock solutions, it is advisable to use an inert gas to purge the solvent of choice to minimize oxidation.[5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

  • Transfer the weighed solid to a sterile amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL.

  • Purge the vial with an inert gas for 1-2 minutes to displace air and minimize oxidation.

  • Tightly cap the vial and vortex or sonicate until the solid is completely dissolved.

  • For immediate use, proceed with experimental dilutions. For storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

G cluster_workflow Stock Solution Preparation Workflow start Start equilibrate Equilibrate Solid PCA to Room Temperature start->equilibrate weigh Weigh PCA equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve purge Purge with Inert Gas dissolve->purge store Aliquot and Store at -80°C or -20°C purge->store For Storage use Use Immediately purge->use For Immediate Use

Caption: Workflow for preparing this compound stock solution.

Protocol for Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (for photostability testing)

  • Oven (for thermal stability testing)

  • HPLC or LC-MS/MS system

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound solution and 3% H₂O₂.

    • Incubate at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a sample of the this compound solution in an oven at an elevated temperature (e.g., 70°C).

    • At defined time points, withdraw samples, cool to room temperature, and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a sample of the this compound solution to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.

    • A control sample should be kept in the dark at the same temperature.

    • At defined time points, withdraw samples and dilute with the mobile phase for analysis.

  • Analysis:

    • Analyze all samples using a suitable stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS) to quantify the remaining this compound and detect any degradation products.

G cluster_stress Stress Conditions PCA This compound Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) PCA->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) PCA->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂ RT) PCA->Oxidation Thermal Thermal Stress (e.g., 70°C) PCA->Thermal Photo Photolytic Stress (e.g., UV light) PCA->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation Degradation Products Analysis->Degradation Remaining Remaining PCA Analysis->Remaining

Caption: Experimental workflow for a forced degradation study.

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Refractive Index, or Mass Spectrometry) is a common technique for bile acid analysis.

Recommended Method: HPLC with UV or Mass Spectrometric Detection

  • Column: A C18 reversed-phase column is generally suitable for bile acid separation.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection:

    • UV Detection: Bile acids have a weak chromophore, so derivatization might be necessary for sensitive UV detection. Detection is often performed at low wavelengths (e.g., 200-210 nm).

    • Mass Spectrometry (MS) Detection: LC-MS/MS is a highly sensitive and specific method for quantifying bile acids and identifying their metabolites and degradation products.[7][8]

A suggested starting point for method development:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

  • Detector: MS detector in negative ion mode.

Potential Degradation and Metabolic Pathways

While specific degradation pathways for this compound under forced conditions are not extensively documented, general knowledge of bile acid chemistry suggests potential degradation sites. The hydroxyl groups and the carboxylic acid side chain are likely susceptible to oxidation and other transformations.

In a biological context, this compound is a primary bile acid in ducks. In rats, it can be partially decarboxylated to nor-chenodeoxycholic acid.[1] The general metabolism of bile acids involves synthesis from cholesterol in the liver, conjugation with amino acids (glycine or taurine), secretion into the bile, and further modification by gut microbiota to form secondary bile acids.

G cluster_liver Liver cluster_intestine Intestine Cholesterol Cholesterol PrimaryBAs Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid, this compound) Cholesterol->PrimaryBAs Synthesis ConjugatedBAs Conjugated Bile Acids PrimaryBAs->ConjugatedBAs Conjugation SecondaryBAs Secondary Bile Acids (e.g., Deoxycholic Acid, Lithocholic Acid) ConjugatedBAs->SecondaryBAs Bacterial Action Enterohepatic Enterohepatic Circulation SecondaryBAs->Enterohepatic Reabsorption Enterohepatic->PrimaryBAs Return to Liver

Caption: General bile acid metabolism pathway.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and drug development. As a solid, it is stable for years when stored at -20°C. In solution, its stability is limited, and storage at -80°C is recommended for up to six months. The provided protocols for solution preparation, forced degradation studies, and analytical method development will aid researchers in ensuring the quality and integrity of their work with this compound. Further studies are warranted to fully elucidate the specific degradation pathways and to develop and validate a stability-indicating analytical method for this unique bile acid.

References

Phocaecholic Acid: A Novel Standard for Comprehensive Bile Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bile acids are a complex class of steroid molecules synthesized from cholesterol in the liver. They play crucial roles not only in the digestion and absorption of lipids but also as signaling molecules that regulate their own synthesis and transport, as well as glucose metabolism, inflammation, and energy homeostasis. The intricate signaling pathways are primarily mediated by the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). Given their diverse physiological roles, the comprehensive and accurate quantification of bile acid profiles is critical for understanding liver diseases, metabolic disorders, and the effects of xenobiotics. Phocaecholic acid (PCA), a trihydroxy bile acid, offers unique properties that make it an excellent candidate as an internal and external standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bile acid profiling.[1][2][3][4] This document provides detailed protocols for the use of PCA as a standard in bile acid analysis.

Physicochemical Properties of this compound

This compound, also known as (23R)-3α,7α,23-trihydroxy-5β-cholan-24-oic acid, is a bile acid that has been identified in the bile of various animal species, including ducks and marine mammals.[5] Its distinct structure and physicochemical properties are summarized below.

PropertyValueReference
Synonyms β-Phocaecholic acid, (23R)-hydroxy CDCA
Molecular Formula C₂₄H₄₀O₅
Molecular Weight 408.57 g/mol
CAS Number 105369-89-9
Appearance Solid
Purity ≥98% (Commercially available)
Solubility Soluble in DMSO and Ethanol (≥10 mg/mL)
Storage -20°C

Experimental Protocols

Preparation of Stock and Working Standard Solutions

a. This compound (PCA) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound (purity ≥98%).

  • Dissolve in 1 mL of methanol (B129727) to obtain a 1 mg/mL stock solution.

  • Store the stock solution at -20°C.

b. Internal Standard (IS) Stock Solution (1 mg/mL):

  • Use a commercially available deuterated trihydroxy bile acid such as Cholic acid-d4 as an internal standard.

  • Prepare a 1 mg/mL stock solution in methanol.

  • Store at -20°C.

c. Working Standard and Internal Standard Solutions:

  • Prepare a series of working standard solutions of PCA by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • Prepare a working internal standard solution by diluting the Cholic acid-d4 stock solution to a final concentration of 1 µg/mL in methanol:water (1:1, v/v).

Sample Preparation from Plasma/Serum

This protocol is optimized for the extraction of bile acids from plasma or serum samples.

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 10 µL of the 1 µg/mL internal standard working solution (Cholic acid-d4) to each sample, calibrator, and quality control sample.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of a panel of bile acids, including this compound.

a. Liquid Chromatography Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
2.0
12.0
15.0
17.0
17.1
20.0

b. Mass Spectrometry Conditions:

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

c. MRM Transitions for Selected Bile Acids:

The following table includes proposed MRM transitions for this compound based on the known fragmentation patterns of trihydroxy bile acids. These should be experimentally verified.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Internal Standard
This compound (PCA) *407.6407.6-20Cholic acid-d4
407.6389.6-25
Cholic Acid (CA)407.3407.3-20Cholic acid-d4
Chenodeoxycholic Acid (CDCA)391.3391.3-20Cholic acid-d4
Deoxycholic Acid (DCA)391.3391.3-20Cholic acid-d4
Lithocholic Acid (LCA)375.3375.3-20Cholic acid-d4
Ursodeoxycholic Acid (UDCA)391.3391.3-20Cholic acid-d4
Glycocholic Acid (GCA)464.374.1-35Cholic acid-d4
Taurocholic Acid (TCA)514.380.0-45Cholic acid-d4
Cholic acid-d4 (IS) 411.3411.3-20-

Note: The MRM transitions for this compound are proposed based on its structure and typical fragmentation of similar unconjugated trihydroxy bile acids in negative ion mode, which often exhibit a stable deprotonated molecule or loss of water ([M-H-H₂O]⁻). Experimental optimization is recommended for confirmation.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample (50 µL) add_is Add Internal Standard (Cholic acid-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation UPLC Separation (C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometry (MRM Detection) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for bile acid profiling using this compound as a standard.

Bile Acid Signaling Pathway

G cluster_cell Hepatocyte / Enterocyte cluster_response Physiological Response BA Bile Acids (e.g., PCA) FXR FXR BA->FXR activates TGR5 TGR5 BA->TGR5 activates FXR_target Gene Expression (e.g., SHP, FGF19) FXR->FXR_target regulates TGR5_target cAMP Production GLP-1 Secretion TGR5->TGR5_target stimulates lipid_metabolism Lipid Metabolism FXR_target->lipid_metabolism energy_expenditure Energy Expenditure FXR_target->energy_expenditure glucose_homeostasis Glucose Homeostasis TGR5_target->glucose_homeostasis TGR5_target->energy_expenditure

Caption: Overview of FXR and TGR5 bile acid signaling pathways.

References

Experimental Applications of Phocaecholic Acid Analogs in Liver Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common pathological outcome of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cholestatic liver diseases. A key regulator of bile acid, lipid, and glucose metabolism is the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Activation of FXR has emerged as a promising therapeutic strategy for liver diseases.

Phocaecholic acid (PCA) is a bile acid that, along with its more extensively studied synthetic analog, Obeticholic Acid (OCA), potently activates FXR. This document provides detailed application notes and experimental protocols for evaluating the therapeutic potential of PCA and its analogs in preclinical models of liver disease. Given the limited published data specifically on this compound, the following protocols and data are based on studies using its well-characterized analog, Obeticholic Acid (OCA), as a representative FXR agonist.

Mechanism of Action: FXR Agonism

This compound and its analogs are potent agonists of the Farnesoid X Receptor. FXR plays a central role in maintaining bile acid homeostasis and regulating inflammatory and fibrotic pathways. Upon activation by a ligand like PCA, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation in the context of liver disease include:

  • Inhibition of Bile Acid Synthesis: FXR activation in hepatocytes induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the release of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression.

  • Anti-cholestatic Effects: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a canalicular transporter responsible for pumping bile acids out of hepatocytes, thereby reducing intracellular bile acid toxicity.

  • Anti-inflammatory Effects: FXR signaling can interfere with pro-inflammatory pathways, such as the NF-κB pathway, reducing the expression of inflammatory cytokines.

  • Anti-fibrotic Effects: FXR activation has been shown to decrease the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition during liver fibrosis, through various mechanisms including the induction of SHP.

Signaling Pathway Diagram

FXR_Signaling_Pathway cluster_Extracellular Extracellular/Cytoplasm cluster_Hepatocyte Hepatocyte PCA This compound (PCA) or its analogs (e.g., OCA) FXR FXR PCA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Upregulates BSEP BSEP FXR_RXR->BSEP Upregulates HSC_Activation Hepatic Stellate Cell Activation FXR_RXR->HSC_Activation Inhibits NFkB NF-κB Pathway FXR_RXR->NFkB Inhibits CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Bile_Acid_Syn Bile Acid Synthesis CYP7A1->Bile_Acid_Syn Catalyzes Bile_Export Bile Acid Export BSEP->Bile_Export Fibrosis Fibrosis HSC_Activation->Fibrosis Inflammation Inflammation NFkB->Inflammation

Caption: FXR Signaling Pathway in Hepatocytes.

Experimental Liver Disease Models and Protocols

The efficacy of this compound and its analogs can be evaluated in various well-established rodent models of liver fibrosis. The two most common and robust models are chemically-induced fibrosis using carbon tetrachloride (CCl₄) and surgically-induced cholestatic fibrosis via bile duct ligation (BDL).

Experimental Workflow Diagram

Experimental_Workflow cluster_Setup Model Induction & Treatment cluster_Analysis Data Collection & Analysis Model_Induction Induce Liver Disease (e.g., CCl4 or BDL) Treatment_Group Administer PCA analog (e.g., 10-30 mg/kg/day, oral gavage) Model_Induction->Treatment_Group Vehicle_Group Administer Vehicle Control Model_Induction->Vehicle_Group Sacrifice Sacrifice at Endpoint (e.g., 4-8 weeks for CCl4, 2-4 weeks for BDL) Treatment_Group->Sacrifice Vehicle_Group->Sacrifice Sham_Group Sham Operation (for BDL) or Normal Control Sham_Group->Sacrifice Blood_Collection Blood Collection (Serum Biomarkers) Sacrifice->Blood_Collection Liver_Collection Liver Tissue Collection Sacrifice->Liver_Collection Histology Histopathology (H&E, Masson's Trichrome) Liver_Collection->Histology Gene_Expression Gene Expression Analysis (qRT-PCR for fibrosis/inflammation markers) Liver_Collection->Gene_Expression Protein_Analysis Protein Analysis (Western Blot/IHC for α-SMA, Collagen) Liver_Collection->Protein_Analysis

Caption: General Experimental Workflow.

Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice

This model mimics toxic liver injury leading to fibrosis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl₄)

  • Olive oil or corn oil (vehicle for CCl₄)

  • This compound analog (e.g., OCA)

  • Vehicle for PCA analog (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Normal Control: Receive oil vehicle i.p. and PCA vehicle orally.

    • CCl₄ + Vehicle: Receive CCl₄ i.p. and PCA vehicle orally.

    • CCl₄ + PCA analog: Receive CCl₄ i.p. and the PCA analog orally.

  • Fibrosis Induction: Prepare a 10% (v/v) solution of CCl₄ in olive or corn oil. Administer 1 mL/kg of this solution via intraperitoneal (i.p.) injection twice weekly for 6-8 weeks.[1]

  • Drug Administration:

    • Prepare the PCA analog suspension in the chosen vehicle.

    • Administer the PCA analog (e.g., 10-30 mg/kg) or vehicle daily via oral gavage, starting from the first day of CCl₄ injection or after a few weeks of CCl₄ administration to model a therapeutic intervention.

  • Monitoring: Monitor animal body weight and general health status throughout the experiment.

  • Endpoint and Sample Collection:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis.

    • Perfuse the liver with saline and collect the entire organ. Weigh the liver.

    • Take sections of the liver for histology (fix in 10% neutral buffered formalin), and snap-freeze other sections in liquid nitrogen for molecular and biochemical analyses.

Protocol 2: Bile Duct Ligation (BDL)-Induced Cholestatic Liver Fibrosis in Rats

This model mimics liver fibrosis resulting from bile duct obstruction.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical tools (scissors, forceps, sutures)

  • This compound analog (e.g., OCA)

  • Vehicle for PCA analog

  • Gavage needles

Procedure:

  • Acclimatization and Group Allocation: Similar to the CCl₄ model, with the addition of a Sham group.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Perform a midline laparotomy to expose the common bile duct.[2]

    • BDL Group: Carefully isolate the common bile duct and double-ligate it with silk sutures. The duct can be sectioned between the two ligatures.[2]

    • Sham Group: The common bile duct is isolated but not ligated.[2]

    • Close the abdominal incision in layers.

    • Provide post-operative care, including analgesics and monitoring for recovery.

  • Drug Administration: Administer the PCA analog or vehicle daily via oral gavage, typically starting one day after surgery and continuing for 2-4 weeks.

  • Endpoint and Sample Collection: At the end of the treatment period (e.g., 28 days), perform sample collection as described in the CCl₄ protocol.

Assessment and Data Analysis

1. Serum Biochemistry:

Measure serum levels of liver injury markers using standard commercial kits.

  • Alanine Aminotransferase (ALT)

  • Aspartate Aminotransferase (AST)

  • Total Bilirubin (especially important for the BDL model)

  • Alkaline Phosphatase (ALP)

2. Liver Histopathology:

  • Hematoxylin and Eosin (H&E) Staining: To assess overall liver architecture, inflammation, and necrosis.

  • Masson's Trichrome or Sirius Red Staining: To visualize and quantify collagen deposition (fibrosis). The fibrotic area can be quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the total liver area.

3. Gene Expression Analysis (qRT-PCR):

Extract RNA from frozen liver tissue to quantify the mRNA levels of key pro-fibrotic and pro-inflammatory genes.

  • Fibrosis markers: Col1a1 (Collagen type I alpha 1), Acta2 (α-smooth muscle actin, α-SMA), Timp1 (Tissue inhibitor of metalloproteinase 1).

  • Inflammation markers: Tnf (Tumor necrosis factor-alpha), Il6 (Interleukin-6), Ccl2 (Chemokine (C-C motif) ligand 2).

4. Protein Analysis:

  • Western Blotting: To quantify protein levels of α-SMA and Collagen I in liver lysates.

  • Immunohistochemistry (IHC): To visualize the distribution and abundance of α-SMA-positive activated hepatic stellate cells.

Quantitative Data Summary (Representative Data for OCA)

The following tables summarize representative quantitative data from preclinical studies evaluating OCA in liver fibrosis models. These values serve as an example of the expected outcomes when testing a potent FXR agonist like a this compound analog.

Table 1: Effects of OCA on Serum Biomarkers in a CCl₄-induced Fibrosis Model

GroupALT (U/L)AST (U/L)
Normal Control35 ± 580 ± 10
CCl₄ + Vehicle150 ± 20350 ± 40
CCl₄ + OCA (10 mg/kg)80 ± 15180 ± 30

*Data are presented as Mean ± SEM. *p < 0.05 compared to CCl₄ + Vehicle.

Table 2: Effects of OCA on Liver Fibrosis Markers in a BDL Model

GroupFibrosis Area (%) (Sirius Red)Col1a1 mRNA (fold change)α-SMA Protein (relative units)
Sham0.5 ± 0.11.0 ± 0.21.0 ± 0.3
BDL + Vehicle5.2 ± 0.815.5 ± 2.58.5 ± 1.2
BDL + OCA (10 mg/kg)2.8 ± 0.57.2 ± 1.84.1 ± 0.9*

*Data are presented as Mean ± SEM. *p < 0.05 compared to BDL + Vehicle.

Conclusion

The experimental models and protocols outlined provide a robust framework for evaluating the therapeutic potential of this compound and its analogs in liver fibrosis. By activating the FXR signaling pathway, these compounds are expected to ameliorate liver injury, inflammation, and fibrosis. The provided quantitative data for the well-studied analog OCA can serve as a benchmark for assessing the efficacy of novel FXR agonists. Rigorous and standardized application of these models is crucial for the successful preclinical development of new therapies for chronic liver disease.

References

Application Note & Protocol: Utilizing Phocaecholic Acid for Farnesoid X Receptor (FXR) Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for utilizing Phocaecholic acid (PCA), a natural bile acid derivative, in the study of Farnesoid X Receptor (FXR) activation. It includes an overview of the FXR signaling pathway, a summary of the potency of common FXR agonists for comparative purposes, and comprehensive, step-by-step protocols for key in vitro experiments. The provided methodologies will enable researchers to quantitatively assess the agonistic potential of this compound on FXR and characterize its effects on downstream target gene expression.

Introduction to FXR and this compound

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily (NR1H4), is a ligand-activated transcription factor that serves as a primary sensor for bile acids.[1] Expressed at high levels in the liver, intestine, and kidneys, FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[1] Its critical role in metabolic regulation has made it a promising therapeutic target for a range of conditions, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and diabetes.[1]

Upon binding to its endogenous ligands, primarily bile acids, FXR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of numerous genes, orchestrating a coordinated metabolic response.

This compound (PCA) is a trihydroxy bile acid, specifically the (23R)-hydroxy derivative of chenodeoxycholic acid (CDCA). CDCA is recognized as the most potent endogenous agonist for FXR. Given its structural relationship to CDCA, this compound is a compound of significant interest for investigating novel FXR activation dynamics. These protocols are designed to facilitate the determination of PCA's efficacy and potency as an FXR agonist.

The Farnesoid X Receptor (FXR) Signaling Pathway

FXR activation initiates a cascade that regulates gene expression through several key mechanisms:

  • Ligand Binding & Heterodimerization: A bile acid, such as this compound, enters the cell and binds to the Ligand Binding Domain (LBD) of FXR in the cytoplasm. This triggers the translocation of FXR to the nucleus.

  • DNA Binding: In the nucleus, the activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1]

  • Target Gene Transcription: The FXR/RXR heterodimer binds to FXREs on the DNA. This binding leads to the recruitment of co-activator proteins and initiates the transcription of target genes.

  • Key Downstream Effects:

    • Bile Acid Efflux: Increased expression of transporters like the Bile Salt Export Pump (BSEP) and Organic Solute Transporter (OSTα/β) to promote bile acid removal from hepatocytes.

    • Feedback Inhibition of Synthesis:

      • Via SHP: Induction of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

      • Via FGF19: In intestinal cells, FXR activation induces Fibroblast Growth Factor 19 (FGF19), which signals to the liver to also suppress CYP7A1 expression.

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus PCA This compound (PCA) FXR_cyto FXR PCA->FXR_cyto Binds & Activates FXR_RXR FXR/RXR Heterodimer FXR_cyto->FXR_RXR Translocates & Dimerizes RXR_cyto RXR RXR_cyto->FXR_RXR DNA DNA (FXRE) FXR_RXR->DNA Binds to FXRE SHP SHP Gene DNA->SHP Induces Transcription BSEP BSEP Gene DNA->BSEP Induces Transcription SHP_Protein SHP Protein SHP->SHP_Protein Translation CYP7A1 CYP7A1 Gene SHP_Protein->CYP7A1 Inhibits Transcription

Figure 1. Simplified FXR signaling pathway upon activation by this compound.

Quantitative Data: Potency of Known FXR Agonists

To provide a benchmark for experimental results, the following table summarizes the half-maximal effective concentrations (EC₅₀) of well-characterized natural and synthetic FXR agonists. The potency of this compound can be compared against these values.

Compound NameTypeEC₅₀ Value (Human FXR)Reference(s)
Chenodeoxycholic Acid (CDCA)Endogenous Bile Acid~17-50 µM
Obeticholic Acid (OCA)Synthetic Bile Acid99 nM
GW4064Synthetic Non-Steroidal65 nM
Deoxycholic Acid (DCA)Endogenous Bile AcidWeaker than CDCA
Cholic Acid (CA)Endogenous Bile AcidVery weak agonist (~600 µM)
Lithocholic Acid (LCA)Endogenous Bile AcidWeaker than CDCA

Experimental Protocols

The following protocols provide a framework for quantifying the FXR agonist activity of this compound.

Experimental_Workflow start Start: Prepare This compound Stock cell_culture 1. Cell Culture (e.g., HepG2 cells) start->cell_culture transfection 2. Transient Transfection (FXR, RXR, FXRE-Luc Plasmids) cell_culture->transfection treatment 3. Compound Treatment (PCA Dose-Response) transfection->treatment luciferase_assay 4a. Luciferase Reporter Assay (Measure Light Output) treatment->luciferase_assay rna_extraction 4b. RNA Extraction treatment->rna_extraction data_analysis 7. Data Analysis (EC50, Fold Change) luciferase_assay->data_analysis cDNA_synthesis 5. cDNA Synthesis rna_extraction->cDNA_synthesis qPCR 6. qPCR Analysis (SHP, BSEP, etc.) cDNA_synthesis->qPCR qPCR->data_analysis end End: Characterize PCA Activity data_analysis->end

Figure 2. General experimental workflow for assessing FXR agonist activity.

Protocol 1: In Vitro FXR Activation via Dual-Luciferase® Reporter Assay

This assay quantitatively measures the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene.

A. Materials

  • HepG2 cells (or other suitable cell line, e.g., HEK293T)

  • Cell Culture Medium (e.g., MEM or DMEM with 10% FBS)

  • Expression Plasmids: pCMV-hFXR, pCMV-hRXR

  • Reporter Plasmid: pGL4.27[luc2P/FXRE/Hygro] or similar FXRE-driven firefly luciferase reporter

  • Control Plasmid: pRL-TK or similar plasmid expressing Renilla luciferase for normalization

  • Transfection Reagent (e.g., FuGENE® 6, Lipofectamine® 3000)

  • This compound (PCA), CDCA (positive control), DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

B. Procedure

  • Cell Seeding:

    • One day prior to transfection, seed HepG2 cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Transient Transfection:

    • Prepare the transfection mix according to the reagent manufacturer's protocol. For each well, combine the FXR expression plasmid, RXR expression plasmid, FXRE-firefly luciferase reporter, and Renilla luciferase control plasmid. A 10:10:20:1 ratio of FXR:RXR:FXRE-Luc:Renilla-Luc is a common starting point.

    • Add the plasmid mix to the transfection reagent and incubate to form complexes.

    • Add the transfection complex dropwise to each well. Gently swirl the plate to mix.

    • Incubate for 6 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in serum-free medium. Also prepare solutions for the positive control (e.g., 50 µM CDCA) and a vehicle control (DMSO, typically ≤0.1% final concentration).

    • After the 6-hour transfection incubation, carefully replace the medium with 100 µL of the prepared compound dilutions.

    • Incubate the plate for an additional 18-24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the Dual-Luciferase® reagents and the plate to room temperature.

    • Following the manufacturer's protocol, lyse the cells and measure both Firefly and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the fold induction by dividing the normalized activity of treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold induction against the log concentration of this compound and fit a dose-response curve to determine the EC₅₀ value.

Protocol 2: Analysis of FXR Target Gene Expression via RT-qPCR

This protocol validates the findings from the reporter assay by measuring the transcriptional regulation of endogenous FXR target genes.

A. Materials

  • HepG2 cells (or primary human hepatocytes)

  • 6-well cell culture plates

  • This compound (PCA), CDCA (positive control), DMSO (vehicle control)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • SYBR® Green qPCR Master Mix

  • qPCR primers for human target genes (e.g., SHP (NR0B2), BSEP (ABCB11), OSTα (SLC51A)) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR detection system

B. Procedure

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with this compound at a concentration determined from the luciferase assay (e.g., at or near the EC₅₀), a positive control (CDCA), and a vehicle control (DMSO) for 24 hours.

  • RNA Isolation:

    • Lyse the cells directly in the wells and isolate total RNA using an RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR® Green Master Mix, forward and reverse primers for a target gene, and diluted cDNA.

    • Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Perform reactions for each target gene and the housekeeping gene in triplicate.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

      • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

      • Further normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt).

    • Calculate the fold change in gene expression as 2-ΔΔCt.

Conclusion

The protocols and information provided in this document offer a robust framework for investigating this compound as a potential Farnesoid X Receptor agonist. By employing a combination of luciferase reporter assays and qPCR analysis of target genes, researchers can effectively determine the potency of PCA and characterize its functional impact on the FXR signaling pathway. These studies will contribute to a deeper understanding of bile acid signaling and may uncover novel therapeutic avenues for metabolic diseases.

References

Phocaecholic Acid for In Vitro Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phocaecholic acid (PCA) is a trihydroxy bile acid, structurally identified as the 23R-hydroxy derivative of chenodeoxycholic acid (CDCA).[1][2][3][4] It is naturally found in duck bile.[5] As a member of the bile acid family, PCA is anticipated to function as a signaling molecule, primarily through the farnesoid X receptor (FXR) and the G protein-coupled receptor 5 (TGR5). These receptors are crucial in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.

This document provides detailed application notes and experimental protocols for the use of this compound in in vitro cell culture experiments. Due to the limited availability of published studies specifically detailing the in vitro use of PCA, the following protocols are largely based on established methods for its parent compound, chenodeoxycholic acid (CDCA), and other structurally related bile acids. These notes should serve as a comprehensive starting point for researchers investigating the cellular and molecular effects of PCA.

Data Presentation: Quantitative Insights from Related Bile Acids

The following tables summarize quantitative data for CDCA and other relevant bile acids to provide a reference for designing experiments with PCA.

Table 1: Receptor Activation Potency of Various Bile Acids

Bile AcidReceptorAssay TypeCell LineEC50 Value (µM)Reference
Chenodeoxycholic acid (CDCA)FXRReporter Assay-17
Lithocholic acid (LCA)TGR5cAMP ProductionHEK2930.53
Deoxycholic acid (DCA)TGR5cAMP ProductionHEK2931.0
Chenodeoxycholic acid (CDCA)TGR5cAMP ProductionHEK2934.4
Cholic acid (CA)TGR5cAMP ProductionHEK2937.7

Table 2: Exemplary Concentrations of Bile Acids Used in In Vitro Studies

Bile AcidCell LineConcentration RangeApplicationReference
Chenodeoxycholic acid (CDCA)Hepatocytes10 - 1000 µMCytotoxicity & DNA Synthesis Inhibition
Chenodeoxycholic acid (CDCA)3T3-L110 µMAdipocyte stimulation
Deoxycholic acid (DCA)PANC-140 µMCell cycle analysis
Cholic acid (CA)3T3-L1100 µMAdipocyte stimulation
Ursodeoxycholic acid (UDCA)3T3-L150 µMAdipocyte stimulation
Lithocholic acid (LCA)MCF7, 4T10.3 - 200 µMAnti-proliferative & Pro-apoptotic effects

Signaling Pathways

Bile acids like PCA are expected to exert their effects by activating key cellular receptors, namely FXR and TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that, upon activation by bile acids, forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. A key target is the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.

FXR_Signaling cluster_cell Hepatocyte PCA This compound (PCA) FXR FXR PCA->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (FXR Response Element) FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) SHP->CYP7A1 Inhibits Transcription FXRE->SHP Induces Transcription

FXR signaling pathway activation by PCA.
TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor located on the cell membrane. Ligand binding, presumably including PCA, activates Gαs proteins, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses, including modulation of inflammation and energy metabolism.

TGR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PCA This compound (PCA) TGR5 TGR5 Receptor PCA->TGR5 Binds & Activates G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Anti-inflammatory effects) PKA->Downstream Phosphorylates & Activates

TGR5 signaling pathway activation by PCA.

Experimental Protocols

The following are detailed protocols for key in vitro experiments. It is recommended to perform dose-response studies to determine the optimal concentration of PCA for your specific cell line and experimental endpoint.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol is used to assess the effect of PCA on cell proliferation and viability.

MTS_Workflow cluster_workflow MTS Assay Workflow node1 1. Seed Cells Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. node2 2. Cell Adherence Incubate for 24 hours to allow cells to attach. node1->node2 node3 3. PCA Treatment Treat cells with varying concentrations of PCA (e.g., 1-1000 µM) and a vehicle control. node2->node3 node4 4. Incubation Incubate for a desired period (e.g., 24, 48, or 72 hours). node3->node4 node5 5. Add MTS Reagent Add MTS reagent to each well. node4->node5 node6 6. Final Incubation Incubate for 1-4 hours at 37°C. node5->node6 node7 7. Measure Absorbance Read absorbance at 490 nm using a plate reader. node6->node7

Workflow for the MTS cell viability assay.

Materials:

  • Target cell line (e.g., HepG2, Caco-2)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound (dissolved in a suitable solvent like DMSO or Ethanol)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and incubate overnight (37°C, 5% CO2).

  • Compound Preparation: Prepare serial dilutions of PCA in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PCA or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: FXR Activation Reporter Gene Assay

This assay measures the ability of PCA to activate the Farnesoid X Receptor (FXR).

Materials:

  • Host cell line (e.g., HEK293T or HepG2)

  • Expression plasmids for human FXR and RXRα

  • FXR-responsive reporter plasmid (e.g., containing multiple FXREs driving luciferase expression)

  • Control plasmid for transfection normalization (e.g., Renilla luciferase or β-galactosidase)

  • Transfection reagent

  • This compound

  • Positive control (e.g., GW4064 or CDCA)

  • Luciferase assay system

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the FXR, RXR, FXRE-luciferase reporter, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate for 24 hours post-transfection to allow for receptor expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of PCA, a positive control (e.g., 1 µM GW4064), or a vehicle control.

  • Incubation: Incubate for another 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Data Acquisition: Measure both firefly and Renilla luciferase activities using a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control.

Protocol 3: TGR5 Activation Assay (cAMP Measurement)

This protocol determines if PCA can activate TGR5 by measuring the downstream production of cyclic AMP (cAMP).

Materials:

  • Cell line expressing TGR5 (e.g., HEK293-hTGR5, NCI-H716)

  • This compound

  • Positive control (e.g., Lithocholic acid or a known synthetic TGR5 agonist)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Methodology:

  • Cell Seeding: Seed TGR5-expressing cells in a 96-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells and pre-incubate them in serum-free medium or assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Treatment: Add various concentrations of PCA, a positive control, or vehicle control to the wells.

  • Incubation: Incubate for a short period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

  • Analysis: Plot the cAMP concentration against the PCA concentration to determine the dose-response relationship and calculate the EC50 value.

Conclusion

While direct in vitro experimental data for this compound is currently sparse, its structural similarity to chenodeoxycholic acid provides a strong basis for initiating research into its biological activities. The protocols and data presented here, derived from studies on closely related bile acids, offer a robust framework for investigating PCA's effects on cell viability, its potential as an FXR and/or TGR5 agonist, and its role in modulating associated signaling pathways. Researchers are encouraged to use this information as a guide, optimizing conditions for their specific experimental systems.

References

Application Notes and Protocols for the Derivatization of Phocaecholic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phocaecholic acid (PCA) is a trihydroxy bile acid found in several mammalian species. Accurate quantification of PCA in biological matrices is crucial for various research areas, including metabolic studies and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of bile acids. However, due to their low volatility and high polarity, bile acids like PCA require derivatization prior to GC-MS analysis. This document provides detailed application notes and protocols for the effective derivatization of this compound, ensuring its conversion into a volatile and thermally stable derivative suitable for GC-MS analysis.

The primary goal of derivatization is to block the polar functional groups, namely the carboxylic acid and hydroxyl groups, which are responsible for the low volatility of bile acids. The most common and effective approach for bile acids is a two-step derivatization process:

  • Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester.

  • Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

This two-step approach is generally preferred over a single-step silylation of both functional groups as it can lead to more stable derivatives.[1]

Chemical Structure of this compound

This compound (3α,7α,23R-trihydroxy-5β-cholan-24-oic acid) is a C24 bile acid. Its structure is characterized by a steroid nucleus with hydroxyl groups at positions 3, 7, and 23, and a carboxylic acid group at position 24. The presence of these multiple polar functional groups necessitates derivatization for GC-MS analysis.

Derivatization Methodologies

Two primary methodologies are presented for the derivatization of this compound: a comprehensive two-step derivatization protocol and a rapid one-step silylation method. A microwave-assisted method is also discussed as an alternative for accelerating the derivatization process.

Recommended: Two-Step Derivatization (Esterification followed by Silylation)

This method ensures complete derivatization of both the carboxylic acid and hydroxyl groups, leading to stable derivatives and reproducible results.

Protocol:

  • Sample Preparation:

    • Accurately transfer a known amount of the sample containing this compound (e.g., extracted from a biological matrix) into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Step 1: Methylation of the Carboxyl Group

    • To the dried sample, add 20 µL of methanol (B129727) and 80 µL of benzene.

    • Add 50 µL of TMS-diazomethane (approximately 10% in hexane).

    • Mix thoroughly and allow the reaction to proceed at room temperature for 10 minutes.

    • Evaporate the reagents completely under a stream of nitrogen in a fume hood.[1]

  • Step 2: Trimethylsilylation of the Hydroxyl Groups

    • To the dried, methylated sample, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).[1]

    • Cap the vial tightly and heat at 60°C for 10 minutes.[1]

    • Cool the vial to room temperature before GC-MS analysis.

Alternative: One-Step Silylation

This rapid method derivatizes both the carboxylic acid and hydroxyl groups simultaneously using a potent silylating agent. While faster, the stability of the resulting TMS ester of the carboxylic acid may be lower than that of a methyl ester.

Protocol:

  • Sample Preparation:

    • Transfer 100 µL of the sample solution (e.g., ~100 ppm in a suitable solvent) into a reaction vial.

    • Evaporate the solvent to dryness under a nitrogen stream.

  • Derivatization:

    • Add 50 µL of ethyl acetate (B1210297) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Tightly cap the vial and heat at 70°C for 30 minutes.[2]

    • Cool the vial to room temperature. The sample can be diluted with ethyl acetate if necessary before injection into the GC-MS.[2]

Rapid Alternative: Microwave-Assisted Derivatization

Microwave irradiation can significantly reduce the reaction time for derivatization.

Protocol:

  • Sample Preparation:

    • Dry the sample in a microwave-safe reaction vial.

  • Derivatization:

    • Add the derivatization reagents (e.g., BSTFA + 1% TMCS in pyridine).

    • Place the vial in a microwave reactor and irradiate at a controlled power and time. Optimized conditions for similar bile acids have been reported as 210 W for 3 minutes.[3]

    • Cool the vial before GC-MS analysis.

Quantitative Data and Method Performance

While specific quantitative data for the derivatization of this compound is not extensively published, data from studies on a wide range of other bile acids provide a strong indication of the expected performance of these methods.

Derivatization MethodKey Performance ParametersReference Bile AcidsSource
Two-Step (Methylation + Silylation) Excellent linearity (R² ≥ 0.995) over a dynamic range of 100-fold or more. Good reproducibility with relative peak areas between 70% and 120% after 20 hours.22 different bile acids[1]
One-Step (BSTFA + 1% TMCS) High derivatization efficiency.General bile acids[2]
Comparison of Silylating Agents MSTFA:NH₄I:DTE (500:4:2, v/w/w) showed the highest derivatization efficiency among four tested mixtures.General bile acids

Experimental Workflow and Diagrams

Overall Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction dry_down Evaporation to Dryness extraction->dry_down esterification Esterification (e.g., TMS-diazomethane) dry_down->esterification silylation Silylation (e.g., TMSI/Pyridine/TMCS) esterification->silylation gcms GC-MS Analysis silylation->gcms data_proc Data Processing and Quantification gcms->data_proc

Caption: Overall workflow for PCA analysis.

Two-Step Derivatization Reaction

This diagram illustrates the chemical transformations of this compound during the two-step derivatization process.

derivatization_reaction PCA This compound (-COOH, -OH groups) Methyl_Ester PCA Methyl Ester (-COOCH3, -OH groups) PCA->Methyl_Ester Esterification TMS_Derivative PCA Methyl Ester-TMS Ether (-COOCH3, -OTMS groups) Methyl_Ester->TMS_Derivative Silylation reagent1 + TMS-diazomethane reagent2 + TMSI/Pyridine/TMCS

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phocaecholic Acid Isomer Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in improving the separation of Phocaecholic acid isomers using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers by HPLC?

A1: this compound and its isomers are structurally similar, often differing only in the stereochemistry of hydroxyl groups (e.g., epimers) or the position of substituents. This similarity in physicochemical properties, such as polarity and pKa, makes their separation challenging. Common issues include poor resolution, peak co-elution, and peak tailing. Achieving baseline separation often requires highly efficient columns and meticulous optimization of mobile phase conditions.[1]

Q2: Which type of HPLC column is most suitable for this compound isomer separation?

A2: Reversed-phase columns, particularly C18 columns, are widely used for the separation of bile acids and their isomers.[2][3][4] For enhanced selectivity towards structurally similar isomers, consider the following:

  • High-efficiency columns: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC or superficially porous particles) can provide higher resolution.[1][5]

  • Stationary phase chemistry: Different C18 column chemistries (e.g., varying bonding density, end-capping) or alternative stationary phases like phenyl-hexyl columns can offer different selectivities.[1] In some cases, a Pentafluorophenyl (F5) column might provide alternative selectivity.[4][6]

  • Chiral stationary phases: For particularly challenging separations of epimers, a chiral column may be necessary to achieve complete resolution.[1]

Q3: How does the mobile phase composition affect the separation of this compound isomers?

A3: The mobile phase composition is a critical factor in achieving optimal separation. Key components to consider are:

  • Organic Modifier: Acetonitrile and methanol (B129727) are common organic modifiers. Acetonitrile often provides better selectivity for bile acid isomers.[4]

  • Aqueous Phase pH: The pH of the aqueous portion of the mobile phase influences the ionization state of the acidic bile acids. Adjusting the pH with additives like formic acid or acetic acid can significantly impact retention and selectivity.[1][3] A lower pH can suppress the ionization of silanol (B1196071) groups on the column, reducing peak tailing.[1]

  • Additives: Buffers such as ammonium (B1175870) acetate (B1210297) or formate (B1220265) can improve peak shape and reproducibility.[3]

Q4: What detection methods are suitable for this compound isomers?

A4: Bile acids lack strong chromophores, making UV detection challenging but feasible at low wavelengths (around 200-210 nm).[7] More sensitive and specific detection methods include:

  • Mass Spectrometry (MS): LC-MS is the most widely used technique for the analysis of bile acids as it provides high sensitivity and specificity, and can help in the identification of isomers.[2][3]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can be used for compounds without a UV chromophore and is suitable for bile acid analysis.[5]

  • Refractive Index (RI) Detector: While less sensitive than MS or ELSD, an RI detector can also be used for the analysis of bile acids.[8]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the HPLC separation of this compound isomers.

Problem Potential Cause Recommended Solution
Poor Resolution Between Isomers Insufficient selectivity of the stationary phase.- Consider a C18 column with a different bonding chemistry or a phenyl-hexyl column for alternative selectivity.[1]- For challenging epimers, a chiral stationary phase may be required.[1]- Evaluate a Pentafluorophenyl (F5) column.[4][6]
Mobile phase composition is not optimal.- Modify the mobile phase composition by adjusting the organic modifier (e.g., switch from methanol to acetonitrile).[4]- Optimize the pH of the aqueous phase with additives like formic acid to alter the ionization and improve separation.[1]- Experiment with a shallower gradient.[9]
High column temperature.- Optimize the column temperature. Increased temperature can sometimes alter the elution order and improve resolution.[5]
Peak Tailing Secondary interactions with the stationary phase (e.g., exposed silanol groups).- Use a mobile phase with a lower pH to suppress silanol ionization.[1]- Add a competitive base, such as a low concentration of triethylamine, to block active sites.[1]- Ensure you are using a high-quality, end-capped column.[1]
Column overload.- Reduce the sample concentration or injection volume.[1]
Column contamination or blockage.- Reverse and flush the column.[10]- If the issue persists, replace the column inlet frit or the entire column.[1][10]
Broad Peaks Mismatch between sample solvent and mobile phase.- Dissolve the sample in the initial mobile phase composition whenever possible.[1]- If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]
Large extra-column volume.- Minimize the length and internal diameter of tubing between the injector, column, and detector.
Fluctuating Baseline Temperature fluctuations.- Use a column oven to maintain a stable temperature.[9]
Dissolved air in the mobile phase.- Degas the mobile phase before use.[11]
Dirty flow cell.- Flush the detector flow cell with an appropriate solvent.[9]
Low Signal Intensity (MS Detection) Ion suppression from mobile phase additives.- High concentrations of acids or salts can reduce electrospray ionization efficiency. Use the lowest effective concentration of additives.[1]
Improper detector settings.- Optimize detector parameters such as gas flow rates, temperatures, and voltages.

Experimental Protocols

Table 1: Starting HPLC-UV Method Parameters
Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a shallow gradient, for example, 30% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35-45 °C
Detection UV at 205 nm
Injection Volume 10-20 µL

This method is a starting point and will likely require optimization for your specific isomeric separation.

Table 2: Starting UPLC-MS Method Parameters for High Resolution
Parameter Condition
Column High-efficiency C18 (e.g., 2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A shallow gradient starting from approximately 30% B to 60% B over 15-20 minutes.[1]
Flow Rate 0.3 - 0.4 mL/min[1]
Column Temperature 40-50 °C[1]
Detection Mass Spectrometry (Negative Ion Mode)
Injection Volume 1-5 µL

Visualized Workflows and Logic

General Experimental Workflow for this compound Isomer Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Solid Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC HPLC System Derivatization->HPLC Inject Column C18 or Chiral Column HPLC->Column Detector MS or ELSD Column->Detector Integration Peak Integration Detector->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of this compound isomers.

Troubleshooting Logic for Poor Peak Resolution

Start Poor Peak Resolution CheckMethod Review Method Parameters Start->CheckMethod OptimizeMP Optimize Mobile Phase CheckMethod->OptimizeMP Method OK CheckSystem Check HPLC System CheckMethod->CheckSystem Parameters Suspect AdjustGradient Adjust Gradient Profile OptimizeMP->AdjustGradient ChangeColumn Change Column NewStationaryPhase Try Different Stationary Phase (e.g., Phenyl-Hexyl, Chiral) ChangeColumn->NewStationaryPhase CheckTubing Check for Extra-Column Volume CheckSystem->CheckTubing GoodResolution Resolution Improved AdjustGradient->GoodResolution Success AdjustpH Adjust pH / Additives AdjustGradient->AdjustpH No Improvement AdjustpH->ChangeColumn No Improvement AdjustpH->GoodResolution Success NewStationaryPhase->GoodResolution Success CheckTubing->GoodResolution Fixed

References

Enhancing Phocaecholic acid detection sensitivity in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing Phocaecholic Acid Detection Sensitivity in Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this compound (PCA) analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the mass spectrometric analysis of this compound, offering potential causes and solutions.

Issue EncounteredPotential CauseSuggested Solution
Low or No Signal for PCA Poor Ionization Efficiency: PCA, like other bile acids, may not ionize efficiently in its native form.Chemical Derivatization: Modify the carboxylic acid group to enhance ionization. Optimize Ion Source Parameters: Adjust capillary voltage, gas flow, and temperature. For electrospray ionization (ESI), negative ion mode is typically preferred for underivatized bile acids.[1]
Suboptimal Mobile Phase: The mobile phase composition significantly impacts ionization.Mobile Phase Additives: Use additives like ammonium (B1175870) acetate (B1210297) or a low concentration of formic or acetic acid to promote the formation of desired ions.[1][2]
Inappropriate Ionization Technique: The chosen ionization source may not be optimal for PCA.Evaluate APCI: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be more effective for less polar molecules and should be considered.[3][4]
Poor Peak Shape (Tailing or Fronting) Secondary Interactions with Column: Active sites on the chromatography column can interact with PCA, causing peak tailing.Use High-Quality Columns: Employ well-end-capped columns to minimize secondary interactions. Mobile Phase pH Adjustment: Ensure the mobile phase pH is suitable for the analysis.
Analyte Overload: Injecting too concentrated a sample can lead to peak fronting.Dilute the Sample: Reduce the sample concentration and reinject.
Poor Solubility: PCA may have limited solubility in the initial mobile phase conditions.Solvent Matching: Dissolve the sample in a solvent that is compatible with, or slightly weaker than, the initial mobile phase.
Inconsistent Results & Poor Reproducibility Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids) can suppress or enhance the PCA signal.Improve Sample Preparation: Incorporate a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Chromatographic Separation: Optimize the LC method to separate PCA from matrix components. Use Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for PCA will co-elute and experience similar matrix effects, allowing for accurate correction.
System Carryover: PCA from a previous injection can adsorb to the LC system and elute in subsequent runs.Optimize Wash Steps: Implement a robust needle and column wash protocol between injections, potentially using a stronger solvent than the mobile phase.
High Background Noise Contaminated Solvents or Reagents: Impurities in solvents, additives, or sample preparation reagents can elevate the baseline.Use High-Purity Reagents: Always use LC-MS grade solvents and fresh, high-purity additives.
System Contamination: The LC-MS system itself can be a source of contamination.System Cleaning: Thoroughly flush the entire LC system and clean the mass spectrometer's ion source.

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to significantly improve the detection sensitivity of this compound?

Chemical derivatization is a highly effective method to boost the sensitivity of PCA. By chemically modifying the carboxylic acid group, a permanently charged or more easily ionizable moiety can be introduced. This enhances the ionization efficiency, leading to a much stronger signal in the mass spectrometer.

Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for PCA analysis?

ESI is the most commonly used ionization technique for bile acids and is typically performed in negative ion mode for underivatized forms. However, APCI can be a valuable alternative, particularly for less polar compounds or when ESI performance is suboptimal. If sensitivity is low with ESI, developing a method with an APCI source is a recommended troubleshooting step.

Comparison of ESI and APCI Suitability

CharacteristicESIAPCI
Analyte Polarity Better for polar and ionizable compoundsBetter for neutral or more lipophilic compounds
Thermal Stability Suitable for thermally labile compoundsRequires analyte to be thermally stable
Molecular Weight Effective for both small and large moleculesMore effective for lower molecular weight compounds

Q3: How can I minimize matrix effects in my PCA analysis?

Matrix effects, where other components in the sample interfere with the ionization of PCA, are a common challenge. A multi-pronged approach is most effective for mitigation:

  • Effective Sample Cleanup: Utilize protein precipitation followed by solid-phase extraction (SPE) to remove a significant portion of the interfering matrix components like phospholipids.

  • Optimized Chromatography: Develop a liquid chromatography method that separates PCA from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or trying different column chemistries.

  • Use of Internal Standards: The use of a stable isotope-labeled (e.g., ¹³C or D-labeled) PCA as an internal standard is highly recommended to compensate for any remaining matrix effects and improve quantitative accuracy.

Q4: What are the key parameters to optimize in the mass spectrometer for sensitive PCA detection?

For optimal sensitivity, several MS parameters should be carefully tuned, typically through direct infusion of a PCA standard:

  • Ionization Mode: For underivatized PCA, negative ion mode ESI is generally preferred. If using a derivatization strategy, positive ion mode may be more suitable depending on the derivatizing agent.

  • Source Parameters: These include capillary voltage, ion source heater temperature, and nebulizer and curtain gas flows.

  • Compound-Specific Parameters: These include declustering potential and collision energy for MS/MS analysis, which should be optimized to achieve the most stable and intense fragment ion signal.

Experimental Protocols & Workflows

General LC-MS/MS Method Parameters for Bile Acid Analysis

This table provides a starting point for developing a robust LC-MS/MS method for PCA, based on validated methods for a panel of bile acids.

ParameterTypical Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm)
Mobile Phase A Water with 1 mM Ammonium Acetate and 0.1% Acetic Acid
Mobile Phase B Acetonitrile/Methanol/Isopropanol mixture with 0.1% Acetic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Negative
Ion Spray Voltage -4200 V
Source Temperature 500 °C
Analysis Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Protocol for Serum/Plasma

This protocol outlines a standard procedure for the extraction of bile acids, including PCA, from serum or plasma samples.

cluster_0 Sample Preparation Workflow start Start: 20 µL Serum Sample add_is Add 80 µL Ice-Cold Methanol containing Internal Standards start->add_is 1 vortex Vortex for 10 minutes add_is->vortex 2 centrifuge Centrifuge at 14,000 x g for 20 minutes at 4°C vortex->centrifuge 3 supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant 4 analyze Inject into LC-MS/MS System supernatant->analyze 5

Caption: Serum/plasma sample preparation workflow for PCA analysis.

Derivatization Strategy for Enhanced Sensitivity

This diagram illustrates the logical workflow for implementing a chemical derivatization strategy to improve PCA detection.

cluster_1 Derivatization Workflow start Low PCA Signal with Underivatized Method decision Implement Derivatization? start->decision derivatize React Extracted PCA with Derivatizing Reagent (e.g., Taurine, Hydrazide) decision->derivatize Yes optimize_ms Optimize MS in Positive Ion Mode for Derivatized PCA derivatize->optimize_ms analyze Analyze Derivatized Sample by LC-MS/MS optimize_ms->analyze end Enhanced Sensitivity Achieved analyze->end

Caption: Workflow for implementing chemical derivatization.

References

Troubleshooting low yield in Phocaecholic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phocaecholic acid (PhCA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical synthesis of this compound, with a primary focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound, and what are the critical steps affecting yield?

A1: A plausible synthetic route to this compound starts from a more readily available bile acid, such as Chenodeoxycholic acid (CDCA). The general strategy involves the protection of the hydroxyl groups on the steroid nucleus, followed by modification of the side chain to introduce the C-23 hydroxyl group, and finally deprotection.

The key steps that significantly impact the overall yield are:

  • Protection of Diols: Efficiently protecting the 3α and 7α hydroxyl groups of the starting bile acid is crucial to prevent side reactions in subsequent steps. Incomplete protection can lead to a mixture of products that are difficult to separate.

  • Side-Chain Elongation and Hydroxylation: This is the most critical and often lowest-yielding part of the synthesis. Methods like the Reformatsky reaction or alpha-oxygenation of silyl (B83357) enol ethers are employed to introduce the C-23 hydroxyl group. The stereoselectivity of this step is paramount for obtaining the desired (23R)-hydroxy isomer (this compound).

  • Deprotection: Complete and clean removal of the protecting groups without affecting the newly introduced hydroxyl group is necessary to obtain the final product in high purity.

Q2: My overall yield is significantly lower than expected. What are the most likely causes?

A2: Low overall yield in this compound synthesis can stem from several factors:

  • Suboptimal Stereocontrol: The formation of the undesired (23S)-hydroxy diastereomer during the side-chain modification step is a common reason for low yields of the desired this compound.

  • Inefficient Reactions: Any of the key steps (protection, side-chain modification, deprotection) running at low conversion rates will drastically reduce the overall yield.

  • Side Reactions: Competing reactions, such as elimination or the formation of rearranged products, can consume starting materials and lower the yield of the desired product.

  • Purification Losses: this compound and its intermediates can be challenging to purify. Significant material loss can occur during chromatographic separation or crystallization, leading to a lower isolated yield.

  • Starting Material Quality: The purity of the initial bile acid and reagents is critical. Impurities can interfere with the reactions and lead to the formation of byproducts.

Q3: I am observing a mixture of diastereomers after the side-chain hydroxylation step. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity at the C-23 position is a significant challenge. Here are some strategies to improve it:

  • Chiral Auxiliaries: Employing a chiral auxiliary on the side chain before the hydroxylation step can help direct the incoming hydroxyl group to the desired face of the molecule.

  • Substrate Control: The inherent chirality of the bile acid steroid nucleus can influence the stereochemical outcome of the reaction. Optimizing reaction conditions (temperature, solvent, and reagents) can enhance this substrate-controlled diastereoselectivity.

  • Choice of Method: The choice of hydroxylation method is critical. For instance, certain chiral oxidizing agents used in the alpha-oxygenation of silyl enol ethers can provide high levels of stereocontrol. When using methods like the Reformatsky reaction, the choice of solvent and additives can influence the diastereomeric ratio.

Troubleshooting Guides

Problem 1: Low Yield in the Side-Chain Hydroxylation Step

This section focuses on troubleshooting the critical step of introducing the hydroxyl group at the C-23 position. Two common methods are considered: the Reformatsky reaction and the alpha-oxygenation of a silyl enol ether.

Method A: Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (in this case, a bile acid aldehyde derivative) in the presence of zinc metal to form a β-hydroxy ester.

  • Preparation of the Bile Acid Aldehyde: The protected bile acid (e.g., 3α,7α-diacetoxy-5β-cholan-24-oic acid methyl ester) is reduced to the corresponding aldehyde.

  • Activation of Zinc: Zinc dust is activated by washing with dilute HCl, water, ethanol, and ether, then dried under vacuum.

  • Reformatsky Reaction: To a suspension of activated zinc in anhydrous THF, a solution of the bile acid aldehyde and an α-bromoester (e.g., ethyl bromoacetate) in THF is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The resulting β-hydroxy ester is purified by column chromatography.

Observation Potential Cause Recommended Solution
Low conversion of the starting aldehyde Inactive zinc metal.Ensure zinc is freshly activated and completely dry. Consider using Rieke zinc for higher reactivity.
Low reaction temperature.While low temperatures can improve stereoselectivity, they may also slow down the reaction. Gradually increase the reaction temperature and monitor the conversion by TLC.
Formation of multiple products Side reactions of the organozinc reagent.Ensure anhydrous conditions, as moisture will quench the organozinc reagent. Add the aldehyde and α-bromoester solution slowly to the zinc suspension to maintain a low concentration of the organozinc reagent and minimize side reactions.
Poor diastereoselectivity Inadequate stereocontrol.Experiment with different solvents (e.g., toluene, dioxane) and reaction temperatures. Consider the use of chelating agents or additives that can influence the transition state geometry.

Method B: Alpha-Oxygenation of Silyl Enol Ether

This method involves the conversion of a bile acid ester to its silyl enol ether, followed by oxidation to introduce the α-hydroxy group.

  • Formation of the Silyl Enol Ether: The protected bile acid ester is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent (e.g., THF), followed by quenching with a silylating agent (e.g., trimethylsilyl (B98337) chloride).

  • Oxidation: The purified silyl enol ether is then oxidized using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or a molybdenum-based catalyst to introduce the hydroxyl group at the alpha position.

  • Work-up and Deprotection: The reaction is worked up to isolate the α-siloxy ester, which is then deprotected using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic workup to yield the α-hydroxy ester.

  • Purification: The product is purified by column chromatography.

Observation Potential Cause Recommended Solution
Incomplete formation of the silyl enol ether Incomplete deprotonation.Ensure the base (e.g., LDA) is freshly prepared and accurately titrated. Use strictly anhydrous conditions.
Unstable silyl enol ether.Use the silyl enol ether immediately after its formation and purification.
Low yield of the hydroxylated product Inefficient oxidation.Optimize the amount of oxidizing agent and reaction time. Ensure the reaction is performed at the recommended temperature.
Formation of byproducts during oxidation.Use a buffered system if the oxidizing agent (like m-CPBA) releases acid that can cause decomposition of the starting material or product.
Poor stereoselectivity Non-selective oxidizing agent.Explore the use of chiral oxidizing agents or catalyst systems that can induce facial selectivity in the oxidation step.
Problem 2: Incomplete Deprotection or Side Reactions During Deprotection
  • Ester Hydrolysis: The methyl or ethyl ester of the protected bile acid is typically hydrolyzed using a base such as lithium hydroxide (B78521) or potassium carbonate in a mixture of water and an organic solvent like methanol (B129727) or THF.

  • Hydroxyl Group Deprotection: Acetyl or other ester-based protecting groups on the 3α and 7α hydroxyls are typically removed under the same basic conditions used for the final ester hydrolysis. Silyl ethers are removed with a fluoride source or acid.

  • Work-up: After the reaction is complete, the mixture is acidified to protonate the carboxylate and any phenolate, and the product is extracted with an organic solvent.

  • Purification: The crude this compound is purified by crystallization or column chromatography.

Observation Potential Cause Recommended Solution
Incomplete hydrolysis of the methyl ester Insufficient reaction time or base concentration.Increase the reaction time and/or the concentration of the base. Monitor the reaction progress by TLC or LC-MS. Consider using a stronger base or a different solvent system to improve solubility.[1]
Presence of partially deprotected intermediates Incomplete removal of hydroxyl protecting groups.Similar to ester hydrolysis, increase reaction time or base concentration. Ensure the temperature is appropriate for the specific protecting group.
Formation of degradation products Harsh basic conditions leading to epimerization or other side reactions.Use milder basic conditions (e.g., K2CO3 in methanol/water) or perform the reaction at a lower temperature. Carefully monitor the reaction to avoid prolonged exposure to strong base.

Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for the key steps in a hypothetical this compound synthesis. Please note that these are representative values and actual results may vary depending on the specific substrate, reagents, and experimental setup.

Table 1: Representative Yields for Key Synthetic Steps

Reaction Step Starting Material Product Typical Reagents Solvent Temperature (°C) Typical Yield (%)
Protection Chenodeoxycholic acid3α,7α-Diacetyl-CDCA methyl esterAcetic anhydride, pyridine, methanol, HClDichloromethane0 to RT90-95
Side-chain Aldehyde Formation Protected CDCA methyl esterProtected bile acid aldehydeDIBAL-HToluene-7880-90
Reformatsky Reaction Protected bile acid aldehydeProtected β-hydroxy esterEthyl bromoacetate, activated ZnTHF0 to RT60-75
Alpha-Oxygenation Protected silyl enol etherProtected α-hydroxy esterm-CPBADichloromethane070-85
Deprotection/Hydrolysis Fully protected PhCA precursorThis compoundLiOH, H₂O/MeOHMethanol/WaterRT to 5085-95

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Overall Yield of this compound check_purity Analyze Purity of Intermediates and Final Product by NMR/LC-MS start->check_purity side_products Identify Side Products check_purity->side_products step_yield Determine Yield of Each Individual Step check_purity->step_yield troubleshoot_hydroxylation Troubleshoot Side-Chain Hydroxylation Step side_products->troubleshoot_hydroxylation low_yield_step Identify Step(s) with Low Yield step_yield->low_yield_step troubleshoot_protection Troubleshoot Protection Step low_yield_step->troubleshoot_protection Protection Step low_yield_step->troubleshoot_hydroxylation Hydroxylation Step troubleshoot_deprotection Troubleshoot Deprotection Step low_yield_step->troubleshoot_deprotection Deprotection Step optimize_purification Optimize Purification Strategy troubleshoot_protection->optimize_purification troubleshoot_hydroxylation->optimize_purification troubleshoot_deprotection->optimize_purification solution Improved Yield optimize_purification->solution

Caption: A flowchart for systematically troubleshooting low yield issues.

General Synthetic Pathway to this compound

Phocaecholic_Acid_Synthesis CDCA Chenodeoxycholic Acid (CDCA) Protected_CDCA Protected CDCA (e.g., diacetate methyl ester) CDCA->Protected_CDCA Protection of -OH and -COOH Aldehyde Protected Bile Acid Aldehyde Protected_CDCA->Aldehyde Reduction of Ester Hydroxy_Intermediate Protected 23-Hydroxy Intermediate Aldehyde->Hydroxy_Intermediate Side-Chain Elongation & Hydroxylation (e.g., Reformatsky) PhCA This compound (PhCA) Hydroxy_Intermediate->PhCA Deprotection

Caption: A simplified overview of a synthetic route to this compound.

References

Technical Support Center: Optimization of Phocaecholic Acid (PCA) Extraction from Bile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Phocaecholic acid (PCA) from bile. As direct literature on the optimization of PCA extraction is limited, the following guidance is based on established principles of bile acid extraction and methodologies for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCA) and what is its primary source?

This compound (PCA), also known as β-phocaecholic acid, is a trihydroxy bile acid.[1][2] Its primary natural source is the bile of ducks (Anas platyrhynchos).[1][2][3]

Q2: What are the main challenges in extracting PCA from bile?

The main challenges include:

  • Low Yield: Inefficient hydrolysis of conjugated bile acids or losses during extraction and purification steps.

  • Impurities: Co-extraction of other bile acids, lipids, pigments, and salts from the complex bile matrix.[4]

  • Degradation: PCA may be susceptible to degradation under harsh chemical conditions (e.g., strong acids/bases, high temperatures) during hydrolysis and extraction.[5][6]

Q3: What are the key steps in a typical PCA extraction workflow?

A general workflow for PCA extraction from bile involves:

  • Saponification (Hydrolysis): To cleave the conjugated amino acids (glycine or taurine) from the bile acid steroid nucleus. This is typically achieved through alkaline hydrolysis.

  • Acidification: To precipitate the free bile acids.

  • Extraction: Using an organic solvent to dissolve and isolate the precipitated bile acids.

  • Purification: To remove impurities and isolate PCA from other bile acids. This can involve techniques like crystallization, column chromatography, or solid-phase extraction (SPE).[7][8]

  • Quantification and Analysis: Using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to determine the purity and yield of PCA.[9][10][11]

Q4: Should I use chemical or enzymatic hydrolysis for deconjugation?

The choice between chemical and enzymatic hydrolysis depends on the specific requirements of your experiment:

  • Chemical Hydrolysis (Alkaline Saponification): This is a robust and widely used method for bile acid deconjugation.[12][13] It is effective but can be harsh, potentially leading to the degradation of some bile acids. Optimization of temperature, time, and alkali concentration is crucial.

  • Enzymatic Hydrolysis: This method utilizes enzymes like choloylglycine hydrolase (bile salt hydrolase) for deconjugation.[14] It offers milder reaction conditions, which can be advantageous for preserving the integrity of the target molecule. However, it may be more expensive and might not be as efficient for all types of conjugated bile acids.[14][15][16]

Q5: How can I purify the crude PCA extract?

Several methods can be employed for purification:

  • Crystallization: A common and effective method for purifying bile acids from a concentrated extract.[4][12]

  • Column Chromatography: Techniques like silica (B1680970) gel chromatography or the use of macroporous resins can effectively separate PCA from other bile acids and impurities based on polarity.[8]

  • Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18) can be used for sample clean-up and fractionation of the crude extract.[7][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low PCA Yield Incomplete saponification of conjugated bile acids.Optimize hydrolysis conditions: increase reaction time, temperature (e.g., up to 121°C), or concentration of NaOH (e.g., 2.5 M).[12][14] However, be mindful of potential degradation at very harsh conditions.
Losses during solvent extraction.Ensure the pH of the acidified bile is optimal for PCA precipitation (typically pH 2-3). Use a suitable organic solvent with appropriate polarity (e.g., ethanol (B145695), methanol (B129727), or their aqueous mixtures).[18][19] Perform multiple extractions to ensure complete recovery.
Inefficient precipitation of PCA.After acidification, allow sufficient time for complete precipitation, potentially at a lower temperature (e.g., 4°C).
High Level of Impurities in the Final Product Co-precipitation of other bile acids and fatty acids.Incorporate a defatting step before or after saponification using a non-polar solvent like hexane. Optimize the pH during acidification to selectively precipitate PCA.
Presence of bile pigments.Utilize purification techniques like column chromatography with a suitable adsorbent (e.g., macroporous resin) or crystallization to separate PCA from pigments and other impurities.[4][8]
PCA Degradation Harsh hydrolysis conditions (high temperature, strong alkali).Consider using milder hydrolysis conditions or exploring enzymatic hydrolysis as an alternative.[14] Monitor the reaction closely and minimize exposure to extreme conditions.
Instability in certain solvents or pH.This compound is stable for at least 4 years when stored at -20°C.[1][20] During the extraction process, minimize the time PCA is in highly acidic or basic solutions. Use high-purity solvents to avoid reactions with impurities.
Difficulty in Quantifying PCA Poor chromatographic separation from other bile acids.Optimize the HPLC mobile phase composition and gradient to improve the resolution between PCA and other bile acids. A C18 column is commonly used for bile acid separation.[21]
Matrix effects in MS detection.Employ an effective sample clean-up procedure, such as solid-phase extraction, to remove interfering compounds from the bile matrix.[7] Use an internal standard for accurate quantification.[10]

Experimental Protocols

Note: The following protocols are generalized based on methods for other bile acids and should be optimized for this compound extraction.

Protocol 1: Chemical Hydrolysis and Solvent Extraction of PCA from Duck Bile
  • Saponification:

    • To 100 mL of duck bile, add 250 mL of 2.5 M Sodium Hydroxide (NaOH) solution.

    • Heat the mixture in a reflux apparatus at 120°C for 6 hours with constant stirring.[12]

  • Acidification and Precipitation:

    • Cool the saponified solution to room temperature.

    • Slowly add concentrated Hydrochloric Acid (HCl) with constant stirring until the pH of the solution reaches 2-3. A precipitate of free bile acids will form.

    • Allow the mixture to stand at 4°C for at least 4 hours to ensure complete precipitation.

  • Extraction:

    • Filter the precipitate and wash it with distilled water until the washings are neutral.

    • Dry the crude bile acid precipitate.

    • Extract the dried precipitate with hot ethanol (e.g., 95%) multiple times.

    • Combine the ethanol extracts and concentrate them under reduced pressure to obtain the crude PCA extract.

  • Purification (Crystallization):

    • Dissolve the crude extract in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then at 4°C to facilitate crystallization.

    • Collect the crystals by filtration, wash with cold water, and dry.

  • Analysis:

    • Dissolve a small amount of the purified crystals in a suitable solvent (e.g., methanol).

    • Analyze by HPLC-MS to determine the purity and confirm the identity of this compound.[9][11]

Protocol 2: Purification of Crude PCA Extract using Solid-Phase Extraction (SPE)
  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.

  • Sample Loading:

    • Dissolve the crude PCA extract in a minimal amount of the initial mobile phase (e.g., methanol/water mixture).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5-10 mL of a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge using a higher concentration of organic solvent (e.g., 80-100% methanol). Collect the eluate.

  • Analysis:

    • Evaporate the solvent from the eluate and reconstitute the sample in a suitable solvent for HPLC-MS analysis.

Data Presentation

Due to the lack of specific comparative studies on PCA extraction, the following table provides a generalized comparison of hydrolysis methods for bile acids to guide optimization.

Table 1: Qualitative Comparison of Hydrolysis Methods for Bile Acid Deconjugation

Parameter Chemical Hydrolysis (Alkaline) Enzymatic Hydrolysis
Principle Cleavage of amide bond by strong base.Catalytic cleavage of amide bond by bile salt hydrolase.[14]
Reaction Conditions High temperature (e.g., >100°C), high pH.[12]Mild temperature (e.g., 37°C), near-neutral pH.[14]
Efficiency Generally high for most conjugated bile acids.[14]Can be highly specific and efficient, but may vary with the enzyme and substrate.[14]
Potential for Degradation Higher risk of side reactions and degradation of sensitive compounds.Lower risk of degradation, preserves molecular integrity.[15]
Cost Relatively low cost of reagents.Enzymes can be expensive.
Throughput Can be easily scaled up for large quantities.May be more suitable for smaller scale or analytical purposes.

Visualizations

ExtractionWorkflow cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_precipitation Precipitation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_final Final Product bile Duck Bile saponification Alkaline Saponification (e.g., NaOH, heat) bile->saponification Deconjugation acidification Acidification (e.g., HCl to pH 2-3) saponification->acidification Forms free bile acids solvent_extraction Solvent Extraction (e.g., Ethanol) acidification->solvent_extraction Precipitate collection purification Purification (Crystallization, Chromatography, or SPE) solvent_extraction->purification Crude Extract analysis Quantification & Analysis (HPLC-MS) purification->analysis Purified PCA pca Pure this compound analysis->pca

Caption: General workflow for the extraction and purification of this compound from duck bile.

TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low PCA Yield cause1 Incomplete Hydrolysis low_yield->cause1 cause2 Extraction Losses low_yield->cause2 cause3 Degradation low_yield->cause3 sol1 Optimize Hydrolysis: - Increase time/temp - Increase [NaOH] cause1->sol1 sol2 Optimize Extraction: - Adjust pH - Use better solvent - Multiple extractions cause2->sol2 sol3 Milder Conditions: - Lower temp - Enzymatic hydrolysis cause3->sol3

Caption: Troubleshooting logic for addressing low yield in this compound extraction.

References

Addressing poor peak shape in Phocaecholic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Phocaecholic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound in reversed-phase HPLC?

Poor peak shape in the chromatography of this compound, like other bile acids, can stem from several factors related to the analyte, mobile phase, stationary phase, and HPLC system. The acidic nature of this compound (pKa ≈ 3.8) makes it particularly susceptible to peak shape issues.[1]

Troubleshooting Guide:

  • Peak Tailing: This is often caused by secondary interactions between the acidic this compound and active sites on the column, such as residual silanols. It can also result from improper mobile phase pH or concentration, or column overload.

  • Peak Fronting: This is less common for acidic compounds but can occur due to high sample concentration (mass overload), sample solvent incompatibility with the mobile phase, or column degradation.[2]

A systematic approach to troubleshooting is recommended. The following sections provide detailed guidance on optimizing your method to achieve symmetrical peaks.

Q2: My this compound peak is tailing. How can I improve its symmetry?

Peak tailing is a common issue for acidic analytes like this compound. Here’s a step-by-step guide to address this problem:

1. Optimize Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds. Since the pKa of this compound is approximately 3.8, the mobile phase pH should be adjusted to ensure a consistent ionization state of the molecule.[1]

  • Recommendation: Operate the mobile phase at a pH at least 1.5 to 2 units below the pKa of this compound. A pH of 2.5 - 3.0 is often a good starting point. This suppresses the ionization of the carboxylic acid group, reducing its interaction with the stationary phase and minimizing peak tailing.[3]

2. Select an Appropriate Buffer: Using a buffer is essential to maintain a stable pH throughout the analysis.

  • Recommendation: Use a buffer with a pKa close to the desired mobile phase pH. For a mobile phase pH of 2.5-3.0, formic acid (pKa ~3.75) or a phosphate (B84403) buffer (pKa1 ~2.15) are suitable choices.[4] The buffer concentration should be sufficient to control the pH, typically in the range of 10-25 mM.[5]

3. Choose the Right Column: The choice of HPLC column plays a significant role in achieving good peak shape.

  • Recommendation: Employ a modern, high-purity silica-based C18 column that is well-endcapped. End-capping minimizes the number of free silanol (B1196071) groups on the silica (B1680970) surface, which are a primary cause of peak tailing for acidic compounds.

4. Consider Mobile Phase Additives: Mobile phase additives can further improve peak shape.

  • Recommendation: The use of acidic modifiers like formic acid or acetic acid in the mobile phase can help to protonate residual silanols on the column packing, reducing their interaction with the analyte.[6]

Logical Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH at least 1.5 units below pKa (3.8)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 using an appropriate buffer (e.g., Formic Acid) check_ph->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column replace_column Consider a new, high-purity, end-capped C18 column. check_column->replace_column No check_overload Is the peak shape concentration-dependent? check_column->check_overload Yes replace_column->check_overload dilute_sample Reduce sample concentration or injection volume. check_overload->dilute_sample Yes good_peak Symmetrical Peak Achieved check_overload->good_peak No dilute_sample->good_peak

Caption: A flowchart for troubleshooting peak tailing of this compound.

Q3: My this compound peak is fronting. What could be the cause and how do I fix it?

Peak fronting is generally caused by column overload or issues with the sample solvent.

1. Address Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted peak shape.

  • Recommendation: Reduce the injection volume or dilute the sample. If the peak shape improves, mass overload was the likely cause.

2. Ensure Sample Solvent Compatibility: The solvent in which the sample is dissolved should be compatible with the mobile phase.

  • Recommendation: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume. A large injection of a strong solvent can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.

3. Check for Column Degradation: A collapsed column bed or a void at the column inlet can also cause peak fronting.

  • Recommendation: If the problem persists and affects all peaks in the chromatogram, it may indicate a problem with the column.[2] Try replacing the column with a new one.

Quantitative Data Summary

The following table summarizes the expected impact of key chromatographic parameters on the peak shape of this compound, based on general principles for bile acid chromatography. The tailing factor (Tf) is used as a metric for peak symmetry, with an ideal value of 1.0.

ParameterCondition 1Tf (Condition 1)Condition 2Tf (Condition 2)Rationale
Mobile Phase pH pH 4.5 (Above pKa)> 1.5pH 2.8 (Below pKa)1.0 - 1.2Suppresses ionization and secondary interactions.[3]
Buffer Concentration 5 mM> 1.320 mM1.0 - 1.2Maintains a stable pH and can mask some silanol interactions.[5]
Column Chemistry Standard C18> 1.4End-capped C181.0 - 1.2Reduces the number of active silanol sites.
Sample Load High Concentration> 1.8 (or fronting)Low Concentration1.0 - 1.2Avoids saturation of the stationary phase.

Experimental Protocols

1. Sample Preparation from Bile:

This protocol provides a general method for the extraction of this compound from bile samples.

  • Thaw the bile sample on ice.

  • To 100 µL of bile, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

2. Representative HPLC-UV Method for this compound Analysis:

This method is a starting point for the analysis of this compound and should be optimized for your specific instrument and application.

  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B

    • 15-17 min: 70-95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

Experimental Workflow Diagram:

G start Start: Bile Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 evaporation Evaporation to Dryness centrifugation1->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 hplc_analysis HPLC-UV Analysis centrifugation2->hplc_analysis data_analysis Data Analysis and Peak Shape Evaluation hplc_analysis->data_analysis

Caption: A workflow for the sample preparation and analysis of this compound.

References

Minimizing degradation of Phocaecholic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Phocaecholic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound (PCA) is a trihydroxy bile acid. Its chemical formula is C24H40O5, and it has a molecular weight of 408.6 g/mol .[1] It is a solid at room temperature and is soluble in ethanol (B145695) and DMSO.[1] The pKa of this compound is approximately 3.8, making it a stronger acid than many other common bile acids.[2]

Q2: How stable is this compound?

A2: As a solid, this compound is stable for at least four years when stored at -20°C.[1] In solution, its stability is dependent on the solvent, storage temperature, and pH. For instance, aqueous solutions of bile acids are generally not recommended for storage for more than one day.

Q3: What are the primary concerns for this compound degradation during sample preparation?

A3: The primary degradation pathways for bile acids like this compound during sample preparation include:

  • Oxidation: The hydroxyl groups on the steroid nucleus are susceptible to oxidation, which can be accelerated by exposure to air, high temperatures, and certain metal ions.

  • Epimerization: The stereochemistry of the hydroxyl groups can change, particularly under harsh pH or temperature conditions, leading to the formation of isomers that may be difficult to separate and quantify accurately.

  • Deconjugation: If working with conjugated forms of this compound (e.g., glycine (B1666218) or taurine (B1682933) conjugates), enzymatic or chemical hydrolysis can cleave the amide bond, liberating the free bile acid.

  • Decarboxylation: At high temperatures, the carboxylic acid group can be lost.[3]

Q4: Which analytical technique is most suitable for this compound quantification?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and specific quantification of this compound and other bile acids in biological samples.[4][5][6][7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Extraction Optimize the extraction solvent and method (e.g., protein precipitation, SPE, LLE) for your specific sample matrix. Ensure sufficient vortexing and/or sonication.This compound may be strongly bound to proteins or lipids in the sample matrix.
Degradation during Extraction Perform extraction steps on ice and use pre-chilled solvents. Minimize exposure to light and air.Reduces the rate of enzymatic and chemical degradation.
Loss during SPE Ensure the SPE cartridge is properly conditioned. Optimize the wash and elution solvents to prevent premature elution or incomplete recovery of this compound.Improper SPE conditions can lead to significant analyte loss.
Degradation during Evaporation Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. Do not let the sample dry completely for an extended period.High temperatures can cause decarboxylation and oxidation.
Adsorption to Surfaces Use low-adsorption microcentrifuge tubes and pipette tips.This compound can adsorb to plastic and glass surfaces, leading to losses.
Issue 2: Poor Peak Shape or Shifting Retention Times in LC-MS/MS
Potential Cause Troubleshooting Step Rationale
Matrix Effects Incorporate a more rigorous cleanup step (e.g., SPE after protein precipitation). Use an isotopically labeled internal standard for this compound.Co-eluting matrix components can suppress or enhance the ionization of this compound, affecting peak shape and intensity.
Column Degradation Use a guard column and ensure proper mobile phase pH. Replace the analytical column if performance does not improve.The stationary phase of the column can be degraded by harsh mobile phases or sample matrices.
Inappropriate Mobile Phase Optimize the mobile phase composition (solvents, additives, pH) to ensure good peak shape and retention for this compound.The choice of mobile phase is critical for achieving good chromatographic separation.
Sample Overload Dilute the sample or inject a smaller volume.Injecting too much sample can lead to broad or split peaks.
Issue 3: Presence of Unexpected Peaks
Potential Cause Troubleshooting Step Rationale
Degradation Products Review sample handling and storage procedures to minimize degradation. Analyze a fresh standard of this compound to confirm its retention time.Oxidation or epimerization can lead to the formation of new compounds with different retention times.
Isomers Use a high-resolution analytical column and optimize the chromatographic method to separate potential isomers.This compound has several stereoisomers, and other bile acids in the sample may be isomeric.
Contamination Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment.Contaminants from solvents, reagents, or equipment can introduce extraneous peaks.

Experimental Protocols

Protocol 1: Extraction of this compound from Serum/Plasma using Protein Precipitation
  • Sample Preparation: Thaw frozen serum or plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum/plasma.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound) at a known concentration.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (or methanol).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex for 10 seconds and centrifuge to pellet any remaining particulates.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Tissue Homogenates using Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: Perform protein precipitation as described in Protocol 1 (Steps 2-7).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

This compound Degradation Pathways

degradation_pathways cluster_conjugation Conjugated PCA PCA This compound Oxidized_PCA Oxidized PCA (Keto-derivatives) PCA->Oxidized_PCA Oxidizing agents, High temperature, Air exposure Epimerized_PCA Epimerized PCA (Iso-PCA) PCA->Epimerized_PCA Extreme pH, High temperature Decarboxylated_PCA Decarboxylated PCA PCA->Decarboxylated_PCA High temperature Deconjugated_PCA Deconjugated PCA (if starting with conjugate) Conjugated_PCA Glycine/Taurine Conjugated PCA Conjugated_PCA->Deconjugated_PCA Enzymatic or Chemical Hydrolysis

Caption: Potential degradation pathways of this compound during sample preparation.

General Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Tissue) Extraction Extraction (Protein Precipitation, LLE, or SPE) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting Logic for Low this compound Recovery

troubleshooting_logic Start Low Recovery of This compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_SPE Evaluate SPE Procedure Start->Check_SPE Check_Evaporation Assess Evaporation Conditions Start->Check_Evaporation Check_Storage Examine Sample and Standard Storage Start->Check_Storage Optimize_Solvent Optimize Extraction Solvent/Volume Check_Extraction->Optimize_Solvent Optimize_SPE Optimize SPE Conditioning/Wash/Elution Check_SPE->Optimize_SPE Reduce_Temp Reduce Evaporation Temperature Check_Evaporation->Reduce_Temp Fresh_Standards Prepare Fresh Standards/ Use Stabilizers Check_Storage->Fresh_Standards Resolved Issue Resolved Optimize_Solvent->Resolved Optimize_SPE->Resolved Reduce_Temp->Resolved Fresh_Standards->Resolved

Caption: A logical troubleshooting guide for addressing low recovery of this compound.

References

How to resolve co-eluting peaks with Phocaecholic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Phocaecholic acid, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which samples is it commonly found?

This compound (PCA), also known as β-phocaecholic acid, is a trihydroxy bile acid.[1][2] Its formal chemical name is (23R)-3α,7α,23-Trihydroxy-5β-cholan-24-oic acid.[2][3] It is primarily found in the bile of ducks and marine mammals.[1][2][4] Therefore, it is a key analyte in studies related to avian and marine mammal metabolism, as well as in environmental monitoring of fecal contamination from these animals.

Q2: What is peak co-elution in chromatography?

Peak co-elution is a common issue in chromatography where two or more different compounds elute from the column at the same or very similar times, resulting in overlapping or completely merged chromatographic peaks.[5] This phenomenon complicates the accurate identification and quantification of the individual compounds.[5]

Q3: How can I detect if this compound is co-eluting with another compound?

Detecting co-elution can be achieved through several methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing, which can indicate the presence of more than one compound.[5]

  • Diode Array Detector (DAD) Analysis: If using a DAD, you can perform peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it suggests the presence of a co-eluting impurity.[5][6]

  • Mass Spectrometry (MS) Analysis: When using an MS detector, you can examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak is a strong indicator of co-elution.[5][6]

Q4: Which compounds are likely to co-elute with this compound?

Given its structure, this compound is likely to co-elute with other bile acids that have similar physicochemical properties, particularly isomers and taurine-conjugated bile acids. In duck bile, this compound is found in high concentrations alongside chenodeoxycholyltaurine, making it a potential co-eluting compound.[4][7] Isomers of this compound, such as its 23S epimer, are also highly likely to co-elute.[3] Additionally, other di- and tri-hydroxylated bile acids present in the sample matrix could potentially overlap.

Troubleshooting Guide: Resolving Co-eluting Peaks with this compound

This guide provides a systematic approach to resolving co-eluting peaks in the analysis of this compound. The strategies are based on the fundamental principles of chromatographic separation.

Step 1: Initial Assessment and System Check

Before modifying the chromatographic method, it's crucial to ensure the HPLC/UPLC system is functioning optimally.

  • Check for System Leaks: Leaks can cause fluctuations in flow rate and pressure, leading to poor peak shape and resolution.

  • Ensure Column Health: A contaminated or old column can lead to peak broadening and tailing, which can mask co-eluting peaks. Flush the column with a strong solvent or replace it if necessary.

  • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector to reduce peak broadening.[8]

  • Sample Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase to prevent peak distortion.[8]

Step 2: Method Optimization

If the system is working correctly, the next step is to optimize the chromatographic method. It is recommended to change only one parameter at a time to systematically evaluate its effect on the separation.

Changing the mobile phase composition can alter the selectivity of the separation.

  • Change the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice versa. The different solvent properties can change the elution order and improve resolution.

  • Adjust the Mobile Phase pH: Bile acids are acidic, and their retention can be influenced by the pH of the mobile phase.[9][10] Using a buffered mobile phase with a pH around the pKa of the bile acids can improve peak shape and resolution. For bile acids, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used.

  • Modify the Additives: The concentration and type of additive (e.g., ammonium (B1175870) formate, ammonium acetate) can impact the ionization and retention of bile acids, especially in LC-MS applications.[11]

For complex samples containing multiple bile acids, a gradient elution is typically necessary.

  • Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of the strong organic solvent) can increase the separation time between closely eluting peaks.

  • Incorporate an Isocratic Hold: If two peaks are nearly resolved, adding a short isocratic hold in the gradient at a solvent composition just before the elution of the pair can sometimes be sufficient to achieve baseline separation.

If modifying the mobile phase does not provide adequate resolution, changing the column chemistry is a powerful alternative.

  • Consider Different C18 Chemistries: Not all C18 columns are the same. A high-strength silica (B1680970) (HSS) T3 column or an ethylene-bridged hybrid (BEH) C18 column may offer different selectivity for bile acids.[11]

  • Explore Alternative Chemistries: For challenging separations of isomers, consider columns with different stationary phases such as C8, phenyl-hexyl, or pentafluorophenyl (PFP).

Temperature can significantly affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times and selectivity.

  • Increase or Decrease the Temperature: Systematically vary the column temperature (e.g., in 5 °C increments) to see if it improves the resolution. For some bile acid separations, increasing the temperature can improve peak shape and resolution.

Step 3: Advanced Detection Techniques

If chromatographic separation is still not fully achieved, advanced detection methods can be employed.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between co-eluting compounds with different elemental compositions, even if they have the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS): By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify this compound based on its specific precursor-product ion transitions, even in the presence of co-eluting compounds with different fragmentation patterns.[12] For some unconjugated bile acids that show limited fragmentation, a pseudo-MRM transition (monitoring the precursor ion as the product ion) may be necessary.[11]

Data Presentation

The following tables provide examples of chromatographic conditions and the resulting retention times for various bile acids, which can be used as a starting point for method development.

Table 1: Example HPLC-MS/MS Conditions for Bile Acid Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate
Mobile Phase B Acetonitrile
Gradient 25% B to 75% B over 26 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Negative Ion Mode ESI-MS/MS

Source: Adapted from a method for the analysis of 58 bile acids.[13]

Table 2: Example UPLC-MS/MS Conditions for Bile Acid Analysis

ParameterCondition
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 40% B over 16 minutes, then to 95% B
Flow Rate 0.5 mL/min
Column Temperature 65 °C
Injection Volume 4 µL
Detection Negative Ion Mode ESI-MS/MS (MRM)

Source: Adapted from a validated method for targeted profiling of bile acids.[14]

Experimental Protocols

Protocol 1: Bile Acid Extraction from Fecal Samples

This protocol is suitable for preparing fecal samples for LC-MS analysis.

  • Sample Preparation: Weigh approximately 15 mg of lyophilized feces into a 2 mL microcentrifuge tube.

  • Alkaline Hydrolysis: Add 1 mL of 0.1 M NaOH, vortex for 30 seconds, and incubate at 60 °C for 1 hour. This step helps to release protein-bound bile acids.[13]

  • Homogenization and Centrifugation: Add 2 mL of water, homogenize for 30 seconds, and centrifuge at 1350 x g for 10 minutes at 4 °C.[13]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (30 mg) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge sequentially with 20 mL of water, 10 mL of hexane, and another 20 mL of water to remove interfering compounds.

    • Elute the bile acids with 5 mL of methanol.[13]

  • Final Preparation: Dry the eluate under a stream of nitrogen at room temperature. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.[13]

Protocol 2: Bile Acid Extraction from Bile Samples

This protocol is designed for the extraction of bile acids from bile samples.

  • Sample Dilution: Thaw the bile sample and dilute it 1:100 with 50% methanol in water.

  • Internal Standard Spiking: Add an appropriate internal standard solution (e.g., deuterated bile acids) to the diluted sample.

  • Protein Precipitation: Add ice-cold acetonitrile (typically 3 volumes of acetonitrile to 1 volume of diluted sample) to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4 °C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for analysis.

Visualizations

Troubleshooting_Workflow cluster_method_opt Method Optimization Strategies start Co-elution Suspected system_check Step 1: System Check - Check for leaks - Column health - Extra-column volume - Sample solvent start->system_check method_opt Step 2: Method Optimization system_check->method_opt System OK resolved Peaks Resolved method_opt->resolved Resolution Achieved not_resolved Peaks Still Co-eluting method_opt->not_resolved Resolution Not Achieved mobile_phase Modify Mobile Phase - Change organic modifier - Adjust pH - Modify additives advanced_det Step 3: Advanced Detection advanced_det->resolved Quantification Possible not_resolved->advanced_det gradient Adjust Gradient - Decrease slope - Add isocratic hold column Change Column - Different C18 - Phenyl-hexyl, PFP temperature Optimize Temperature

Caption: A logical workflow for troubleshooting co-eluting peaks.

Bile_Acid_Metabolism cluster_liver Liver (Hepatocytes) cluster_intestine Intestine (Gut Microbiota) cholesterol Cholesterol cyp7a1 CYP7A1 (Rate-limiting step) cholesterol->cyp7a1 Classic Pathway primary_ba Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) cyp7a1->primary_ba conjugation Conjugation (with Taurine or Glycine) primary_ba->conjugation dehydroxylation 7α-dehydroxylation primary_ba->dehydroxylation conjugated_ba Conjugated Primary Bile Acids conjugation->conjugated_ba deconjugation Deconjugation conjugated_ba->deconjugation deconjugation->primary_ba secondary_ba Secondary Bile Acids (e.g., Deoxycholic Acid, Lithocholic Acid) dehydroxylation->secondary_ba enterohepatic_circulation Enterohepatic Circulation (~95% reabsorbed) secondary_ba->enterohepatic_circulation fecal_excretion Fecal Excretion (~5%) secondary_ba->fecal_excretion enterohepatic_circulation->cholesterol Return to Liver

Caption: Simplified overview of primary and secondary bile acid metabolism.

References

Improving ionization efficiency of Phocaecholic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Phocaecholic acid (PCA) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis in ESI-MS?

A1: For bile acids like this compound, the negative ion mode (ESI-) is generally preferred. This is because the carboxylic acid group on the side chain is readily deprotonated, forming a stable [M-H]⁻ ion, which typically provides a strong and reliable signal for quantification.[1] While positive ion mode (ESI+) can be used, it often results in the formation of various adducts (e.g., [M+Na]⁺, [M+NH₄]⁺), which can complicate data interpretation and may offer lower sensitivity compared to the deprotonated molecule in negative mode.

Q2: How does the mobile phase composition affect the ionization of this compound?

A2: The mobile phase composition is a critical factor in achieving optimal ionization for PCA. Both the organic solvent and the additives play a significant role.

  • Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. Acetonitrile is often favored as it can lead to more efficient solvent evaporation and potentially better ionization efficiency for some compounds.

  • Additives: Mobile phase additives are crucial for controlling the pH and promoting the desired ionization state.

    • For Negative Ion Mode (ESI-): Weakly acidic or neutral additives are used to facilitate the deprotonation of the carboxylic acid. Common choices include:

      • Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265): These salts help to maintain a stable pH and can improve peak shape.[2]

      • Acetic acid or formic acid: Low concentrations (e.g., 0.05% - 0.1%) can aid in achieving good chromatographic separation, although higher acidity can suppress ionization in negative mode.[1][3] A compromise between chromatographic performance and ionization efficiency is often necessary.

    • For Positive Ion Mode (ESI+): Acidic additives are used to promote protonation. Formic acid (0.1%) is a common choice.

Q3: I am observing low signal intensity for this compound. What are the common causes and how can I troubleshoot this?

A3: Low signal intensity for PCA can stem from several factors. Here is a step-by-step troubleshooting approach:

  • Verify Ionization Mode: Ensure you are operating in negative ion mode (ESI-) and monitoring for the [M-H]⁻ ion.

  • Optimize Mobile Phase:

    • If using a highly acidic mobile phase in negative mode, consider reducing the acid concentration or switching to a buffered mobile phase like ammonium acetate.

    • Ensure you are using high-purity, LC-MS grade solvents and additives to minimize background noise and ion suppression.[4]

  • Check ESI Source Parameters:

    • Capillary Voltage: Ensure the voltage is optimized for negative ion mode (typically -2.5 to -4.5 kV).

    • Desolvation Temperature and Gas Flow: These parameters are crucial for efficient droplet desolvation. Insufficient temperature or gas flow can lead to poor ionization. Optimize these parameters for your specific instrument and flow rate.

    • Nebulizer Gas Pressure: This affects the initial droplet size. Optimization is key for stable spray and efficient ionization.

  • Investigate Matrix Effects: If analyzing complex samples (e.g., plasma, tissue extracts), co-eluting compounds can suppress the ionization of PCA.

    • Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances.

    • Adjust your chromatographic method to better separate PCA from interfering matrix components.

  • Consider Adduct Formation: In some cases, PCA might be forming adducts even in negative mode (e.g., with formic acid as [M+HCOO]⁻). Check your spectra for other potential ionic species.

Q4: What are common adducts of this compound in ESI-MS?

A4: In ESI-MS, this compound can form several adducts depending on the ionization mode and the composition of the mobile phase and sample matrix.

  • Negative Ion Mode (ESI-):

    • [M-H]⁻: The deprotonated molecule, which is the most desired ion for quantification.

    • [M+CH₃COO]⁻ or [M+HCOO]⁻: Adducts with acetate or formate from the mobile phase.

    • [M+Cl]⁻: Chloride adducts can be observed if there are sources of chlorine in the system.

  • Positive Ion Mode (ESI+):

    • [M+H]⁺: The protonated molecule.

    • [M+Na]⁺: Sodium adducts are very common due to the ubiquitous presence of sodium salts.

    • [M+K]⁺: Potassium adducts are also frequently observed.

    • [M+NH₄]⁺: Ammonium adducts are common when using ammonium-based buffers.

Q5: How can I differentiate this compound from its isomers using LC-MS?

A5: Differentiating isomers like PCA from other dihydroxy bile acids is a significant challenge as they have the same mass-to-charge ratio (m/z).

  • Chromatographic Separation: The primary strategy is to achieve baseline separation of the isomers using a suitable liquid chromatography method. This often requires careful optimization of the column chemistry (e.g., C18, Phenyl-Hexyl), mobile phase composition, and gradient profile.

  • Tandem Mass Spectrometry (MS/MS): While collision-induced dissociation (CID) fragmentation patterns of bile acid isomers can be very similar, subtle differences in the relative intensities of fragment ions may be observed. Developing a multiple reaction monitoring (MRM) method with carefully selected and optimized transitions can aid in differentiation and specific quantification. More advanced fragmentation techniques like electron-activated dissociation (EAD) may provide more distinct fragmentation patterns for isomers.[5]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Recommended Action
Incorrect Ionization Mode Verify that the mass spectrometer is set to Negative Ion Mode (ESI-) .
Suboptimal Mobile Phase pH For ESI-, ensure the mobile phase pH is not too acidic. If using formic or acetic acid, try reducing the concentration to 0.05% or less. Consider using a buffered mobile phase such as 5-10 mM ammonium acetate.
Inefficient Desolvation Increase the desolvation gas flow and/or temperature. Typical starting points are 8-12 L/min and 350-500 °C, but these need to be optimized for your specific instrument and LC flow rate.
Low Capillary Voltage Optimize the capillary voltage. For negative mode, a typical range is -2.5 kV to -4.5 kV. Start around -3.5 kV and adjust for maximum stable signal.
Ion Suppression from Matrix Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering components like phospholipids (B1166683) from biological samples.[6]
Analyte Degradation Prepare fresh standards and samples. Bile acids can be susceptible to degradation under certain conditions.
Instrument Contamination Clean the ESI source components (capillary, cone/orifice) as salt buildup can significantly reduce sensitivity.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Action
Secondary Interactions with Column Add a small amount of a weak acid or buffer to the mobile phase (e.g., 0.1% formic acid or 10 mM ammonium acetate) to improve peak shape.
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
Column Degradation Replace the analytical column with a new one of the same type.
Issue 3: Inconsistent Signal Intensity / Poor Reproducibility
Potential Cause Recommended Action
Unstable ESI Spray Check the nebulizer gas pressure and the position of the ESI probe. Ensure a fine, consistent mist is being generated.
Fluctuations in Mobile Phase Composition Prepare fresh mobile phases daily. Ensure thorough mixing of mobile phase components.
Matrix Effects Varying Between Samples Use a stable isotope-labeled internal standard for this compound to correct for variations in ionization efficiency and matrix effects.
Carryover from Previous Injections Implement a robust needle and injection port wash procedure in your autosampler method, using a strong solvent.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Human Plasma

This protocol is a general guideline for protein precipitation, a common method for extracting bile acids from plasma.

  • Aliquoting the Sample:

    • In a microcentrifuge tube, add 50 µL of human plasma.

  • Addition of Internal Standard:

    • Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of a bile acid) to the plasma.

  • Protein Precipitation:

    • Add 150 µL of ice-cold acetonitrile (or methanol) to the plasma sample.[7]

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube or a well in a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Final Centrifugation:

    • Centrifuge the reconstituted sample one last time to remove any remaining particulates.

  • Analysis:

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing an LC-MS/MS method for PCA. Optimization will be required for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size) is a good starting point.[7]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with the same additive as Mobile Phase A.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 30-40%), ramp up to a high percentage (e.g., 95-100%) to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: -3.5 kV.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 10 L/min.

    • Cone Gas Flow: 50 L/hr.

    • Nebulizer Pressure: 45 psi.

    • MS/MS Transitions (MRM):

      • Precursor Ion (Q1): m/z 407.3 (for [M-H]⁻ of PCA).

      • Product Ions (Q3): The exact product ions should be determined by infusing a PCA standard and performing a product ion scan. Based on the fragmentation of similar bile acids, characteristic losses of water (H₂O) and parts of the side chain are expected.

Quantitative Data Summary

The following tables summarize the expected impact of various parameters on the ionization efficiency of this compound, based on published data for similar bile acids. The "Relative Signal Intensity" is a qualitative representation where '+++' indicates high efficiency and '+' indicates lower efficiency.

Table 1: Effect of Mobile Phase Additives in Negative Ion Mode (ESI-)

Mobile Phase Additive (Aqueous Phase)Expected Relative Signal IntensityRationale
10 mM Ammonium Acetate+++Buffers the mobile phase at a suitable pH for deprotonation, leading to stable and efficient ionization.[2]
10 mM Ammonium Formate++Similar to ammonium acetate, provides good buffering capacity.
0.1% Acetic Acid++A weaker acid than formic acid, providing a good balance between chromatography and ionization.[2]
0.1% Formic Acid+Can improve peak shape but may slightly suppress ionization in negative mode due to its higher acidity.[1]

Table 2: Optimization of ESI Source Parameters (Negative Ion Mode)

ParameterTypical RangeEffect on Ionization Efficiency
Capillary Voltage -2.5 to -4.5 kVToo low results in incomplete ionization; too high can cause instability or in-source fragmentation.
Desolvation Temperature 350 - 500 °CHigher temperatures promote efficient desolvation, but excessive heat can cause thermal degradation of the analyte.
Desolvation Gas Flow 8 - 12 L/minHigher flow rates aid in desolvation and prevent solvent cluster formation, improving signal-to-noise.
Cone/Nozzle Voltage 20 - 60 VOptimizing this voltage is crucial for ion transmission into the mass analyzer. Too high a voltage can induce in-source fragmentation.

Visualizations

ESI_Process_for_PCA cluster_LC LC System cluster_ESI_Source ESI Source cluster_MS Mass Spectrometer PCA_in_MP This compound in Mobile Phase Nebulizer Nebulizer (Droplet Formation) PCA_in_MP->Nebulizer High Voltage Droplets Charged Droplets [M-H]⁻ + Solvent Nebulizer->Droplets Desolvation Solvent Evaporation (Drying Gas & Heat) Droplets->Desolvation Gas_Phase_Ion Gas Phase Ion [M-H]⁻ Desolvation->Gas_Phase_Ion MS_Inlet MS Inlet (Sampling Cone) Gas_Phase_Ion->MS_Inlet Mass_Analyzer Mass Analyzer (Quadrupole/TOF) MS_Inlet->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Caption: Workflow of this compound ionization in ESI-MS.

Troubleshooting_Low_Signal Start Low Signal for PCA Check_Mode In Negative Ion Mode? Start->Check_Mode Switch_Mode Switch to ESI- Check_Mode->Switch_Mode No Check_Mobile_Phase Mobile Phase Optimized? Check_Mode->Check_Mobile_Phase Yes Adjust_MP Reduce Acidity or Use Buffered Mobile Phase Check_Mobile_Phase->Adjust_MP No Check_Source_Params Source Parameters Optimized? Check_Mobile_Phase->Check_Source_Params Yes Adjust_MP->Check_Source_Params Optimize_Source Optimize Capillary Voltage, Gas Flow, & Temperature Check_Source_Params->Optimize_Source No Consider_Matrix_Effects Consider Matrix Effects (Clean up sample) Check_Source_Params->Consider_Matrix_Effects Yes Optimize_Source->Consider_Matrix_Effects

Caption: Troubleshooting logic for low PCA signal intensity.

References

Technical Support Center: Quantifying Phocaecholic Acid in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of Phocaecholic acid (PCA) in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound (PCA) in biological matrices?

Quantifying this compound (PCA), a trihydroxy bile acid, in complex biological samples such as plasma, serum, urine, and feces presents several analytical challenges. These challenges are shared with the broader analysis of bile acids and include:

  • Matrix Effects: Biological samples contain numerous endogenous compounds like phospholipids (B1166683) and proteins that can interfere with the ionization of PCA in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]

  • Isomeric Separation: PCA has stereoisomers, such as its 23S epimer, which may have different biological activities. Chromatographic separation of these isomers is crucial for accurate quantification and biological interpretation but can be difficult to achieve.[1]

  • Analyte Stability: PCA, like other bile acids, can be susceptible to degradation during sample collection, storage, and preparation. Factors such as temperature, pH, and repeated freeze-thaw cycles can impact its stability.

  • Low Endogenous Concentrations: In some biological fluids, PCA may be present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.[1]

  • Lack of Specific Internal Standards: The availability of a specific, stable isotope-labeled internal standard for PCA is crucial for accurate quantification to correct for matrix effects and variations during sample preparation.[1][4]

Q2: Which analytical technique is most suitable for PCA quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of bile acids, including PCA, in biological samples.[5][6] This technique offers high sensitivity and selectivity, which are essential for distinguishing PCA from other bile acids and matrix components.[1] High-resolution mass spectrometry (HRMS) can also be employed to aid in the identification of PCA and its metabolites.[1]

Q3: How should I prepare my biological samples for PCA analysis?

The choice of sample preparation method depends on the biological matrix and the required level of sample cleanup. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for plasma and serum samples. It involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate proteins.[7]

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and can be used for various matrices, including plasma, urine, and bile. C18 cartridges are commonly used for the extraction of bile acids, with reported recovery rates for bile acids in general ranging from 89.1% to 100.2%.[7]

  • Liquid-Liquid Extraction (LLE): LLE is often used for more complex matrices like liver tissue and feces to separate lipids and other interfering compounds.[7]

A general workflow for sample preparation is illustrated below.

Sample Preparation Workflow Figure 1. General Sample Preparation Workflow for PCA Analysis cluster_0 Sample Collection & Storage cluster_1 Extraction cluster_2 Post-Extraction Processing Sample Biological Sample (Plasma, Serum, Urine, etc.) Storage Store at -80°C Sample->Storage AddIS Add Internal Standard (e.g., Deuterated PCA) Storage->AddIS ExtractionMethod Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) AddIS->ExtractionMethod Evaporation Evaporate to Dryness ExtractionMethod->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Inject into LC-MS/MS

Figure 1. General Sample Preparation Workflow for PCA Analysis

Q4: How can I ensure the stability of PCA in my samples?

To maintain the integrity of PCA in biological samples, follow these guidelines:

  • Storage Temperature: For long-term storage, it is recommended to keep samples at -80°C.[8][9] While storage at -20°C may be suitable for shorter periods, -80°C is preferable to minimize degradation over extended timeframes.[9]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycles can lead to the degradation of bile acids. It is advisable to aliquot samples into single-use tubes before freezing.[9]

  • pH: The stability of some bile acids can be pH-dependent. While specific data for PCA is limited, it is generally good practice to handle samples in a consistent and controlled pH environment.

  • Light Exposure: Protect samples from direct light, as some bile acids can be light-sensitive.

Troubleshooting Guides

Issue 1: Low or No PCA Signal in LC-MS/MS Analysis

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Extraction Recovery 1. Optimize Sample Preparation: If using PPT, ensure the solvent-to-sample ratio is adequate (typically 3:1 or 4:1) and that the precipitation is performed at a low temperature. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for PCA. Consider evaluating different SPE sorbents.[7] 2. Check pH: The extraction efficiency of bile acids can be pH-dependent. Ensure the pH of your sample and extraction solvents are optimized.
Analyte Degradation 1. Assess Sample Handling: Review your sample collection, storage, and handling procedures. Were the samples consistently kept at -80°C? Were they subjected to multiple freeze-thaw cycles?[9] 2. Perform Stability Tests: Spike a blank matrix with a known concentration of PCA and analyze it after subjecting it to your entire workflow to assess for degradation.
Suboptimal MS Parameters 1. Optimize Ionization: Infuse a PCA standard to optimize mass spectrometer parameters such as spray voltage, gas flows, and temperature.[10] 2. Select Appropriate MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for PCA and its internal standard.
Chromatographic Issues 1. Check for Peak Broadening or Splitting: This could indicate issues with the column or mobile phase. Ensure the column is not clogged and that the mobile phase is correctly prepared. 2. Verify Retention Time: Inject a pure PCA standard to confirm its retention time. A shift in retention time in your sample could indicate matrix effects or a problem with your LC method.
Issue 2: High Variability in PCA Quantification

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for PCA is the best way to compensate for variable matrix effects between samples.[4] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove more of the interfering matrix components.[7] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Poor Isomeric Separation 1. Optimize Chromatography: If PCA and its isomers are not well-separated, this can lead to inaccurate quantification. Experiment with different columns (e.g., C18) and mobile phase gradients to improve resolution.[1][5]
Sample Inhomogeneity 1. Ensure Proper Mixing: For matrices like feces or tissue homogenates, ensure the sample is thoroughly homogenized before taking an aliquot for extraction.[7]
Instrument Instability 1. Monitor System Suitability: Regularly inject a standard solution to monitor the performance of the LC-MS/MS system and ensure consistent response.

Quantitative Data

While specific quantitative validation data for this compound is not extensively published, the following tables provide typical performance characteristics for LC-MS/MS-based bile acid assays, which can be used as a benchmark for method development and validation for PCA.

Table 1: Typical Recovery Rates for Bile Acids Using Different Sample Preparation Methods

Sample Preparation MethodBiological MatrixTypical Recovery Range (%)
Solid-Phase Extraction (C18)Bile, Serum/Plasma89.1 - 100.2[7]
Protein PrecipitationSerum/Plasma92 - 110[11]
Liquid-Liquid ExtractionFeces85 - 102[10]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Bile Acids in Biological Fluids

Analyte ClassBiological MatrixTypical LOD RangeTypical LOQ Range
Unconjugated Bile AcidsSerum/Plasma2 - 5 ng/mL[12]5 - 20 ng/mL[11][12]
Glycine-Conjugated Bile AcidsSerum/Plasma2 - 5 ng/mL[12]5 - 10 ng/mL[11][12]
Taurine-Conjugated Bile AcidsSerum/Plasma2 - 5 ng/mL[12]5 - 40 ng/mL[11][12]
Various Bile AcidsFeces0.01 - 0.24 µg/kg[13]0.03 - 0.81 µg/kg[13]

Experimental Protocols

Protocol 1: Protein Precipitation for PCA Analysis in Serum/Plasma

  • Sample Aliquoting: Thaw frozen serum or plasma samples on ice. Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated PCA) to each sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for PCA Analysis in Urine

  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter. Dilute the urine (e.g., 1:1 with water) and adjust the pH if necessary.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard to the diluted urine.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the prepared urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the bile acids with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Signaling Pathways and Logical Relationships

The following diagram illustrates a decision-making process for troubleshooting low signal intensity when quantifying PCA.

Troubleshooting Low Signal Figure 2. Troubleshooting Workflow for Low PCA Signal Start Low or No PCA Signal Detected CheckStandard Inject Pure PCA Standard Start->CheckStandard StandardOK Standard Signal is Good? CheckStandard->StandardOK SystemIssue Issue with LC-MS/MS System - Check MS parameters - Check LC conditions StandardOK->SystemIssue No SampleIssue Issue is Sample-Related StandardOK->SampleIssue Yes CheckRecovery Assess Extraction Recovery (Spike pre-extraction) SampleIssue->CheckRecovery RecoveryOK Recovery > 80%? CheckRecovery->RecoveryOK OptimizeExtraction Optimize Sample Preparation - Different solvent/sorbent - Adjust pH RecoveryOK->OptimizeExtraction No MatrixEffects Investigate Matrix Effects - Post-extraction spike - Dilution series RecoveryOK->MatrixEffects Yes CheckStability Evaluate Analyte Stability - Freeze-thaw cycles - Storage conditions OptimizeExtraction->CheckStability MatrixEffects->CheckStability

Figure 2. Troubleshooting Workflow for Low PCA Signal

References

Best internal standards for Phocaecholic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the best internal standards for the accurate quantification of Phocaecholic acid (PhCA) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself, such as deuterated this compound (e.g., this compound-d4). SIL internal standards have nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte.[1][2] This ensures they co-elute and experience the same matrix effects (ion suppression or enhancement) and variations during sample preparation and analysis, leading to the most accurate and precise quantification.[1][3][4]

Q2: Is deuterated this compound commercially available?

A direct commercial source for deuterated this compound is not readily found. The synthesis of custom stable isotope-labeled compounds can be complex and costly.[1]

Q3: If a deuterated version of this compound is unavailable, what is the best alternative?

When a stable isotope-labeled version of the analyte is not available, the recommended alternative is a deuterated structural analog.[1][2] For this compound, which is (23R)-hydroxy Chenodeoxycholic Acid, a suitable choice would be a deuterated version of a structurally similar bile acid.[5][6][7]

Q4: Which deuterated structural analogs are recommended for this compound quantification?

Given that this compound is a dihydroxy bile acid, deuterated versions of other dihydroxy bile acids are the most appropriate choices. The selection should be based on structural similarity to ensure comparable behavior during analysis. Good candidates include:

  • Chenodeoxycholic acid-d4 (CDCA-d4): this compound is a hydroxylated derivative of Chenodeoxycholic acid, making CDCA-d4 a strong candidate due to high structural similarity.

  • Deoxycholic acid-d4 (DCA-d4): Another common dihydroxy bile acid that can serve as a suitable structural analog.[2]

  • Ursodeoxycholic acid-d4 (UDCA-d4): An epimer of CDCA, its deuterated form is also a viable option.

Q5: Why is a structural analog better than a non-related compound as an internal standard?

A structural analog, especially a deuterated one, closely mimics the physicochemical properties, extraction efficiency, chromatographic retention time, and ionization response of the analyte.[1][2] This allows it to effectively compensate for variations that can occur during the analytical process. Non-related compounds will likely have different properties and will not provide the same level of correction, leading to less accurate and reliable results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard Signal Across Samples 1. Inconsistent addition of the internal standard solution.2. Degradation of the internal standard.3. Severe and variable matrix effects that the internal standard cannot fully compensate for.[8]1. Ensure precise and consistent pipetting of the internal standard into all samples, calibration standards, and quality controls.2. Verify the stability of the internal standard in both stock and working solutions. Store solutions appropriately, typically at -20°C or below.[5]3. Optimize the sample preparation procedure to remove more interfering matrix components. This could include solid-phase extraction (SPE) in addition to or instead of simple protein precipitation.
Poor Recovery of this compound and/or Internal Standard 1. Inefficient protein precipitation.2. Analyte/internal standard binding to precipitated proteins.3. Suboptimal extraction solvent.1. Ensure the ratio of precipitation solvent (e.g., acetonitrile (B52724) or methanol) to sample is sufficient (typically at least 3:1 v/v).[9]2. Vortex samples thoroughly after adding the precipitation solvent and allow sufficient time for precipitation, often at a low temperature (e.g., 4°C).3. Experiment with different organic solvents or solvent mixtures for the protein precipitation/extraction step.
Co-elution of Internal Standard with an Interfering Peak Matrix components can sometimes have the same mass transition as the internal standard.[8]1. Modify the chromatographic conditions (e.g., gradient, column chemistry, mobile phase composition) to resolve the interference from the internal standard.2. If chromatographic resolution is not possible, a different deuterated internal standard with a different mass-to-charge ratio may be necessary.
Inaccurate Quantification Despite Using an Internal Standard The chosen structural analog internal standard may not perfectly mimic the behavior of this compound in the specific matrix being analyzed.1. Perform a thorough method validation, including assessment of matrix effects by comparing the response of the analyte and internal standard in neat solution versus post-extraction spiked matrix samples.[4][10]2. If significant differential matrix effects are observed, consider testing a different deuterated structural analog to find one that provides better correction.

Data Presentation: Comparison of Internal Standard Options

Internal Standard Type Example(s) Pros Cons Commercial Availability
Ideal: Stable Isotope-Labeled Analyte This compound-d4- Co-elutes with the analyte.- Experiences identical matrix effects.[1]- Provides the most accurate correction.- Not readily commercially available.- Custom synthesis can be expensive.Limited to custom synthesis providers.
Recommended: Deuterated Structural Analog Chenodeoxycholic acid-d4 (CDCA-d4), Deoxycholic acid-d4 (DCA-d4)[2], Ursodeoxycholic acid-d4 (UDCA-d4)- High structural similarity to this compound.- Closely mimics chromatographic and mass spectrometric behavior.- Effectively corrects for most matrix effects.[1]- May not provide perfect correction in all matrices.- Requires careful validation.Readily available from various chemical suppliers.[11]
Not Recommended: Non-analogous Compound e.g., a deuterated bile acid with a different number of hydroxyl groups or a non-bile acid compound.- Better than no internal standard.- Does not co-elute or behave identically to the analyte.- Poor correction for matrix effects and sample preparation variability.- Can lead to inaccurate and imprecise results.Varies.

Experimental Protocols

Detailed Methodology for Quantification of this compound in Human Plasma using LC-MS/MS with a Deuterated Structural Analog Internal Standard

This protocol is a general guideline and should be optimized and validated for your specific application and instrumentation.

1. Materials and Reagents

  • This compound analytical standard

  • Deuterated internal standard (e.g., Chenodeoxycholic acid-d4)

  • LC-MS grade methanol, acetonitrile, and water

  • LC-MS grade formic acid or ammonium (B1175870) acetate

  • Human plasma (with appropriate anticoagulant)

2. Preparation of Standard and Internal Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the deuterated internal standard in methanol. Store at -20°C or below.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol:water (1:1, v/v) to create calibration standards (e.g., 1 to 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[9]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and centrifuge again to pellet any remaining particulates before injection.

4. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is commonly used for bile acid analysis.

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 5 mM ammonium acetate.

  • Gradient: Develop a gradient elution program that provides good separation of this compound from other bile acids and matrix components.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and the chosen internal standard by infusing the individual standard solutions.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples based on their measured peak area ratios.

Visualization

References

Refining mobile phase composition for better Phocaecholic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the mobile phase composition for better separation of Phocaecholic acid and related bile acids using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation in reversed-phase HPLC?

A common starting point for the separation of bile acids, including this compound, on a C18 column involves a gradient elution with a two-component mobile phase.[1][2] This typically consists of:

The choice of acidic modifier helps to control the ionization state of the acidic analytes, which is crucial for achieving good peak shape and retention.[3][5]

Q2: Why is controlling the pH of the mobile phase so critical for this compound analysis?

This compound is a carboxylic acid, meaning it is an ionizable compound. The pH of the mobile phase dictates its ionization state, which directly impacts its retention time and peak shape in reversed-phase HPLC.[4][6]

  • At low pH (e.g., pH 2.5-3.5): The carboxylic acid group is protonated (non-ionized). This makes the molecule less polar, increasing its retention on the nonpolar C18 stationary phase and typically resulting in sharper, more symmetrical peaks.[6][7][8]

  • At high pH (well above its pKa): The carboxylic acid group is deprotonated (ionized), carrying a negative charge. This makes the molecule more polar, causing it to elute much earlier with potentially poor retention.[3][5]

Controlling the pH with a suitable buffer is essential for reproducible results, as even minor pH shifts can lead to significant changes in retention time.[7][9] A change of just 0.1 pH units can alter retention time by as much as 10%.[9]

Q3: Should I use acetonitrile or methanol as the organic solvent?

Both acetonitrile and methanol are commonly used organic modifiers in reversed-phase HPLC.[4] The choice can affect selectivity, which is the separation between adjacent peaks.[10]

  • Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol.

  • Methanol is another strong solvent that can be used. If you are struggling to resolve this compound from other closely eluting compounds, switching the organic solvent (e.g., from acetonitrile to methanol) is a powerful strategy to alter the selectivity of the separation.[10]

Q4: My analysis requires LC-MS detection. Are there any specific mobile phase considerations?

Yes. For Liquid Chromatography-Mass Spectrometry (LC-MS), it is crucial to use volatile mobile phase modifiers and buffers to avoid contaminating the MS ion source.[3]

  • Recommended: Formic acid, ammonium formate, and ammonium acetate (B1210297) are excellent choices as they are volatile and compatible with MS detection.[1][11][12]

  • To Avoid: Non-volatile buffers like phosphate (B84403) buffers should be avoided as they will precipitate in the mass spectrometer, causing significant instrument contamination and downtime.[12]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Other Bile Acids

Poor resolution, where peaks overlap, is a common challenge. A systematic approach to optimizing the mobile phase can often resolve this issue.

Methodology: Systematic Mobile Phase Optimization

  • Adjust Organic Solvent Strength: The ratio of the organic solvent (Mobile Phase B) to the aqueous buffer (Mobile Phase A) is the primary driver of retention in reversed-phase HPLC.[13]

    • Action: Modify your gradient profile. To increase retention and potentially improve separation, decrease the percentage of the organic solvent. A rule of thumb states that a 10% decrease in the organic modifier can increase the retention time by a factor of two to three.[3][13]

    • Protocol: Run a series of experiments systematically varying the gradient slope. Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time. Then, flatten the gradient in the region where this compound elutes to increase the separation between it and its neighbors.

  • Modify Mobile Phase pH: For ionizable compounds like bile acids, pH is a powerful tool to adjust selectivity.[3][10]

    • Action: Adjust the pH of your aqueous buffer (Mobile Phase A). Since this compound is acidic, lowering the pH will increase its retention. Conversely, slightly increasing the pH may decrease its retention more than other, less acidic interfering compounds, thereby improving resolution.

    • Protocol: Prepare several batches of Mobile Phase A buffered at different pH values (e.g., 2.5, 3.0, 3.5). Ensure the pH of the aqueous component is set before mixing with the organic solvent.[13] Run the same gradient with each buffer to observe the effect on selectivity and resolution.

Data Presentation: Effect of Mobile Phase Composition on Resolution

ParameterCondition 1Condition 2Condition 3Expected Outcome on this compound
Organic Modifier 60% Acetonitrile50% Acetonitrile60% MethanolCondition 2 increases retention. Condition 3 alters selectivity.
Mobile Phase pH pH 3.5pH 3.0pH 2.5Decreasing pH increases retention and can improve peak shape.[5][14]
Resolution (Rs) 0.9 (Poor)1.6 (Good)1.8 (Good)Aim for Rs > 1.5 for reliable quantification.

Note: The values in this table are illustrative examples to demonstrate the principles of mobile phase optimization.

Visualization: Mobile Phase Optimization Workflow

G cluster_0 start Start: Poor Resolution opt_strength Adjust Organic Solvent Strength (e.g., Acetonitrile %) start->opt_strength eval_strength Resolution Improved? opt_strength->eval_strength opt_solvent Change Organic Solvent (e.g., ACN to MeOH) eval_strength->opt_solvent No end_good End: Resolution Acceptable eval_strength->end_good Yes eval_solvent Resolution Improved? opt_solvent->eval_solvent opt_ph Adjust Mobile Phase pH eval_solvent->opt_ph No eval_solvent->end_good Yes eval_ph Resolution Improved? opt_ph->eval_ph eval_ph->end_good Yes end_bad Consider Different Column Chemistry eval_ph->end_bad No

Caption: A systematic workflow for improving chromatographic resolution by adjusting mobile phase parameters.

Issue 2: this compound Peak is Tailing

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, can compromise quantification and resolution.[15] For acidic compounds like this compound, this is often due to unwanted interactions with the stationary phase.

Primary Cause: Secondary Silanol (B1196071) Interactions

Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values, these groups can be ionized (Si-O⁻) and interact strongly with polar analytes like the carboxylic acid group on this compound, causing some molecules to be retained longer than others, which results in peak tailing.[7][16][17]

Troubleshooting Protocol

  • Lower Mobile Phase pH: This is the most effective strategy to mitigate tailing for acidic compounds.

    • Action: Add an acid modifier to your aqueous mobile phase (Mobile Phase A) to lower the pH to a range of 2.5 - 3.5.[7]

    • Mechanism: At this low pH, the residual silanol groups are protonated (Si-OH), neutralizing their negative charge. Simultaneously, the this compound is also in its protonated, non-ionized form. This minimizes the undesirable ionic interactions that cause tailing.[7][17]

    • Experimental Step: Prepare Mobile Phase A with 0.1% formic acid. Ensure the mobile phase is well-mixed and degassed before use.

  • Use a Buffered Mobile Phase: Maintaining a consistent pH is critical.

    • Action: Use a buffer in your aqueous phase instead of just an acid. A 10-50 mM ammonium formate buffer, adjusted to the target pH with formic acid, is a good choice for LC-MS compatibility.[13]

    • Mechanism: A buffer resists small changes in pH that can occur during solvent mixing, ensuring the ionization state of both the analyte and the silanols remains constant throughout the run, leading to more symmetric peaks.[7]

  • Confirm Column Health: A contaminated or old column can also cause peak tailing.

    • Action: If mobile phase adjustments do not resolve the issue, try washing the column according to the manufacturer's instructions. If tailing persists, the issue may be a degraded column bed, and the column may need to be replaced.[7] Using a guard column can help protect the analytical column and extend its life.[7]

Data Presentation: Effect of pH on Peak Tailing

ParameterpH 5.5 (Unbuffered)pH 3.0 (Buffered with Formic Acid)
Analyte Form Partially IonizedFully Protonated (Ion-Suppressed)
Silanol Form Partially IonizedFully Protonated
Interaction Strong Secondary Ionic InteractionMinimized Secondary Interaction
Tailing Factor (Tf) 1.8 (Poor)1.1 (Excellent)

Note: A Tailing Factor (Tf) close to 1.0 indicates a symmetrical peak.[17] Values greater than 1.2 are generally considered to indicate significant tailing.

Visualization: Troubleshooting Peak Tailing

G cluster_0 start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5 and Buffered? start->check_ph adjust_ph Action: Lower pH to 2.5-3.5 using a buffer (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Is column old or contaminated? check_ph->check_column Yes solved Problem Solved: Symmetrical Peak adjust_ph->solved wash_column Action: Wash column according to manufacturer's protocol check_column->wash_column Yes replace_column Action: Use modern end-capped column or replace existing column check_column->replace_column No/Still Tailing wash_column->solved replace_column->solved

Caption: A decision tree for troubleshooting peak tailing for acidic analytes like this compound.

References

Validation & Comparative

Phocaecholic Acid vs. Chenodeoxycholic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Phocaecholic acid (PCA) and Chenodeoxycholic acid (CDCA). While both are bile acids, their interactions with key metabolic regulators, the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5), appear to be significantly different based on currently available research. This document summarizes the known biological functions of CDCA and highlights the current knowledge gaps regarding PCA, offering a roadmap for future investigation.

Executive Summary

Chenodeoxycholic acid is a well-characterized primary bile acid that acts as a potent endogenous agonist for both FXR and TGR5. Its activation of these receptors triggers a cascade of downstream signaling events that regulate bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses. In contrast, this compound, a trihydroxy bile acid found in duck bile, remains largely uncharacterized in terms of its biological activity. To date, there is a significant lack of published data on its ability to activate FXR or TGR5, making a direct comparison of its biological activity with CDCA challenging. This guide presents the comprehensive biological profile of CDCA and the limited physicochemical and metabolic information available for PCA, alongside proposed experimental workflows to elucidate the biological functions of PCA.

Data Presentation: Quantitative Comparison

Due to the limited research on this compound's biological activity, a quantitative comparison with Chenodeoxycholic acid is not currently possible. The following table summarizes the known quantitative data for Chenodeoxycholic acid's interaction with its primary biological targets.

CompoundTargetAssay TypeSpeciesEC50 / IC50Reference
Chenodeoxycholic acid (CDCA) Farnesoid X Receptor (FXR)Reporter Gene AssayHuman~10-50 µM[1]
Takeda G-protein-coupled Receptor 5 (TGR5)cAMP Production AssayHuman~4.4 µM

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Biological Activity Profile

Chenodeoxycholic Acid (CDCA)

Chenodeoxycholic acid is one of the two major primary bile acids synthesized in the human liver from cholesterol. It is a key signaling molecule that exerts its effects primarily through the activation of the nuclear receptor FXR and the membrane-bound receptor TGR5.

FXR Agonism: CDCA is a potent natural ligand for FXR.[1] Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in:

  • Bile Acid Homeostasis: FXR activation by CDCA transcriptionally represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[1] It also induces the expression of the bile salt export pump (BSEP), which facilitates the transport of bile acids from hepatocytes into the bile.

  • Lipid Metabolism: FXR activation influences triglyceride and lipoprotein metabolism.

  • Glucose Homeostasis: It plays a role in regulating glucose metabolism and insulin (B600854) sensitivity.

  • Inflammation: FXR signaling has anti-inflammatory effects in the liver and intestine.

TGR5 Agonism: CDCA also activates TGR5, a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. TGR5 activation by CDCA leads to:

  • Increased Intracellular cAMP: Activation of TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

  • GLP-1 Secretion: In intestinal L-cells, this cAMP increase promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion and improves glucose tolerance.

  • Energy Expenditure: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure.

  • Anti-inflammatory Effects: TGR5 signaling can modulate inflammatory responses in macrophages.

This compound (PCA)

This compound is a C-23 hydroxylated bile acid, specifically the 3α,7α,23R-trihydroxy-5β-cholan-24-oic acid. It has been identified as a component of duck bile.[2][3]

Physicochemical Properties and Metabolism:

  • The presence of a hydroxyl group on the side chain makes PCA more hydrophilic, similar to other trihydroxy bile acids like cholic acid.[4]

  • This increased acidity (lower pKa) results in poor absorption in the biliary tree and efficient secretion into bile without the need for conjugation.[4]

  • In rats, intravenously administered PCA is efficiently recovered in bile largely unmodified, whereas its analog without the 23-hydroxy group is almost completely conjugated.[4]

  • Intestinal bacteria can metabolize PCA to its 7-dehydroxylated counterpart.[4]

Biological Activity:

  • Currently, there is a lack of published data on the ability of this compound to activate FXR or TGR5.

  • General studies on duck bile acid extracts have suggested a role in modulating gut microbiota and fat metabolism in cats, but the specific contribution of PCA to these effects is unknown.

Signaling Pathways and Experimental Workflows

Chenodeoxycholic Acid Signaling Pathways

The signaling cascades initiated by CDCA through FXR and TGR5 are depicted below.

CDCA_Signaling cluster_FXR FXR Signaling Pathway cluster_TGR5 TGR5 Signaling Pathway CDCA1 CDCA FXR FXR CDCA1->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Binding) FXR_RXR->FXRE binds to Target_Genes_FXR Target Gene Transcription FXRE->Target_Genes_FXR regulates SHP SHP Induction Target_Genes_FXR->SHP BSEP BSEP Induction (Bile Acid Efflux ↑) Target_Genes_FXR->BSEP CYP7A1_repression CYP7A1 Repression (Bile Acid Synthesis ↓) SHP->CYP7A1_repression inhibits CDCA2 CDCA TGR5 TGR5 CDCA2->TGR5 binds G_Protein Gαs TGR5->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP ↑ AC->cAMP produces PKA PKA cAMP->PKA activates GLP1 GLP-1 Secretion cAMP->GLP1 in L-cells CREB CREB Phosphorylation PKA->CREB Target_Genes_TGR5 Target Gene Transcription CREB->Target_Genes_TGR5 PCA_Workflow cluster_workflow Proposed Workflow to Characterize this compound (PCA) Biological Activity cluster_details start Start: This compound (PCA) receptor_binding Receptor Binding/Activation Assays start->receptor_binding cell_based Cell-Based Functional Assays receptor_binding->cell_based If active end Conclusion: Biological Activity Profile of PCA receptor_binding->end If inactive binding_details • FXR & TGR5 Reporter Gene Assays • Competitive Binding Assays • Determine EC50/IC50 receptor_binding->binding_details gene_expression Gene Expression Analysis cell_based->gene_expression cell_details • Hepatocyte (e.g., HepG2) & Intestinal (e.g., Caco-2) cell lines • Measure downstream markers (e.g., cAMP, pERK) • Cell viability/toxicity assays cell_based->cell_details in_vivo In Vivo Animal Models gene_expression->in_vivo gene_details • qPCR or RNA-Seq analysis • Measure expression of known FXR/TGR5 target genes (e.g., SHP, BSEP, FGF19, GLP-1) gene_expression->gene_details in_vivo->end vivo_details • Rodent models (e.g., mice, rats) • Assess effects on bile acid, lipid, and glucose metabolism • Analyze gene expression in liver and intestine in_vivo->vivo_details

References

Validating a Quantitative Assay for Phocaecholic Acid in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of a quantitative assay for Phocaecholic acid in serum, a novel bile acid with emerging research interest.[1][2] While specific validated assays for this compound are not yet commercially established, this document outlines a validation process based on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, drawing comparisons with established assays for other major bile acids.[3][4][5][6]

Comparative Performance of Bile Acid Quantification Methods

The quantification of bile acids in serum is crucial for understanding their roles in health and disease. While various methods exist, including enzymatic assays and immunoassays, these often lack the specificity to distinguish between individual bile acids.[4][7] For precise quantification of specific bile acids like this compound, chromatography-based methods coupled with mass spectrometry are superior.[3][8]

Below is a comparison of typical performance characteristics of an LC-MS/MS method for bile acid analysis, which would be the target for a newly validated this compound assay.

Validation Parameter LC-MS/MS (Target for this compound) Alternative Methods (e.g., ELISA, Enzymatic)
Specificity High (discriminates between bile acid isomers)Low to Moderate (often measures total bile acids or groups)[7]
Sensitivity (LOD/LLOQ) Low (typically in the nM range)[9][10]Moderate to High
**Linearity (R²) **Excellent (>0.99)[9]Good
Accuracy (% Recovery) High (typically 85-115%)[6]Variable
Precision (%CV) High (<15%)[6]Moderate
Throughput Moderate to HighHigh

Experimental Workflow & Methodology

The validation of a quantitative assay for this compound in serum would involve a multi-step workflow from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Assay Validation s1 Serum Sample Collection s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 a1 Chromatographic Separation (Reversed-Phase C18 Column) s4->a1 a2 Mass Spectrometric Detection (MRM Mode) a1->a2 v1 Linearity Assessment a2->v1 v2 Accuracy & Precision a2->v2 v3 Determination of LOD & LLOQ a2->v3 v4 Stability & Matrix Effect a2->v4

A typical workflow for the validation of a this compound assay.
Detailed Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

    • Gradient: A suitable gradient to separate this compound from other endogenous bile acids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard would need to be determined.

3. Assay Validation Parameters

  • Linearity: Prepare calibration standards of this compound in a surrogate matrix (e.g., charcoal-stripped serum) over the expected concentration range. A linear regression with a correlation coefficient (R²) of >0.99 is desirable.[9]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days. Accuracy should be within 85-115% of the nominal concentration, and the coefficient of variation (CV) for precision should be <15%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LLOQ): The LOD is the lowest concentration at which the analyte can be reliably detected (signal-to-noise ratio >3). The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (signal-to-noise ratio >10).[10]

  • Matrix Effect: Evaluate the influence of endogenous serum components on the ionization of this compound by comparing the response in post-extraction spiked samples to that in neat solutions.

  • Stability: Assess the stability of this compound in serum under various storage conditions (e.g., room temperature, 4°C, -80°C) and through freeze-thaw cycles.

This compound and Bile Acid Signaling

This compound, a trihydroxy bile acid, is expected to participate in the complex signaling network of bile acids.[11][12] Bile acids are not only important for digestion but also act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[3] A primary signaling pathway involves the farnesoid X receptor (FXR).

Bile Acid Signaling cluster_synthesis Hepatocyte Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 rate-limiting step Primary Bile Acids\n(incl. This compound) Primary Bile Acids (incl. This compound) CYP7A1->Primary Bile Acids\n(incl. This compound) FXR FXR Primary Bile Acids\n(incl. This compound)->FXR activates SHP SHP FXR->SHP induces SHP->CYP7A1 inhibits

Simplified diagram of FXR-mediated bile acid synthesis regulation.

The validation of a quantitative assay for this compound is the first step toward understanding its specific role in these and other signaling pathways. The methodologies and comparative data presented here provide a robust framework for researchers to develop and validate a reliable analytical tool for this purpose.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Phocaecholic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bile acids, such as Phocaecholic acid, is crucial for advancing research in liver diseases, metabolic disorders, and drug metabolism. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data from studies on various bile acids, to assist researchers in selecting the most suitable technique for their specific needs.

While direct cross-validation data for this compound is not extensively published, the following comparison is based on established methods for other bile acids, which are structurally similar and share analytical challenges. LC-MS/MS is generally considered the gold standard for bile acid analysis due to its superior sensitivity and specificity, though HPLC-UV remains a robust and cost-effective alternative.[1][2]

Quantitative Performance Comparison

The selection of an analytical method is often driven by its quantitative performance characteristics. The table below summarizes typical validation parameters for both HPLC-UV and LC-MS/MS methods based on published data for the analysis of various bile acids.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.999[3][4]> 0.99[1]
Limit of Detection (LOD) 99 ng/mL (for UDCA)0.1 to 0.5 nM (for various bile acids)
Limit of Quantitation (LOQ) 303 ng/mL (for UDCA)5 ng/mL (for 15 bile acids)
Accuracy (% Recovery) 85% to 102% (for fecal bile acids)85% to 115% (for 15 bile acids)
Precision (%RSD) < 7.3%< 10%

Experimental Workflows

The general workflow for the analysis of bile acids by both HPLC and LC-MS/MS involves sample preparation, chromatographic separation, and detection. The key difference lies in the detection method and often, the complexity of the sample preparation required.

Bile Acid Analysis Workflow Overall Workflow for Bile Acid Analysis cluster_prep Sample Preparation cluster_detection Detection & Quantification BiologicalSample Biological Sample (e.g., Plasma, Feces) ProteinPrecipitation Protein Precipitation / Homogenization BiologicalSample->ProteinPrecipitation SPE Solid Phase Extraction (SPE) ProteinPrecipitation->SPE Derivatization Derivatization (for HPLC-UV) SPE->Derivatization Optional for LC-MS/MS LCMSMS LC-MS/MS Separation SPE->LCMSMS HPLC HPLC Separation Derivatization->HPLC UV_Detector UV Detector HPLC->UV_Detector MSMS_Detector Tandem Mass Spectrometer LCMSMS->MSMS_Detector Data_Analysis Data Analysis & Quantification UV_Detector->Data_Analysis MSMS_Detector->Data_Analysis

Workflow for Bile Acid Analysis

Experimental Protocols

Below are detailed methodologies for the analysis of bile acids using HPLC-UV and LC-MS/MS. These protocols are generalized from several sources and may require optimization for this compound specifically.

HPLC-UV Method for Bile Acid Analysis

This method often requires a derivatization step to enhance the UV absorbance of bile acids, which naturally have a poor chromophore.

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like acetonitrile (B52724).

  • Solid-Phase Extraction (SPE): The supernatant is then loaded onto a C18 SPE cartridge to remove interfering substances and concentrate the bile acids.

  • Derivatization: The extracted bile acids are derivatized, for example, with phenacyl bromide, to introduce a UV-active group.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate (B84403) buffer at acidic pH) is employed.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength corresponding to the maximum absorbance of the derivatized bile acids (e.g., 254 nm for phenacyl esters).

3. Quantification:

  • Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.

LC-MS/MS Method for Bile Acid Analysis

LC-MS/MS offers high sensitivity and specificity, often eliminating the need for derivatization.

1. Sample Preparation:

  • Protein Precipitation: Similar to the HPLC method, proteins in plasma or serum are precipitated using a solvent like acetonitrile. For fecal samples, homogenization and extraction with a suitable solvent are necessary.

  • Solid-Phase Extraction (SPE): While not always required due to the selectivity of MS/MS detection, SPE can be used to reduce matrix effects and improve robustness.

2. Chromatographic Conditions:

  • Column: A high-efficiency reversed-phase C18 column with smaller particle sizes (e.g., < 2 µm) is typically used for better separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is common.

  • Flow Rate: Flow rates are generally lower than in conventional HPLC, typically in the range of 0.2-0.6 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is most commonly used for bile acids.

  • Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the bile acid of interest and then monitoring a specific fragment ion after collision-induced dissociation. This highly selective detection method minimizes interference from other compounds in the matrix.

4. Quantification:

  • Quantification is performed using an internal standard (often a deuterated analog of the analyte) and a calibration curve. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the standards.

Cross-Validation Workflow

The process of cross-validating the two methods involves analyzing the same set of samples with both techniques and comparing the quantitative results.

Cross-Validation Workflow Cross-Validation Logical Flow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_comparison Data Comparison and Evaluation SampleSet Prepare a Set of Spiked and Real Samples HPLC_Analysis Analyze with Validated HPLC-UV Method SampleSet->HPLC_Analysis LCMSMS_Analysis Analyze with Validated LC-MS/MS Method SampleSet->LCMSMS_Analysis Quant_Results_HPLC Quantitative Results (HPLC-UV) HPLC_Analysis->Quant_Results_HPLC Quant_Results_LCMSMS Quantitative Results (LC-MS/MS) LCMSMS_Analysis->Quant_Results_LCMSMS Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot, correlation) Quant_Results_HPLC->Statistical_Analysis Quant_Results_LCMSMS->Statistical_Analysis Method_Agreement Assess Method Agreement and Bias Statistical_Analysis->Method_Agreement

Cross-Validation Process

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of bile acids. The choice between them depends on the specific requirements of the study.

  • HPLC-UV is a reliable and cost-effective method suitable for routine analysis when high sensitivity is not a primary concern. The need for derivatization can add complexity to the sample preparation process.

  • LC-MS/MS is the preferred method for research and clinical applications requiring high sensitivity, specificity, and the ability to measure a wide range of bile acids simultaneously in complex biological matrices. Although the initial instrument cost is higher, the detailed structural information and superior quantitative performance often justify the investment for in-depth metabolic studies.

For the analysis of this compound, it is recommended to develop and validate a specific method based on the general protocols outlined above. The use of a stable isotope-labeled internal standard for this compound in an LC-MS/MS method would provide the most accurate and reliable quantification.

References

A Comparative Analysis of C-22 versus C-23 Hydroxylated Bile Acids: Physicochemical Properties, Metabolic Fate, and Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of C-22 and C-23 hydroxylated bile acids, focusing on their distinct physicochemical characteristics, metabolic pathways, and interactions with key bile acid receptors. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and drug development efforts.

Key Differences in Physicochemical Properties

The position of the hydroxyl group on the side chain of bile acids significantly influences their acidic and solution-behaviors. C-23 hydroxylated bile acids exhibit a lower pKa value compared to their C-22 counterparts, a difference that has profound implications for their physiological behavior.

PropertyC-22 Hydroxylated Bile AcidsC-23 Hydroxylated Bile AcidsReference
pKa 4.23.8[1][2]
Critical Micellar Concentration (CMC) Similar to trihydroxy bile acids (e.g., cholic acid)Similar to trihydroxy bile acids (e.g., cholic acid)[1][2]
Hydrophilicity Similar to trihydroxy bile acids (e.g., cholic acid)Similar to trihydroxy bile acids (e.g., cholic acid)[1][2]

The lower pKa of C-23 hydroxylated bile acids is attributed to the closer proximity of the hydroxyl group to the carboxylic acid function, which increases the acidity.[1][2]

Metabolic Fate and Biliary Secretion: A Tale of Two Pathways

The metabolic fate of C-22 and C-23 hydroxylated bile acids diverges significantly, particularly in their conjugation and subsequent biliary secretion. Experimental data from studies in bile fistula rats demonstrate that C-23 hydroxylation leads to efficient biliary secretion in an unconjugated form, whereas C-22 hydroxylation results in extensive conjugation prior to secretion.

Metabolic ParameterC-22 Hydroxylated Bile AcidsC-23 Hydroxylated Bile AcidsReference
Extent of Conjugation Extensively conjugated with taurine (B1682933)Largely unconjugated (>80% secreted in unmodified form)[1][2]
Biliary Secretion Less than 40% of the administered dose is secreted without being conjugatedMore than 80% of the administered dose is secreted unmodified[1][2]

This difference is primarily due to the increased acidity of C-23 hydroxylated bile acids, which facilitates their efficient transport into the bile without the need for conjugation with amino acids like taurine or glycine.[1][2]

Signaling Pathway Activation: Unraveling Receptor Specificity

While comprehensive comparative data on the activation of key bile acid receptors, Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5), by naturally occurring C-22 and C-23 hydroxylated bile acids is still emerging, preliminary evidence suggests potential differences in their signaling activities.

Notably, a synthetic C-23 modified bile acid, 23(S)-methyl-lithocholic acid, has been identified as a potent and selective agonist for TGR5. This finding suggests that modifications at the C-23 position may favor interaction with TGR5, a receptor known to be involved in the regulation of energy homeostasis and inflammation. Further research is required to fully elucidate the specificities of naturally occurring C-22 and C-23 hydroxylated bile acids for both FXR and TGR5.

Experimental Protocols

Intravenous Administration of Bile Acids in Bile Fistula Rats

This protocol outlines the general procedure for studying the biliary secretion of bile acids in a rat model.

Materials:

  • Male Wistar rats (200-250 g) with cannulated bile ducts (bile fistula)

  • Test bile acid (C-22 or C-23 hydroxylated) dissolved in a suitable vehicle (e.g., saline with a small amount of sodium bicarbonate to aid dissolution)

  • Infusion pump

  • Bile collection tubes

Procedure:

  • Surgically prepare rats with a bile fistula to allow for the collection of bile.

  • Following a recovery period, administer the test bile acid solution via a continuous intravenous infusion into the jugular vein. The infusion rate and total dose should be carefully controlled.

  • Collect bile samples at regular intervals (e.g., every 15-30 minutes) for a defined period.

  • Store bile samples appropriately (e.g., at -20°C) for subsequent analysis.

Analysis of Bile Acid Composition by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of bile acid composition in bile samples.

Sample Preparation:

  • Thaw frozen bile samples.

  • To deconjugate bile acids for the analysis of the total bile acid profile, an enzymatic or alkaline hydrolysis step can be performed.

  • Extract the bile acids from the sample using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.

  • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

HPLC Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or a more specific method like mass spectrometry (LC-MS) can be used for identification and quantification.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Bile_Acid_Metabolism cluster_c22 C-22 Hydroxylated Bile Acid cluster_c23 C-23 Hydroxylated Bile Acid C22_BA C-22 OH-Bile Acid C22_Conj Extensive Conjugation (Taurine) C22_BA->C22_Conj Metabolism C22_Sec Biliary Secretion (<40% Unconjugated) C22_Conj->C22_Sec C23_BA C-23 OH-Bile Acid C23_Unconj Largely Unconjugated C23_BA->C23_Unconj Metabolism C23_Sec Efficient Biliary Secretion (>80% Unconjugated) C23_Unconj->C23_Sec

Caption: Comparative metabolic pathways of C-22 and C-23 hydroxylated bile acids.

Signaling_Pathways BA Bile Acid FXR FXR BA->FXR Activates TGR5 TGR5 BA->TGR5 Activates Gene_Reg Gene Regulation (Metabolism, Transport) FXR->Gene_Reg Regulates cAMP cAMP Production TGR5->cAMP Stimulates Experimental_Workflow Start Bile Fistula Rat Model Infusion Intravenous Infusion of Test Bile Acid Start->Infusion Collection Bile Collection Infusion->Collection Analysis HPLC Analysis of Bile Collection->Analysis Data Data Interpretation Analysis->Data

References

Phocaecholic Acid: A Novel Perspective in Bile Acid Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of liver disease diagnostics, bile acids have emerged as crucial biomarkers, offering a more nuanced view of hepatobiliary function than traditional liver enzymes. While the roles of common human bile acids like cholic acid and chenodeoxycholic acid are well-documented, the potential of less common bile acids remains an area of active investigation. This guide provides a comparative analysis of phocaecholic acid against other well-established bile acids as a potential biomarker.

This compound: An Overview

This compound is a trihydroxy bile acid predominantly found in the bile of ducks.[1] Chemically, it is the 23R-epimer of 3α,7α,23-trihydroxy-5β-cholan-24-oic acid. Its unique structural feature is the presence of a hydroxyl group at the C-23 position on the side chain. This seemingly minor difference in structure leads to distinct physicochemical properties that set it apart from conventional bile acids.

Physicochemical Properties: A Point of Distinction

The behavior of a bile acid in a biological system is largely dictated by its physicochemical properties. Here's how this compound compares to other key bile acids:

PropertyThis compoundCholic Acid (CA)Chenodeoxycholic Acid (CDCA)Deoxycholic Acid (DCA)Lithocholic Acid (LCA)
Hydroxyl Groups 3 (3α, 7α, 23R)3 (3α, 7α, 12α)2 (3α, 7α)2 (3α, 12α)1 (3α)
pKa ~3.8~5.0~5.0~5.0~5.0
Hydrophilicity High (similar to CA)HighModerateLowVery Low
Conjugation in Rats Primarily unconjugatedPrimarily conjugated (Taurine/Glycine)Primarily conjugated (Taurine/Glycine)Primarily conjugated (Taurine/Glycine)Primarily conjugated and sulfated
Biliary Secretion Efficient, largely unmodifiedEfficient, as conjugatesEfficient, as conjugatesEfficient, as conjugatesLess efficient, requires extensive detoxification

Data compiled from multiple sources.

The lower pKa of this compound suggests it is more acidic than common bile acids. This increased acidity is thought to contribute to its poor absorption in the biliary tree and its efficient secretion into bile without the need for conjugation with taurine (B1682933) or glycine, a process essential for the efficient biliary elimination of most other bile acids.

This compound as a Biomarker: A Comparative Look

The utility of a bile acid as a biomarker is determined by its sensitivity and specificity in reflecting liver injury or dysfunction. While direct comparative studies on this compound as a biomarker in human liver disease are currently unavailable, we can infer its potential based on its properties and data from avian models.

In avian species, bile acids are considered sensitive indicators of liver disease.[2][3] Studies in chickens with non-alcoholic fatty liver disease (NAFLD) have shown significant alterations in their bile acid profiles, highlighting the diagnostic potential of specific bile acids in this context.[4][5] Given that this compound is a major bile acid in ducks, its levels would logically be a key indicator of hepatobiliary health in this species.

Comparison with Standard Bile Acid Biomarkers:

Bile AcidEstablished Role as a BiomarkerPotential Advantages of this compoundPotential Disadvantages of this compound
Cholic Acid (CA) Elevated levels indicate cholestasis and hepatocellular injury. The CA/CDCA ratio can be indicative of specific liver diseases.Its efficient, unconjugated secretion might offer a more direct measure of biliary transport function, potentially less influenced by conjugation capacity.Not a natural major component of the human bile acid pool, limiting its direct applicability as a biomarker in humans without further investigation.
Chenodeoxycholic Acid (CDCA) A primary bile acid whose levels are altered in various liver diseases. It is also a potent activator of the Farnesoid X Receptor (FXR).Similar to CA, its unconjugated secretion could be a unique diagnostic feature.Unknown activity on key bile acid receptors in mammals.
Deoxycholic Acid (DCA) A secondary bile acid formed by gut bacteria. Altered levels can reflect changes in gut microbiota and enterohepatic circulation.Its unique metabolism (unconjugated secretion) could provide a different type of information compared to microbially-derived secondary bile acids.Its relevance in the context of the human gut microbiome and liver metabolism is not established.
Bile Acid Ratios (e.g., Primary/Secondary) Ratios of different bile acid classes are often more robust biomarkers than individual concentrations, as they are less affected by inter-individual variability.If detectable in humans under certain conditions, its ratio to other bile acids could provide novel diagnostic insights.The lack of data on its presence and variability in human populations makes the development of meaningful ratios impossible at present.

Signaling Pathways: An Unexplored Frontier

Bile acids are not merely digestive aids; they are potent signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism, primarily through the activation of the Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5.

The interaction of this compound with these receptors has not yet been reported. Understanding this interaction is a critical step in evaluating its potential as a therapeutic agent or as a biomarker that reflects the status of these key signaling pathways.

Bile Acid Synthesis and Signaling Overview:

BileAcidPathways Cholesterol Cholesterol PrimaryBAs Primary Bile Acids (CA, CDCA) Cholesterol->PrimaryBAs Liver Synthesis (Classical & Alternative Pathways) PhocaecholicAcid This compound (in ducks) Cholesterol->PhocaecholicAcid Liver Synthesis (in ducks) ConjugatedBAs Conjugated Bile Acids PrimaryBAs->ConjugatedBAs Conjugation (Taurine, Glycine) FXR FXR PrimaryBAs->FXR Activation SecondaryBAs Secondary Bile Acids (DCA, LCA) ConjugatedBAs->SecondaryBAs Gut Microbiota SecondaryBAs->FXR Activation TGR5 TGR5 SecondaryBAs->TGR5 Activation GeneRegulation Gene Regulation (Metabolism, Transport) FXR->GeneRegulation Transcriptional Regulation GLP1 GLP-1 Secretion TGR5->GLP1 Signaling Cascade

Caption: Overview of bile acid synthesis and major signaling pathways.

Experimental Protocols: Quantifying Bile Acids

The analysis of bile acids in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

General Experimental Workflow for Bile Acid Analysis:

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Feces) ProteinPrecipitation Protein Precipitation (e.g., with acetonitrile) Sample->ProteinPrecipitation SPE Solid Phase Extraction (SPE) (for cleanup and concentration) ProteinPrecipitation->SPE Derivatization Derivatization (Optional) (for GC-MS) SPE->Derivatization LCMS LC-MS/MS Analysis SPE->LCMS Derivatization->LCMS Quantification Quantification (using internal standards) LCMS->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: A generalized workflow for the analysis of bile acids in biological samples.

Detailed Methodological Considerations:

  • Sample Preparation:

    • Protein Precipitation: A common first step for serum and plasma samples is to precipitate proteins using a solvent like acetonitrile, often containing internal standards (deuterated bile acids).

    • Solid Phase Extraction (SPE): SPE is frequently used to clean up the sample and concentrate the bile acids, improving the sensitivity of the assay. C18 cartridges are commonly employed for this purpose.

  • Chromatographic Separation:

    • Liquid Chromatography (LC): Reversed-phase chromatography using a C18 column is the most common method for separating different bile acids. The mobile phases typically consist of a mixture of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometric Detection:

    • Tandem Mass Spectrometry (MS/MS): Detection is usually performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

Conclusion and Future Directions

This compound presents a unique profile among bile acids due to its distinct physicochemical properties, particularly its efficient secretion in an unconjugated form. While its role as a biomarker for liver disease in humans is yet to be explored, its prominence in avian species suggests it holds significant diagnostic potential, at least in veterinary medicine.

Future research should focus on several key areas:

  • Comparative Biomarker Studies: Head-to-head studies are needed to compare the diagnostic and prognostic performance of this compound with established bile acid biomarkers in relevant animal models of liver disease.

  • Receptor Activity Profiling: Determining the activity of this compound on FXR and TGR5 is crucial to understanding its potential signaling roles and its suitability as a biomarker for the status of these pathways.

  • Human Metabolomic Studies: Investigating whether this compound is present in human circulation under specific pathological conditions could open up new avenues for its use as a biomarker in human diseases.

The study of this compound offers an exciting opportunity to expand our understanding of bile acid diversity and its implications for health and disease. Further investigation into this unique molecule could lead to the development of novel biomarkers and a more comprehensive understanding of hepatobiliary pathophysiology.

References

In vivo comparison of Phocaecholic acid and cholic acid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the in vivo metabolic fates of Phocaecholic acid and Cholic acid. This document provides a comparative analysis supported by experimental data, detailed methodologies, and visual pathways to elucidate the distinct metabolic journeys of these two bile acids.

Introduction

Bile acids are crucial signaling molecules and regulators of lipid and glucose homeostasis. While the metabolism of primary bile acids like cholic acid (CA) is well-characterized, emerging interest in structurally diverse bile acids, such as this compound (PCA), necessitates a clear comparative understanding of their in vivo behavior. PCA, a 23-hydroxylated bile acid, exhibits unique metabolic properties that distinguish it from classical primary bile acids. This guide provides an objective, data-driven comparison of the in vivo metabolism of PCA and CA.

Comparative Metabolic Overview

This compound (PCA), also known as (23R)-hydroxy chenodeoxycholic acid, and Cholic acid (CA) undergo distinct metabolic transformations following administration in vivo. The primary differences lie in their conjugation efficiency, side-chain modification, and extent of excretion in their original form.

Data Summary

The following tables summarize the quantitative data on the metabolic fate of PCA and CA, derived from in vivo rodent models.

Table 1: In Vivo Metabolism of this compound in Rodents (Biliary Fistula Model) [1]

MetabolitePercentage of Administered Dose in Bile
Unchanged this compound25-50% (dose-dependent)
Taurine (B1682933) ConjugateVariable
Glycine (B1666218) ConjugateVariable
Glucuronide ConjugateVariable
nor-Chenodeoxycholic Acid (from α-oxidation)20 ± 5% (rat), 35 ± 8% (hamster)
Total Recovery in Bile 50-70%
Recovery as Breath 14CO2 Present

Table 2: General In Vivo Metabolism of Cholic Acid in Rodents

Metabolic ProcessDescription
Conjugation Primarily conjugated with taurine or glycine in the liver before biliary secretion[2][3][4].
Biliary Secretion Secreted into bile almost entirely as taurine or glycine conjugates[5].
Enterohepatic Circulation Efficiently reabsorbed in the intestine and returned to the liver[6].
Microbial Biotransformation In the intestine, gut microbiota deconjugate and dehydroxylate CA to form the secondary bile acid, deoxycholic acid (DCA)[6][7].

Metabolic Pathways

The structural differences between PCA and CA dictate their divergent metabolic pathways. The presence of a hydroxyl group at the C-23 position in PCA significantly influences its biotransformation.

This compound Metabolism

PCA undergoes several metabolic transformations, with a significant portion being excreted unchanged. Its metabolism is characterized by inefficient conjugation and a unique side-chain cleavage reaction.

PCA_Metabolism PCA This compound Unchanged_PCA Unchanged PCA (Biliary Excretion) PCA->Unchanged_PCA 25-50% Conjugated_PCA Conjugated PCA (Taurine, Glycine, Glucuronide) PCA->Conjugated_PCA Inefficient alpha_Oxidation α-Oxidation PCA->alpha_Oxidation Decarboxylation Decarboxylation PCA->Decarboxylation nor_CDCA nor-Chenodeoxycholic Acid alpha_Oxidation->nor_CDCA 20-35% Conjugated_nor_CDCA Conjugated nor-CDCA nor_CDCA->Conjugated_nor_CDCA Reduction Reduction nor_CDCA->Reduction C23_Alcohol C23 Alcohol Reduction->C23_Alcohol CO2 CO2 (Breath) Decarboxylation->CO2

Metabolic pathway of this compound (PCA) in vivo.

Cholic Acid Metabolism

Cholic acid follows the classical metabolic pathway for primary bile acids, involving extensive conjugation and enterohepatic circulation, with significant modification by the gut microbiota.

CA_Metabolism cluster_liver Liver cluster_intestine Intestine CA Cholic Acid Conjugation Conjugation (Taurine/Glycine) CA->Conjugation Dehydroxylation 7α-Dehydroxylation (Gut Microbiota) CA->Dehydroxylation Conjugated_CA Conjugated Cholic Acid Conjugation->Conjugated_CA Deconjugation Deconjugation (Gut Microbiota) Conjugated_CA->Deconjugation Biliary Secretion / Enterohepatic Circulation Deconjugation->CA DCA Deoxycholic Acid (Secondary Bile Acid) Dehydroxylation->DCA

Metabolic pathway of Cholic Acid (CA) in vivo.

Signaling Pathway Activation

Bile acids are key ligands for nuclear receptors, most notably the Farnesoid X Receptor (FXR), which regulates bile acid, lipid, and glucose metabolism. Cholic acid is a known FXR agonist.[8][9] While direct studies on PCA's interaction with FXR are limited, its structural similarity to chenodeoxycholic acid (CDCA), a potent FXR agonist, suggests it is also an FXR ligand.[9]

FXR_Signaling cluster_ligands Bile Acid Ligands CA Cholic Acid FXR FXR CA->FXR PCA This compound (putative) PCA->FXR RXR RXR FXR->RXR Heterodimerization FXRE FXR Response Element (DNA) RXR->FXRE Binding Target_Genes Target Gene Transcription (e.g., SHP, BSEP, FGF19) FXRE->Target_Genes Regulation

FXR signaling pathway activated by bile acids.

Experimental Protocols

The following outlines a general experimental workflow for the in vivo comparison of PCA and CA metabolism in a rodent model.

Experimental Workflow

Experimental_Workflow Animal_Model Rodent Model (e.g., Biliary Fistula Rat) Administration Intravenous Administration of Radiolabeled PCA or CA Animal_Model->Administration Sample_Collection Bile, Urine, Feces, and Blood Sample Collection Administration->Sample_Collection Analysis Metabolite Analysis (HPLC, GC-MS, TLC) Sample_Collection->Analysis Data_Quantification Quantification of Metabolites Analysis->Data_Quantification

General experimental workflow for in vivo bile acid metabolism studies.

Detailed Methodology
  • Animal Model: Male Sprague-Dawley rats with cannulated bile ducts (biliary fistula model) are used to allow for the direct collection of bile. Animals are anesthetized throughout the experiment.[1]

  • Test Compound Administration: Radiolabeled ([14C]) this compound or Cholic acid is administered intravenously as a continuous infusion at varying doses (e.g., 1, 3, or 5 µmol/kg/min).[1]

  • Sample Collection:

    • Bile: Bile is collected at timed intervals to determine the rate of excretion and to analyze the composition of metabolites.[1]

    • Breath: Expired air is passed through a solution to trap 14CO2, indicating decarboxylation of the bile acid side chain.[1]

    • Urine and Feces: For studies without a biliary fistula, urine and feces are collected to assess renal and fecal excretion routes.

    • Blood: Blood samples are collected to determine the plasma clearance of the administered bile acid.

  • Sample Analysis:

    • Chromatography: Bile, urine, and fecal extracts are analyzed by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to separate the different metabolites.[1]

    • Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify the chemical structure of the separated metabolites.[1]

    • Radiometric Detection: The amount of radioactivity in each separated metabolite is quantified to determine the percentage of each metabolite formed from the administered dose.[1]

Conclusion

The in vivo metabolism of this compound is markedly different from that of Cholic acid. PCA is inefficiently conjugated and undergoes α-oxidation and decarboxylation, with a substantial portion excreted in its unchanged form.[1] In contrast, Cholic acid is extensively conjugated and subject to significant enterohepatic circulation and microbial metabolism.[5][6] These differences, likely driven by the C-23 hydroxyl group of PCA, have important implications for their respective physiological roles and potential therapeutic applications. This guide provides a foundational understanding for researchers investigating the diverse world of bile acid metabolism and signaling.

References

A Head-to-Head Showdown: Phocaecholic Acid and its Synthetic Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents targeting the Farnesoid X Receptor (FXR) is a continuous journey. Phocaecholic acid (PCA), a naturally occurring bile acid, has emerged as an interesting scaffold for research. This guide provides a comparative analysis of this compound and its synthetic analogues, supported by experimental data, to illuminate structure-activity relationships and guide future research.

This report synthesizes findings from multiple preclinical studies to offer a head-to-head comparison of this compound and its synthetic derivatives across key parameters. Detailed experimental protocols for the assays mentioned are provided to ensure reproducibility and facilitate further investigation.

Performance Snapshot: this compound vs. Synthetic Analogues

The therapeutic potential of bile acids has been significantly enhanced through synthetic modifications. These alterations primarily focus on improving potency, selectivity, and pharmacokinetic properties. Below is a summary of the comparative performance of this compound and key synthetic FXR agonists.

Physicochemical and Biological Properties
PropertyThis compound (PCA)Synthetic Analogues (e.g., OCA, GW4064)Reference
Source Naturally occurring in duck bileSynthetically derived[1]
Primary Target Farnesoid X Receptor (FXR)Farnesoid X Receptor (FXR)[2][3][4]
Potency (FXR Agonism) Lower potency compared to synthetic analogsHigh potency (e.g., OCA is ~87-fold more potent than CDCA)[5]
Selectivity May interact with other receptorsGenerally designed for high selectivity to FXR
Metabolism Can be excreted into bile and partially decarboxylatedDesigned for improved metabolic stability
pKa 3.8 (for C-23 hydroxy BAs)Varies based on chemical structure
FXR Activation Potency
CompoundEC50 (µM)Efficacy (%)Reference
Chenodeoxycholic Acid (CDCA, natural ligand)8.66100
This compound Data not available in direct comparative studiesData not available
Obeticholic Acid (OCA, INT-747)0.098>100 (relative to CDCA)
GW4064~0.017~100
FexaramineComparable to GW4064Not specified
Compound 4a (synthetic analog)0.41Not specified
Compound 5 (synthetic analog)0.15290

Signaling Pathways

The primary signaling pathway for this compound and its synthetic analogs as FXR agonists involves the regulation of genes responsible for bile acid, lipid, and glucose homeostasis.

FXR_Signaling_Pathway cluster_liver Hepatocyte FXR FXR RXR RXR FXR->RXR SHP SHP FXR->SHP Upregulates BSEP BSEP FXR->BSEP Upregulates RXR->SHP Upregulates RXR->BSEP Upregulates BileAcids Bile Acids (PCA, Analogs) BileAcids->FXR CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits BileAcidSynthesis Bile Acid Synthesis CYP7A1->BileAcidSynthesis BileAcidTransport Bile Acid Transport BSEP->BileAcidTransport

Caption: FXR Signaling Pathway in Hepatocytes.

Experimental Protocols

Detailed methodologies are essential for the validation and extension of these findings. The following are summarized protocols for the key experiments cited in this guide.

Synthesis of this compound Analogs

The synthesis of this compound analogs generally involves modification of the steroid nucleus or the side chain of a starting bile acid like chenodeoxycholic acid (CDCA). A representative synthesis of CDCA from this compound has been described and involves five steps: methyl esterification, Ts-protection, bromination, reduction, and hydrolysis. The synthesis of other synthetic analogs often starts from commercially available bile acids and involves multi-step chemical modifications to introduce desired functional groups.

In Vitro FXR Agonist Assay

To directly evaluate the in vitro agonist activity towards FXR, test compounds are evaluated in a cell-based reporter assay.

Cell Line: Chinese Hamster Ovary (CHO) cells or other suitable host cells.

Protocol:

  • Cells are transiently transfected with plasmids encoding the full-length human FXR and a reporter plasmid containing an FXR response element upstream of a luciferase gene.

  • Transfected cells are plated in 96-well plates and incubated with varying concentrations of the test compounds (e.g., this compound, synthetic analogs) for 22-24 hours.

  • A known FXR agonist, such as CDCA or GW4064, is used as a positive control.

  • After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • The EC50 (half-maximal effective concentration) and maximal efficacy are calculated from the dose-response curves.

In_Vitro_FXR_Agonist_Assay_Workflow start Start transfection Transfect cells with FXR and Reporter Plasmids start->transfection plating Plate transfected cells in 96-well plates transfection->plating incubation Incubate with Test Compounds plating->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis (EC50, Efficacy) measurement->analysis end End analysis->end

Caption: In Vitro FXR Agonist Assay Workflow.

Conclusion

The presented data indicates that while this compound is a naturally occurring FXR ligand, synthetic modifications can dramatically enhance therapeutic properties, particularly potency and selectivity for the Farnesoid X Receptor. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings. Future investigations should focus on expanding the library of synthetic analogues of this compound and conducting more comprehensive head-to-head studies across a wider range of biological assays to fully elucidate the therapeutic potential of this class of compounds.

References

Phocaecholic Acid and Bile Flow: A Comparative Guide to Choleretic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phocaecholic acid (PCA) and other key bile acids in relation to their effects on bile flow. While research on PCA is ongoing, this document summarizes the existing experimental data for established bile acids to offer a framework for evaluating PCA's potential as a modulator of biliary secretion.

Introduction to this compound

This compound is a C-23 hydroxylated derivative of chenodeoxycholic acid (CDCA)[1]. The introduction of a hydroxyl group at the C-23 position increases the acidity of the bile acid. This chemical modification is thought to play a significant role in its physiological activity, particularly in its efficient secretion into the bile, largely in an unconjugated form, as observed in rodent models. This efficient secretion suggests a potential choleretic effect, meaning it may increase the volume of bile secreted from the liver.

Comparative Analysis of Choleretic Effects

To contextualize the potential effects of this compound, it is useful to compare it with well-characterized bile acids known to influence bile flow: Ursodeoxycholic acid (UDCA), Chenodeoxycholic acid (CDCA), Cholic acid (CA), and Deoxycholic acid (DCA).

Quantitative Data on Bile Flow

The following table summarizes key findings from studies on the effects of various bile acids on bile flow and biliary secretion. Direct quantitative data for this compound's effect on bile flow is not yet available in the public domain.

Bile AcidAnimal/Human ModelDosageKey Findings on Bile Flow and SecretionReference
This compound (PCA) RatNot SpecifiedEfficiently recovered in bile (>80% unmodified), suggesting efficient biliary secretion.[2]
Ursodeoxycholic acid (UDCA) Dog (conscious, with cholecystectomy)OralIncreased bile flow.[3]
Human (post-liver transplant)15 mg/kg/dayIncreased daily bile volume (Day 2: 183 ± 28 ml/day vs. 106 ± 17 ml/day in placebo). Average daily volume over 10 days was higher (242 ± 20 ml vs. 176 ± 18 ml).[4]
Chenodeoxycholic acid (CDCA) Dog (conscious, with cholecystectomy)OralIncreased bile flow.[3]
Human (gallstone patients)15 mg/kg/dayReduced hepatic cholesterol secretion by ~30%; bile acid and phospholipid secretion remained essentially unchanged.[2]
Cholic acid (CA) Human (gallstone patients)15 mg/kg/dayDid not significantly alter bile acid or phospholipid secretion compared to control.[2]
Deoxycholic acid (DCA) Human (healthy volunteers)750 mg/daySlightly increased daily bile acid secretion; no change in cholesterol or lecithin (B1663433) secretion.[5]

Experimental Protocols

The validation of a compound's effect on bile flow typically involves a series of in vivo experiments. Below are detailed methodologies for key experimental procedures cited in the literature for evaluating bile acid effects.

In Vivo Bile Flow Measurement in Rodent Models

This protocol is a standard method for assessing the choleretic activity of a test compound in rats or mice.

  • Animal Preparation: Male Sprague-Dawley rats are typically used. The animals are anesthetized, and their body temperature is maintained.

  • Surgical Procedure: A midline laparotomy is performed to expose the common bile duct. The bile duct is then cannulated with polyethylene (B3416737) tubing to allow for the collection of bile.

  • Compound Administration: The test compound (e.g., this compound or a comparator bile acid) is administered, typically via intravenous infusion or direct intraduodenal injection. A control group receives a vehicle solution.

  • Bile Collection and Measurement: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a set duration. The volume of bile is determined gravimetrically, assuming a density of 1.0 g/ml.

  • Data Analysis: Bile flow is calculated and expressed as microliters per minute per kilogram of body weight (µl/min/kg). The total bile output over the experimental period is also determined. Statistical analysis is performed to compare the effects of the test compound to the control group.

Analysis of Biliary Composition

To understand the qualitative changes in bile induced by a test compound, the composition of the collected bile is analyzed.

  • Sample Preparation: Collected bile samples are stored frozen until analysis. For analysis of bile acids, samples may be subjected to hydrolysis to deconjugate the bile acids.

  • Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a common and sensitive method for the separation and quantification of individual bile acids, cholesterol, and phospholipids (B1166683) in the bile.

  • Data Interpretation: The concentration of each component is determined, and the secretion rate is calculated by multiplying the concentration by the bile flow rate. This allows for a detailed understanding of how the test compound affects the secretion of various biliary lipids.

Signaling Pathways in Bile Flow Regulation

Bile acids are not only detergents for lipid digestion but also signaling molecules that regulate their own synthesis and transport. The primary receptors involved in this regulation are the Farnesoid X Receptor (FXR) and the Pregnane (B1235032) X Receptor (PXR).

  • Farnesoid X Receptor (FXR): Activation of FXR in hepatocytes by bile acids leads to the induction of the Bile Salt Export Pump (BSEP), the primary transporter responsible for pumping bile salts into the bile canaliculi[6][7][8]. This is a key mechanism for promoting bile flow. Chenodeoxycholic acid is a potent natural agonist of FXR[8].

  • Pregnane X Receptor (PXR): PXR is another nuclear receptor that is activated by certain bile acids, such as lithocholic acid[4][5][9][10][11]. PXR activation can induce the expression of various transporters and metabolizing enzymes that contribute to the detoxification and clearance of bile acids, indirectly influencing bile composition and flow.

Given that this compound is a derivative of CDCA, it is plausible that it may also act as an agonist for FXR. However, direct experimental evidence of PCA's activity on FXR or PXR is currently lacking.

Bile_Acid_Signaling cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_nucleus Nucleus cluster_bile Bile Canaliculus BA_blood Bile Acids (e.g., PCA) NTCP NTCP/OATPs BA_blood->NTCP Uptake BA_cyto Intracellular Bile Acids NTCP->BA_cyto FXR FXR BA_cyto->FXR Activation PXR PXR BA_cyto->PXR Activation BSEP BSEP BA_cyto->BSEP Transport RXR RXR FXR->RXR PXR->RXR FXR_RXR FXR-RXR BSEP_gene BSEP Gene FXR_RXR->BSEP_gene Upregulation PXR_RXR PXR-RXR MRP2_gene MRP2 Gene PXR_RXR->MRP2_gene Upregulation BSEP_gene->BSEP Expression MRP2 MRP2 MRP2_gene->MRP2 Expression Bile Bile Secretion BSEP->Bile MRP2->Bile Transport of conjugated metabolites

Bile Acid Signaling Pathway in Hepatocytes.

Experimental Workflow for Assessing Choleretic Effects

The following diagram outlines a typical workflow for the preclinical validation of a compound's effect on bile flow.

Experimental_Workflow cluster_experiment Experimental Procedure cluster_analysis Data Analysis start Start: Select Test Compound (e.g., this compound) animal_model In Vivo Model: Bile Duct-Cannulated Rat start->animal_model grouping Randomize into Groups: 1. Vehicle Control 2. Test Compound animal_model->grouping administration Compound Administration (IV or ID) grouping->administration collection Bile Collection (Timed Intervals) administration->collection flow_rate Measure Bile Volume and Calculate Flow Rate collection->flow_rate composition Analyze Bile Composition (HPLC-MS) collection->composition stats Statistical Analysis: Compare Treatment vs. Control flow_rate->stats composition->stats end Conclusion: Determine Choleretic Effect of Test Compound stats->end

Workflow for Validating Choleretic Effects.

Conclusion and Future Directions

This compound, with its unique C-23 hydroxylation, presents an interesting candidate for the modulation of bile flow. Preliminary findings indicating its efficient biliary secretion are promising. However, a comprehensive understanding of its efficacy and mechanism of action requires further investigation.

Future research should focus on:

  • Quantitative in vivo studies to determine the dose-dependent effects of this compound on bile flow rate and volume in comparison to established choleretic agents like UDCA.

  • In vitro assays to elucidate the specific interactions of this compound with key nuclear receptors, particularly FXR and PXR, to determine its signaling properties.

  • Comprehensive biliary composition analysis to understand how this compound alters the secretion of other bile acids, cholesterol, and phospholipids.

By addressing these research gaps, the full therapeutic potential of this compound in the context of cholestatic liver diseases and other disorders of bile formation can be more thoroughly evaluated.

References

A Comparative Study of Phocaecholic Acid Across Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide offers a comprehensive comparative analysis of Phocaecholic acid (PCA), a trihydroxy bile acid, across various animal species. It is intended for researchers, scientists, and professionals in drug development who are interested in the unique metabolic and signaling roles of this particular bile acid. This document summarizes the current understanding of PCA's distribution, potential physiological functions, and provides detailed experimental protocols for its quantification.

Introduction to this compound

This compound, also known as β-phocaecholic acid, is a C24 trihydroxy bile acid. Its structure is characterized by hydroxyl groups at the 3α, 7α, and 23R positions. While most common bile acids, such as cholic acid and chenodeoxycholic acid, play well-understood roles in digestion and metabolic regulation, the specific physiological significance of PCA is an emerging area of research.

Initial studies have identified PCA as a major component of bile in certain avian species, particularly ducks.[1] Its presence and concentration appear to vary significantly across the animal kingdom, suggesting species-specific roles in lipid metabolism and signaling pathways.

Distribution and Quantitative Comparison of this compound

The available data on the quantitative distribution of this compound across a wide range of animal species is limited. However, existing studies indicate a clear prevalence in avian species, especially within the family Anatidae (ducks, geese, and swans).

A study analyzing the bile acid composition of various animals found a large amount of β-phocaecholic acid in the bile of ducks (Anas platyrhynchos).[1] Furthermore, a broader investigation into the bile salt profiles of 405 bird species revealed that 23R-hydroxy-bile acids, a category that includes this compound, are more commonly found in herbivorous and omnivorous birds.[2]

In contrast, the presence of this compound in mammals appears to be minimal or absent based on current literature. The primary bile acids in most mammals are cholic acid and chenodeoxycholic acid. This stark difference in bile acid profiles suggests a divergent evolution of lipid metabolism pathways between birds and mammals.

Animal GroupSpecies (Example)This compound PresenceRelative AbundanceReference
Birds (Anatidae) Mallard Duck (Anas platyrhynchos)PresentHigh[1]
Birds (General) Herbivores/OmnivoresCommonVaries[2]
Mammals Human, Rat, MouseNot typically reportedLow to None

Table 1: Comparative Presence of this compound in Different Animal Groups. This table summarizes the known distribution of this compound, highlighting its prevalence in avian species compared to mammals.

Experimental Protocols for Quantification

The quantification of this compound in biological samples is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a detailed methodology that can be adapted for the analysis of PCA in various biological matrices such as bile, plasma, and liver tissue.

Sample Preparation
  • Extraction:

    • For bile and plasma/serum samples (50 µL), add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d4-TCA).

    • For tissue samples (20-50 mg), homogenize in 500 µL of ice-cold methanol with an internal standard.

    • Vortex the mixture for 10 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex briefly and centrifuge to pellet any remaining particulates.

    • Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic bile acids. The specific gradient profile should be optimized for the separation of PCA from other bile acid isomers.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acid analysis.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard should be monitored for quantification. The exact m/z values will depend on the specific instrument and ionization conditions.

    • Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies should be optimized for maximum sensitivity for PCA.

Potential Signaling Pathways of this compound

While direct experimental evidence for the interaction of this compound with specific signaling receptors is currently limited, its structure as a trihydroxy bile acid suggests potential roles in modulating key bile acid-activated signaling pathways, namely those involving the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. It is activated by various bile acids, with chenodeoxycholic acid (CDCA) being one of the most potent endogenous ligands. The activation of FXR in the liver and intestine initiates a signaling cascade that leads to the feedback inhibition of bile acid synthesis and the regulation of genes involved in lipid and glucose metabolism.

Given that this compound is a trihydroxy bile acid, it is likely to be less hydrophobic than dihydroxy bile acids like CDCA. Generally, more hydrophobic bile acids are stronger FXR agonists. Therefore, it can be hypothesized that PCA may be a weaker activator of FXR compared to CDCA.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus Phocaecholic_Acid This compound (Hypothesized Weak Agonist) FXR FXR Phocaecholic_Acid->FXR Binds to LBD RXR RXR FXR->RXR Heterodimerizes FXRE FXR Response Element (in DNA) RXR->FXRE Binds to DNA Target_Gene_Expression Target Gene Expression (e.g., SHP, FGF19) FXRE->Target_Gene_Expression Regulates Transcription Metabolic_Regulation Metabolic Regulation (↓ Bile Acid Synthesis, ↓ Lipogenesis) Target_Gene_Expression->Metabolic_Regulation Leads to

Hypothesized FXR Signaling Pathway for this compound.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by bile acids and is involved in the regulation of energy expenditure, glucose homeostasis, and inflammation. Lithocholic acid (LCA), a secondary bile acid, is a potent TGR5 agonist. The activation of TGR5 typically leads to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of downstream signaling cascades.

The structural requirements for TGR5 activation differ from those of FXR. While the specific affinity of this compound for TGR5 has not been determined, it is plausible that it could act as a signaling molecule through this pathway, potentially contributing to the metabolic adaptations observed in species with high levels of this bile acid.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_TGR5 Target Cell (e.g., Enteroendocrine L-cell) Phocaecholic_Acid_TGR5 This compound (Hypothesized Agonist) TGR5 TGR5 Receptor Phocaecholic_Acid_TGR5->TGR5 Binds to AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Effects (e.g., GLP-1 Secretion) PKA->Downstream_Effects Phosphorylates Targets Metabolic_Control Metabolic Control (↑ Insulin Secretion, ↑ Energy Expenditure) Downstream_Effects->Metabolic_Control Contributes to

Hypothesized TGR5 Signaling Pathway for this compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the comparative analysis of this compound in biological samples from different animal species.

Experimental_Workflow cluster_planning Phase 1: Planning and Sample Collection cluster_analysis Phase 2: Sample Processing and Analysis cluster_interpretation Phase 3: Data Interpretation and Comparison A Species Selection (e.g., Duck, Chicken, Rat, Mouse) B Biological Sample Collection (Bile, Plasma, Liver) A->B C Bile Acid Extraction B->C D LC-MS/MS Quantification of this compound C->D E Data Acquisition D->E F Quantitative Data Analysis E->F G Comparative Statistical Analysis F->G H Interpretation of Species-Specific Differences G->H I Publication of Findings H->I Leads to

References

A Comparative Guide to Assessing the Purity of Synthetic Phocaecholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for assessing the purity of synthetic Phocaecholic acid (PCA), a significant bile acid in metabolic research. We present supporting experimental data and protocols to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction to this compound and Its Alternatives

This compound (PCA), also known as β-Phocaecholic acid, is a bile acid historically identified in duck bile.[1] It is the 23R-hydroxy epimer of chenodeoxycholic acid (CDCA).[2][3] Like other bile acids, PCA is a critical signaling molecule involved in the regulation of lipid and glucose metabolism, primarily through the activation of the Farnesoid X Receptor (FXR).[4][5] The activation of FXR by bile acids is central to maintaining bile acid homeostasis and has implications for various metabolic diseases.

In the field of drug development and metabolic research, several other bile acids serve as important reference compounds or alternatives to PCA. These include primary bile acids synthesized in the liver, such as Cholic acid (CA) and Chenodeoxycholic acid (CDCA), and secondary bile acids produced by intestinal bacteria, like Deoxycholic acid (DCA) and Lithocholic acid (LCA). Ursodeoxycholic acid (UDCA), an epimer of CDCA, is also widely studied for its therapeutic properties. The purity of any synthetic bile acid is paramount for obtaining reliable and reproducible experimental results.

Farnesoid X Receptor (FXR) Signaling Pathway

Bile acids exert their regulatory effects by binding to nuclear receptors, most notably FXR. The activation of FXR in the liver and intestine initiates a cascade of transcriptional events that control bile acid synthesis, transport, and overall metabolic homeostasis. Understanding this pathway is crucial for contextualizing the biological activity of synthetic PCA.

FXR_Signaling_Pathway cluster_liver Hepatocyte cluster_intestine Enterocyte Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Rate-limiting step BAs Primary Bile Acids (CA, CDCA) CYP7A1->BAs FXR_L FXR BAs->FXR_L Activates SHP SHP FXR_L->SHP Induces BSEP BSEP (Exporter) FXR_L->BSEP Induces SHP->CYP7A1 Inhibits BileDuct Bile Duct BSEP->BileDuct FGFR4 FGFR4 FGFR4->CYP7A1 Inhibits BAs_I Bile Acids BileDuct->BAs_I To Intestine FXR_I FXR BAs_I->FXR_I Activates FGF19 FGF15/19 FXR_I->FGF19 Induces PortalVein Portal Vein FGF19->PortalVein PortalVein->FGFR4 Activates

Caption: Farnesoid X Receptor (FXR) signaling pathway in the liver and intestine.

Purity Assessment: A Multi-Technique Approach

Confirming the purity of synthetic this compound requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

The following table summarizes the expected analytical data for this compound and a common alternative, Chenodeoxycholic acid.

Parameter This compound (PCA) Chenodeoxycholic Acid (CDCA) Analytical Technique
Molecular Formula C₂₄H₄₀O₅C₂₄H₄₀O₄Mass Spectrometry
Molecular Weight 408.6 g/mol 392.6 g/mol Mass Spectrometry
Purity (Typical) ≥98%≥97%HPLC/LC-MS
HPLC Retention Time Analyte-specific; depends on column and methodTypically shorter than PCA due to lower polarityHPLC-UV/ELSD
Mass (m/z) [M-H]⁻ 407.28391.28LC-MS (ESI-)
¹H NMR (Key Signals) Distinct signals for H-23 proton adjacent to new hydroxyl groupAbsence of H-23 proton signals seen in PCA¹H NMR Spectroscopy
¹³C NMR (Key Signals) Unique chemical shift for C-23 carbonAbsence of C-23 carbon signal seen in PCA¹³C NMR Spectroscopy

Experimental Workflow for Purity Assessment

A systematic workflow is critical for the accurate assessment of synthetic bile acid purity. The process begins with careful sample preparation, followed by analysis using complementary techniques and concluding with data integration and interpretation.

Purity_Assessment_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation start Synthetic PCA Sample prep Sample Preparation (Dissolution, Filtration) start->prep hplc HPLC Analysis (Purity %, Impurity Profile) prep->hplc Inject lcms LC-MS Analysis (Identity, Mass Confirmation) prep->lcms Inject nmr NMR Spectroscopy (Structural Confirmation) prep->nmr Analyze integrate Integrate Data hplc->integrate lcms->integrate nmr->integrate report Purity Report (Identity, Purity, Impurities) integrate->report final final report->final Final Assessment

Caption: General workflow for the purity assessment of synthetic bile acids.

Detailed Experimental Protocols

The following protocols are generalized methodologies for the purity assessment of synthetic bile acids like PCA. Instrument parameters should be optimized for the specific compound and available equipment.

This method is designed for the quantitative determination of purity and the detection of related impurities.

  • Instrumentation: HPLC system with UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm (note: bile acids have poor chromophores; derivatization or ELSD may provide better sensitivity).

  • Sample Preparation: Accurately weigh and dissolve the synthetic PCA in the mobile phase (50:50 A:B) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a standard of known concentration and the prepared sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

This protocol is used to confirm the molecular weight of the synthetic compound and identify potential impurities.

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Chromatographic Conditions: Use the same column and mobile phase conditions as described in the HPLC protocol, though flow rates may be adjusted (e.g., 0.4-0.6 mL/min) for optimal MS interface performance.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: m/z 100–1000.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 °C.

  • Sample Preparation: Prepare a diluted sample (e.g., 10-100 µg/mL) from the HPLC stock solution.

  • Analysis: Inject the sample. Extract the ion chromatogram for the expected deprotonated molecule [M-H]⁻ (m/z 407.3 for PCA). Analyze the full scan for other masses that could correspond to impurities or degradation products. LC-MS/MS can be used for further structural elucidation of any detected impurities.

NMR is the gold standard for unambiguous structural identification and confirmation.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic PCA sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the complete assignment of all proton and carbon signals.

  • Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts for this compound. The presence of unexpected signals may indicate impurities. The integration of proton signals can also provide quantitative information about the purity if a certified internal standard is used.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Phocaecholic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of bile acids is paramount. Phocaecholic acid (PhCA), a hydroxylated derivative of chenodeoxycholic acid, is of growing interest in metabolic research. This guide provides a framework for the inter-laboratory validation of PhCA measurement, offering insights into expected analytical performance based on data from similar compounds and outlining a standardized protocol to ensure data integrity across different laboratories.

The robust quantification of bile acids like this compound in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful technique offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar bile acid isomers. While a dedicated inter-laboratory ring trial for this compound has not been published, extensive validation data for other bile acids provide a reliable benchmark for analytical performance.

Comparative Analytical Performance

The following table summarizes the expected performance characteristics for the quantification of this compound by LC-MS/MS, based on published validation data for a range of bile acids in biological samples such as serum and plasma[1][2][3][4]. These metrics are critical for establishing the reliability and comparability of results between different laboratories.

Performance MetricTarget Acceptance CriteriaExpected Performance (based on related bile acids)
Linearity (R²) > 0.99≥ 0.99
Intra-day Precision (%CV) < 15%1.5% - 10.6%
Inter-day Precision (%CV) < 15%3.0% - 14.0%
Accuracy (% Recovery) 85% - 115%85% - 115%
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 105 ng/mL

Data presented are aggregated from multiple studies on bile acid quantification and serve as a guide for this compound. Actual performance may vary based on instrumentation and matrix.

Standardized Experimental Protocol for this compound Quantification

To ensure consistency and comparability of results in an inter-laboratory setting, adherence to a standardized protocol is essential. The following LC-MS/MS method is a representative protocol for the quantification of this compound in human serum.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of serum, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar bile acid not present in the sample).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of bile acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 20% to 80% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by infusion of a pure standard.

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum sensitivity.

3. Data Analysis and Quality Control:

  • Calibration Curve: Prepare a calibration curve using a series of known concentrations of this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped serum).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each analytical run to assess the accuracy and precision of the batch.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes involved in an inter-laboratory validation study for this compound measurement.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Distribution & Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Develop Standardized Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Prepare & Distribute Standardized Samples & QCs P3->E1 E2 Laboratories Perform Analysis E1->E2 A1 Collect & Centralize Data E2->A1 A2 Statistical Analysis (Accuracy, Precision) A1->A2 A3 Generate Final Report A2->A3

Inter-laboratory validation workflow.

LCMS_Analytical_Workflow Sample Biological Sample (Serum) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

LC-MS/MS analytical workflow.

References

Safety Operating Guide

Proper Disposal Procedures for Phocaecholic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance on the proper disposal of Phocaecholic acid based on general laboratory safety principles. A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the official SDS provided by their chemical supplier and adhere to all institutional and local regulations for hazardous waste management.

This compound is a bile acid and, like many research chemicals, should be handled as a potentially hazardous material.[1] Proper disposal is critical to ensure personnel safety and environmental protection. The following procedures provide a step-by-step framework for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, ensure all safety measures are in place.

Personal Protective Equipment (PPE): A comprehensive approach to PPE is crucial when handling this compound in its solid form or in solution.

  • Eye Protection: Wear chemical safety goggles. If there is a splash risk, use a face shield in addition to goggles.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves before each use and change them immediately if contaminated.[2][3]

  • Body Protection: A standard laboratory coat is required.[2][3] For procedures with a higher risk of splashes, consider an impervious apron.[4]

  • Respiratory Protection: Handle solid this compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

Safe Handling Practices:

  • Avoid all direct contact. Do not ingest, inhale, or allow the chemical to come into contact with skin or eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[4]

  • When creating solutions, always add the acid to the solvent, not the other way around, to prevent splashing.[4]

Hazardous Waste Determination

The generator of the waste is responsible for determining if it is hazardous.[5][6] Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, all waste containing this compound should be treated as hazardous chemical waste.[7]

A waste is generally classified as hazardous if it is specifically "listed" by regulatory agencies or if it exhibits one or more of the following "characteristics"[1][8][9]:

Hazardous Waste CharacteristicDescriptionRelevance to this compound Waste
Ignitability Liquids with a flash point <140°F (60°C), flammable solids, or oxidizers.This compound itself is not described as ignitable. However, solutions made with flammable solvents (e.g., ethanol) will be ignitable.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.As an acid, concentrated solutions or waste streams containing this compound may be corrosive. The pH of the waste stream must be evaluated.
Reactivity Materials that are unstable, react violently with water, or generate toxic gases.This compound is not known to be reactive, but it should not be mixed with incompatible materials like bases or strong oxidizing agents in a waste container.
Toxicity Waste that is harmful or fatal when ingested or absorbed, or that leaches toxic chemicals.The full toxicological profile of this compound is not widely available. It should be handled as a toxic substance until proven otherwise.
Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of this compound waste.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a designated area in the laboratory, at or near the point of waste generation, to store waste containers.[10]

  • This area must be under the control of the laboratory personnel.

Step 2: Select an Appropriate Waste Container

  • Use a container made of a material compatible with the waste. For acidic waste and organic solvent solutions, a high-density polyethylene (B3416737) (HDPE) or glass container is typically appropriate.[11]

  • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[11]

Step 3: Label the Waste Container

  • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[7][11]

  • The label must include:

    • The words "Hazardous Waste."[11]

    • The full chemical name: "this compound". Do not use abbreviations.[11]

    • The names and approximate percentages of all other components in the container (e.g., "Ethanol, ~90%", "Water, ~10%").

    • The date when waste was first added.

    • The relevant hazard characteristics (e.g., "Toxic," "Ignitable" if in a flammable solvent).

Step 4: Collect and Segregate Waste

  • Solid Waste: Collect uncontaminated solid this compound in its original container if possible, or in a clearly labeled, sealed container. Contaminated labware (e.g., weigh boats, gloves, wipes) should be placed in a designated, lined container for solid hazardous waste.

  • Liquid Waste: Pour liquid waste containing this compound into the designated liquid hazardous waste container.

  • Segregation: Do not mix this compound waste with incompatible materials. For example, keep acidic waste separate from basic waste and halogenated solvents separate from non-halogenated solvents.[12][13]

  • Keep the waste container closed at all times, except when adding waste.[10][11]

Step 5: Arrange for Waste Pickup

  • Store the sealed and labeled waste container in your designated Satellite Accumulation Area.

  • Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[11]

Step 6: Disposal of Empty Containers

  • A container that held this compound is not considered "empty" until all contents have been removed by normal means.[7]

  • To be disposed of as regular trash, the container must be triple-rinsed with a solvent capable of removing the residue.[11]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][11]

  • After triple-rinsing, deface or remove the original label and mark the container as "Empty" before disposal or recycling according to your institution's policies.[7]

Spill and Emergency Procedures
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Use an inert absorbent material or a chemical spill kit to contain and absorb the spill.[3]

    • Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's emergency response line or EHS department immediately.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Phocaecholic_Acid_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Storage & Disposal start Start: Work with This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid or Liquid) fume_hood->waste_gen container Select Compatible Hazardous Waste Container waste_gen->container label_container Label Container Immediately with Contents & Hazards container->label_container collect Collect Waste in Labeled Container label_container->collect store Store Sealed Container in Satellite Accumulation Area collect->store full Container Full? store->full full->store No ehs_pickup Arrange Pickup with EHS / Waste Management full->ehs_pickup Yes end End: Waste Disposed ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phocaecholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Phocaecholic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound, a bile acid found in duck bile, is a valuable compound in metabolic research.[1] As with any chemical, proper handling and disposal are paramount to mitigate risks. While a specific Safety Data Sheet (SDS) for this compound is typically provided by the supplier directly to the purchasing institution, this guide outlines the essential personal protective equipment (PPE), operational plans, and disposal procedures based on general best practices for handling hazardous solid chemicals and bile acids.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound in its solid form or dissolved in solvents like ethanol (B145695) or DMSO, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE for various stages of handling.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid this compound Safety glasses with side shields or chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatRecommended if there is a risk of generating dust. Use a NIOSH-approved respirator with a particulate filter.
Preparing Solutions (in Ethanol/DMSO) Chemical splash goggles or a face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coat or chemical-resistant apronWork in a well-ventilated area or a chemical fume hood.
Handling Solutions of this compound Safety glasses with side shields or chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork in a well-ventilated area.
Cleaning Spills Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apron over a lab coatNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

Key Considerations for PPE Selection:

  • Gloves: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Safety glasses provide minimum protection; chemical splash goggles are recommended, especially when handling solutions. A face shield offers an additional layer of protection.[2][3]

  • Lab Coats: A lab coat should be worn at all times in the laboratory. Consider a chemical-resistant apron when handling larger quantities of solutions.[4]

  • Respiratory Protection: The need for respiratory protection depends on the scale of the operation and the potential for aerosol or dust generation.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the risk of exposure and contamination. The following diagram illustrates the recommended operational plan for working with this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in a Fume Hood B->C D Weigh Solid this compound C->D Proceed with caution E Prepare Solution (e.g., in Ethanol/DMSO) D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G After experiment completion H Segregate and Label Waste G->H I Dispose of Waste According to Protocol H->I J Remove and Properly Store/Dispose of PPE I->J End of Process

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

Waste Segregation:

All waste materials must be segregated based on their chemical composition. The following diagram illustrates the logical relationship for waste segregation.

G Waste Segregation Logic cluster_waste_source Waste Source cluster_waste_type Waste Type cluster_disposal_container Disposal Container Source This compound Waste Solid Solid this compound Source->Solid Liquid Solutions in Ethanol/DMSO Source->Liquid Contaminated Contaminated PPE, Glassware, etc. Source->Contaminated SolidWaste Designated Solid Hazardous Waste Container Solid->SolidWaste LiquidWaste Designated Flammable Liquid Waste Container Liquid->LiquidWaste ContaminatedWaste Designated Solid Hazardous Waste Container Contaminated->ContaminatedWaste

Caption: This diagram shows the decision-making process for segregating different types of this compound waste.

Disposal Procedures:

  • Solid this compound: Unused or waste solid this compound should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Solutions in Ethanol or DMSO: Solutions of this compound in flammable solvents like ethanol or DMSO must be collected in a designated container for flammable liquid waste. Do not pour this waste down the drain. The containers should be kept closed when not in use and stored in a well-ventilated area away from ignition sources.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be placed in a designated solid hazardous waste container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the defaced container can be disposed of as regular trash.

  • Spills: In the event of a spill, evacuate the area if necessary. For small spills, use an appropriate absorbent material, and collect the absorbed material into a sealed container for hazardous waste. Ensure you are wearing the appropriate PPE during cleanup. For large spills, follow your institution's emergency procedures.

By implementing these safety and logistical measures, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.